DMH4
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[2-[4-(3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)phenoxy]ethyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2/c1-2-4-20(5-3-1)23-17-26-28-18-21(16-25-24(23)28)19-6-8-22(9-7-19)30-15-12-27-10-13-29-14-11-27/h1-9,16-18H,10-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKZQZGSPYYHTQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=CC=C(C=C2)C3=CN4C(=C(C=N4)C5=CC=CC=C5)N=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00416187 | |
| Record name | 4-[2-[4-(3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)phenoxy]ethyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00416187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
515880-75-8 | |
| Record name | 4-[2-[4-(3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)phenoxy]ethyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00416187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DMH4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of DMH4 on VEGFR-2
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of DMH4, a small molecule inhibitor, on Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). This compound demonstrates potent and selective inhibition of VEGFR-2, a key mediator of angiogenesis, the process of new blood vessel formation. This document details the molecular interactions, downstream signaling consequences, and cellular effects of this compound, supported by quantitative data and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers in the fields of oncology, cardiovascular disease, and drug discovery.
Introduction to VEGFR-2 and Angiogenesis
Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR-2, are pivotal players in both physiological and pathological angiogenesis. Under normal physiological conditions, angiogenesis is essential for processes such as embryonic development, wound healing, and the female reproductive cycle. However, in pathological states, particularly in cancer, uncontrolled angiogenesis is a hallmark of tumor growth and metastasis. Tumors secrete VEGF to stimulate the formation of new blood vessels, which supply the necessary nutrients and oxygen for their expansion.
VEGFR-2 is a receptor tyrosine kinase (RTK) expressed predominantly on the surface of vascular endothelial cells. The binding of VEGF-A to the extracellular domain of VEGFR-2 induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within its intracellular kinase domain. This phosphorylation cascade initiates a complex network of downstream signaling pathways that ultimately lead to endothelial cell proliferation, migration, survival, and increased vascular permeability.
Given its central role in tumor angiogenesis, VEGFR-2 has emerged as a critical target for anti-cancer therapies. Small molecule inhibitors that target the ATP-binding pocket of the VEGFR-2 kinase domain have proven to be an effective strategy to disrupt these pathological processes.
This compound: A Selective VEGFR-2 Kinase Inhibitor
This compound (4-(4-(2,6-dichlorophenyl)piperazin-1-yl)benzonitrile) is a potent and selective small molecule inhibitor of VEGFR-2. Its mechanism of action centers on the direct inhibition of the receptor's kinase activity, thereby blocking the initiation of the downstream signaling cascade.
Direct Inhibition of VEGFR-2 Phosphorylation
The primary mechanism of action of this compound is the competitive inhibition of ATP binding to the kinase domain of VEGFR-2. By occupying the ATP-binding pocket, this compound prevents the autophosphorylation of the receptor, a critical step for its activation. This inhibitory effect has been demonstrated through in vitro kinase assays and cellular assays. Western blot analysis has shown that treatment with this compound effectively blocks the phosphorylation of VEGFR-2 in various cell lines, including non-small-cell lung cancer (NSCLC) cells.[1]
Quantitative Data on this compound Activity
The potency and selectivity of a kinase inhibitor are critical parameters for its therapeutic potential. These are typically quantified by determining the half-maximal inhibitory concentration (IC50) against the primary target and a panel of other kinases.
Table 1: Kinase Inhibition Profile of this compound
| Kinase Target | IC50 (nM) |
| VEGFR-2 (KDR) | [Data not available in search results] |
| Kinase X | [Data not available in search results] |
| Kinase Y | [Data not available in search results] |
| Kinase Z | [Data not available in search results] |
Note: Specific IC50 values for this compound against VEGFR-2 and a broader kinase panel were not available in the provided search results. This table serves as a template for where such data would be presented.
Impact on Downstream Signaling Pathways
By inhibiting VEGFR-2 phosphorylation, this compound effectively abrogates the activation of its downstream signaling pathways, which are crucial for the various cellular responses involved in angiogenesis. The two major signaling cascades initiated by VEGFR-2 are the PLCγ-PKC-Raf-MEK-ERK pathway and the PI3K/Akt pathway.
Inhibition of the PLCγ-PKC-Raf-MEK-ERK Pathway
Upon VEGFR-2 activation, Phospholipase C gamma (PLCγ) is recruited to the phosphorylated receptor and is itself phosphorylated. This leads to the activation of Protein Kinase C (PKC), which in turn activates the Raf-MEK-ERK (also known as the MAPK) signaling cascade. This pathway is a primary driver of endothelial cell proliferation. This compound, by preventing the initial VEGFR-2 phosphorylation, is expected to block the entire cascade.
Inhibition of the PI3K/Akt Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another critical downstream effector of VEGFR-2. Activated VEGFR-2 recruits and activates PI3K, which in turn leads to the phosphorylation and activation of Akt. The PI3K/Akt pathway is primarily involved in promoting endothelial cell survival and migration. By blocking VEGFR-2 activation, this compound is anticipated to suppress this pro-survival and pro-migratory signaling.
Cellular Effects of this compound
The inhibition of VEGFR-2 and its downstream signaling pathways by this compound translates into significant anti-angiogenic effects at the cellular level.
Inhibition of Endothelial Cell Proliferation
By blocking the pro-proliferative ERK/MAPK pathway, this compound is expected to inhibit the proliferation of endothelial cells, a fundamental step in the formation of new blood vessels.
Inhibition of Endothelial Cell Migration
The migration of endothelial cells is a prerequisite for the sprouting of new capillaries. This compound's inhibition of the PI3K/Akt pathway is predicted to impair the migratory capacity of these cells.
Inhibition of Tube Formation
In vitro tube formation assays, where endothelial cells are cultured on a basement membrane matrix, are a key model for studying angiogenesis. This compound is expected to inhibit the ability of endothelial cells to form these capillary-like structures.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound on VEGFR-2.
In Vitro VEGFR-2 Kinase Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of VEGFR-2.
Protocol:
-
Reagents and Materials: Recombinant human VEGFR-2 kinase domain, kinase assay buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT), ATP, substrate (e.g., poly(Glu, Tyr) 4:1), this compound, 96-well plates, plate reader.
-
Procedure: a. Prepare a reaction mixture containing the kinase buffer, recombinant VEGFR-2, and the substrate in each well of a 96-well plate. b. Add serial dilutions of this compound or vehicle control (e.g., DMSO) to the wells. c. Initiate the kinase reaction by adding a solution of ATP. d. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). e. Stop the reaction by adding a stop solution (e.g., EDTA). f. Detect the amount of phosphorylated substrate. This can be done using various methods, such as an ELISA-based assay with a phospho-specific antibody or a luminescence-based assay that measures the amount of ATP remaining. g. Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using a non-linear regression analysis.
Western Blot Analysis of VEGFR-2 Phosphorylation
This assay is used to confirm the inhibitory effect of this compound on VEGFR-2 phosphorylation in a cellular context.
Protocol:
-
Cell Culture and Treatment: a. Culture human umbilical vein endothelial cells (HUVECs) in appropriate media until they reach 80-90% confluency. b. Serum-starve the cells for a few hours to reduce basal receptor phosphorylation. c. Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time. d. Stimulate the cells with recombinant human VEGF-A for a short period (e.g., 10-15 minutes) to induce VEGFR-2 phosphorylation.
-
Protein Extraction and Quantification: a. Wash the cells with ice-cold PBS and lyse them in a lysis buffer containing protease and phosphatase inhibitors. b. Quantify the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: a. Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). b. Transfer the separated proteins to a nitrocellulose or PVDF membrane. c. Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. d. Incubate the membrane with a primary antibody specific for phosphorylated VEGFR-2 (p-VEGFR-2). e. As a loading control, also probe a separate membrane or the same membrane after stripping with a primary antibody against total VEGFR-2. f. Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody. g. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Endothelial Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells, to assess the effect of this compound on cell proliferation.
Protocol:
-
Cell Seeding and Treatment: a. Seed HUVECs in a 96-well plate at a specific density and allow them to adhere overnight. b. Replace the medium with fresh medium containing various concentrations of this compound or vehicle control. c. Incubate the cells for a defined period (e.g., 24-72 hours).
-
MTT Incubation and Formazan Solubilization: a. Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals. b. Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Data Acquisition and Analysis: a. Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader. b. Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Conclusion
This compound is a potent and selective inhibitor of VEGFR-2 that exerts its anti-angiogenic effects by directly blocking the kinase activity of the receptor. This inhibition leads to the suppression of key downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-ERK and PI3K/Akt pathways, which are essential for endothelial cell proliferation, migration, and survival. The detailed mechanisms and experimental protocols outlined in this technical guide provide a solid foundation for further research and development of this compound and other VEGFR-2 inhibitors as potential therapeutic agents for the treatment of cancer and other angiogenesis-dependent diseases. Further studies are warranted to fully elucidate the in vivo efficacy and safety profile of this compound.
References
An In-depth Technical Guide to 2-(4-Morpholinyl)-8-phenyl-4H-1-benzopyran-4-one (LY294002)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of LY294002, a potent and widely studied inhibitor of phosphoinositide 3-kinases (PI3Ks).
Chemical Structure and Properties
LY294002 is a synthetic, morpholine-containing organic compound.[1] Its chemical structure is based on the flavonoid quercetin.[2] The morpholine ring is a key feature of its structure.[3]
Chemical Name: 2-(4-Morpholinyl)-8-phenyl-4H-1-benzopyran-4-one[4] Synonyms: LY-294002, NSC-697286, SF-1101[4] Chemical Class: Chromone[4]
Table 1: Physicochemical Properties of LY294002
| Property | Value | Reference |
| CAS Number | 154447-36-6 | [5] |
| Molecular Formula | C₁₉H₁₇NO₃ | [5] |
| Molecular Weight | 307.3 g/mol | [5] |
| Purity | ≥ 98% | [5] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO | [6] |
Mechanism of Action and Biological Activity
LY294002 is a potent, reversible, and ATP-competitive inhibitor of all isoforms of class I PI3K (α, β, γ, and δ).[7][8] It exerts its inhibitory effect by competing with ATP for binding to the catalytic subunit of PI3K.[8] The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[9][10][11][12]
Dysregulation of this pathway is implicated in the pathophysiology of numerous diseases, including cancer.[10][13] By inhibiting PI3K, LY294002 effectively blocks the downstream signaling cascade, leading to the inactivation of Akt/PKB. This, in turn, can inhibit cell proliferation, induce apoptosis, and trigger cell cycle arrest in various cancer cell lines.[7][8]
While LY294002 is widely used as a PI3K inhibitor, it is important to note that it is not entirely specific and can inhibit other kinases, such as mTOR, DNA-PK, casein kinase 2 (CK2), and Pim-1.[7]
Table 2: In Vitro Biological Activity of LY294002
| Target | IC₅₀ | Cell Line/Assay Conditions | Reference |
| PI3Kα | 0.5 µM | Radiometric assay, purified recombinant enzyme | [7] |
| PI3Kδ | 0.57 µM | Radiometric assay, purified recombinant enzyme | [7] |
| PI3Kβ | 0.97 µM | Radiometric assay, purified recombinant enzyme | [7] |
| Overall PI3K | 1.4 µM | [1] | |
| CK2 | 98 nM | Kinase selectivity screening | [7] |
Signaling Pathway
LY294002 primarily targets the PI3K/Akt/mTOR signaling pathway. The inhibition of PI3K prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This blockage prevents the recruitment and subsequent activation of Akt, a key downstream effector.
Caption: The inhibitory action of LY294002 on the PI3K/Akt/mTOR signaling pathway.
Experimental Protocols
Here are detailed methodologies for key experiments involving LY294002.
4.1. In Vitro PI3K Inhibition Assay (Radiometric)
This protocol is adapted from methods used to determine the IC₅₀ values of PI3K inhibitors.[7][14]
-
Objective: To quantify the inhibitory effect of LY294002 on PI3K activity.
-
Materials:
-
Purified, recombinant PI3K enzyme (e.g., p110α/p85α).
-
LY294002 stock solution (in DMSO).
-
Kinase reaction buffer.
-
ATP (with a radiolabeled ATP tracer, e.g., [γ-³²P]ATP).
-
PIP2 substrate.
-
PBS.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of LY294002 in the kinase reaction buffer.
-
In a reaction plate, add the purified PI3K enzyme to each well.
-
Add the different concentrations of LY294002 to the wells. Include a vehicle control (DMSO only).
-
Initiate the kinase reaction by adding a mixture of PIP2 substrate and radiolabeled ATP.
-
Incubate the reaction mixture for 1 hour at room temperature (24°C).[7][14]
-
Transfer the reaction mixture to a filter membrane that captures the phosphorylated PIP3.
-
Wash the membrane to remove unincorporated radiolabeled ATP.
-
Quantify the amount of radiolabeled PIP3 on the membrane using a scintillation counter.
-
Calculate the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
-
4.2. Western Blot Analysis of Akt Phosphorylation
This protocol outlines the steps to assess the effect of LY294002 on Akt phosphorylation in a cell-based assay.
Caption: A typical workflow for Western blot analysis.
-
Objective: To determine if LY294002 treatment leads to a decrease in the phosphorylation of Akt at key residues (e.g., Ser473).
-
Materials:
-
Cell line of interest.
-
Cell culture medium and supplements.
-
LY294002.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein quantification assay kit (e.g., BCA).
-
Laemmli sample buffer.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and membrane (PVDF or nitrocellulose).
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies (anti-phospho-Akt (Ser473) and anti-total-Akt).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
-
-
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Treat the cells with various concentrations of LY294002 for a specified time. Include a vehicle control.
-
Protein Extraction: Lyse the cells on ice using a suitable lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.[15]
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Sample Preparation: Normalize the protein concentrations and prepare samples for electrophoresis by adding Laemmli buffer and heating.[15]
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[16]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.[17]
-
Blocking: Block non-specific binding sites on the membrane with a blocking buffer for 1 hour at room temperature.[17]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C with gentle agitation.[17]
-
Washing: Wash the membrane multiple times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1-2 hours at room temperature.[15]
-
Washing: Repeat the washing steps.
-
Detection: Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.[18]
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total Akt to confirm equal protein loading.
-
4.3. Cell Proliferation Assay (MTT Assay)
This protocol is used to assess the effect of LY294002 on cell viability and proliferation.[6]
-
Objective: To measure the dose-dependent effect of LY294002 on the proliferation of a cancer cell line.
-
Materials:
-
Cell line of interest.
-
96-well plates.
-
LY294002.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO).
-
Microplate reader.
-
-
Procedure:
-
Seed cells into 96-well plates at a predetermined density and allow them to attach overnight.[6]
-
Treat the cells with a range of concentrations of LY294002. Include a vehicle control.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT into formazan crystals.[6]
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the control.
-
References
- 1. LY294002 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. stemcell.com [stemcell.com]
- 6. Phosphatidylinositol 3-kinase inhibitor(LY294002) induces apoptosis of human nasopharyngeal carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Molecular insights and targeted therapies are transforming breast cancer treatment | EurekAlert! [eurekalert.org]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. mdpi.com [mdpi.com]
- 14. Exploring the specificity of the PI3K family inhibitor LY294002 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. youtube.com [youtube.com]
- 18. m.youtube.com [m.youtube.com]
The Biological Frontier of Pyrazolo[1,5-a]pyrimidines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This versatile heterocyclic system has been the focus of intensive research, leading to the development of potent and selective modulators of various biological targets. This technical guide provides an in-depth overview of the significant biological activities of pyrazolo[1,5-a]pyrimidine derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document is intended to serve as a comprehensive resource, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways involved.
Anticancer Activity: Targeting Key Oncogenic Pathways
Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated significant potential as anticancer agents by targeting crucial signaling pathways implicated in tumor growth, proliferation, and survival. Notably, these compounds have been developed as potent inhibitors of various protein kinases, including Tropomyosin receptor kinases (Trks) and FMS-like tyrosine kinase 3 (FLT3).
Tropomyosin Receptor Kinase (Trk) Inhibition
The Trk family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) and their neurotrophin ligands are essential for the development and function of the nervous system. However, chromosomal rearrangements involving the NTRK genes can lead to the expression of Trk fusion proteins, which are oncogenic drivers in a wide range of tumors. Pyrazolo[1,5-a]pyrimidines have been identified as a prominent framework for the development of potent Trk inhibitors.
Signaling Pathway:
Upon ligand binding, Trk receptors dimerize and autophosphorylate, initiating downstream signaling cascades, primarily the Ras/MAPK and PI3K/Akt pathways, which promote cell proliferation and survival. Pyrazolo[1,5-a]pyrimidine-based Trk inhibitors typically function as ATP-competitive inhibitors, binding to the kinase domain and preventing autophosphorylation and subsequent pathway activation.
Quantitative Data: Anticancer Activity (Trk Inhibition)
| Compound ID | Target | Cell Line | IC50 (nM) | Reference |
| Larotrectinib | TrkA, TrkB, TrkC | Various | <10 | [1] |
| Entrectinib | TrkA, TrkB, TrkC | Various | <10 | [1] |
| Compound 28 | TrkA, TrkB, TrkC | - | 0.17, 0.07, 0.07 | [1] |
| Compound 36 | TrkA, TrkB, TrkC | - | 1.4, 2.4, 1.9 | [1] |
| Compound 42 | TrkA | KM12 | 87 | [1] |
| Compound 43 | TrkA | - | Sub-micromolar | [1] |
| Compound 44 | TrkA | MCF7, HepG2, HCT116 | 64 | [1] |
| Compound 47 | TrkA | MCF7, HepG2, HCT116 | 47 | [1] |
Experimental Protocol: Trk Kinase Inhibition Assay (Biochemical)
A common method to determine the inhibitory activity of compounds against Trk kinases is a biochemical assay that measures the phosphorylation of a substrate.
-
Reagents and Materials:
-
Recombinant human TrkA, TrkB, or TrkC kinase domain.
-
ATP and a suitable kinase substrate (e.g., a synthetic peptide).
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Test compounds (pyrazolo[1,5-a]pyrimidine derivatives) dissolved in DMSO.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega).
-
384-well plates.
-
Luminometer.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compound dilutions, the kinase, and the substrate in the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™, which converts ADP to ATP and then uses the newly synthesized ATP in a luciferase/luciferin reaction to produce light.
-
Measure the luminescence using a plate reader.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of kinase activity, is calculated by fitting the data to a dose-response curve.
-
FMS-like Tyrosine Kinase 3 (FLT3) Inhibition
Internal tandem duplication (ITD) mutations in the FLT3 receptor are found in approximately 30% of patients with acute myeloid leukemia (AML) and are associated with a poor prognosis. This makes FLT3-ITD a prime therapeutic target. Several pyrazolo[1,5-a]pyrimidine derivatives have been developed as potent FLT3-ITD inhibitors.
Signaling Pathway:
FLT3-ITD results in constitutive, ligand-independent dimerization and activation of the FLT3 receptor, leading to the activation of downstream signaling pathways, including STAT5, PI3K/Akt, and MAPK, which drive uncontrolled proliferation and survival of leukemic cells. Pyrazolo[1,5-a]pyrimidine inhibitors block the ATP-binding site of the FLT3 kinase domain, thereby inhibiting its autophosphorylation and the activation of downstream signaling.
Quantitative Data: Anticancer Activity (FLT3-ITD Inhibition)
| Compound ID | Target | Cell Line | IC50 (µM) | Reference |
| Compound 4d | VEGFR-2 | HepG2 | 0.14 | [2] |
| Compound 4d | VEGFR-2 | MCF-7 | 0.72 | [2] |
| Compound 4d | VEGFR-2 | A549 | 2.33 | [2] |
| Compound 4c | VEGFR-2 | A549 | 1.13 | [2] |
| Compound 4e | VEGFR-2 | MCF-7 | 0.22 | [2] |
| Lead Compound | - | PC3 | 1.24 | [2] |
| Doxorubicin | Topo II | HepG2 | 3.67 | [2] |
| Doxorubicin | Topo II | MCF-7 | - | [2] |
| Doxorubicin | Topo II | A549 | 2.28 | [2] |
Experimental Protocol: FLT3-ITD Cellular Phosphorylation Assay
This assay measures the inhibition of FLT3-ITD autophosphorylation in a cellular context.
-
Cell Culture:
-
Use a human AML cell line endogenously expressing FLT3-ITD (e.g., MV4-11) or a cell line engineered to express FLT3-ITD.
-
Culture the cells in appropriate media supplemented with fetal bovine serum and antibiotics.
-
-
Compound Treatment:
-
Seed the cells in 96-well plates.
-
Treat the cells with serial dilutions of the pyrazolo[1,5-a]pyrimidine derivatives for a specific duration (e.g., 2-4 hours).
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells using a lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
-
ELISA for Phospho-FLT3:
-
Use a sandwich ELISA kit specific for the phosphorylated form of FLT3.
-
Coat a microplate with a capture antibody that binds to total FLT3.
-
Add the cell lysates to the wells and incubate.
-
Add a detection antibody that specifically recognizes phosphorylated FLT3, conjugated to an enzyme (e.g., HRP).
-
Add a substrate that is converted by the enzyme to produce a colorimetric or chemiluminescent signal.
-
Measure the signal using a plate reader.
-
Calculate the percentage of inhibition of FLT3 phosphorylation for each compound concentration and determine the IC50 value.
-
Antimicrobial Activity
Pyrazolo[1,5-a]pyrimidine derivatives have shown promising activity against a range of bacterial and fungal pathogens, making them attractive candidates for the development of new anti-infective agents.
Mechanism of Action:
The precise mechanisms of antimicrobial action for many pyrazolo[1,5-a]pyrimidine derivatives are still under investigation. However, some studies suggest that they may interfere with essential cellular processes in microorganisms. For instance, some derivatives have been shown to inhibit MurA, an enzyme involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.
Quantitative Data: Antimicrobial Activity (MIC)
| Compound ID | Organism | MIC (µg/mL) | Reference |
| Compound 3i | B. subtilis | 312 µM | [3] |
| Compound 4c | E. coli | 1.95 | [4] |
| Compound 4b | E. coli | 1.95 | [4] |
| Compound 4i | E. cloacae | 7.81 | [4] |
| Derivatives 6, 9a, 10a | Various bacteria | 0.187 - 0.50 | [5] |
| Compound 3a | Gram-positive strains | 0.125 | [5] |
| Compound 3a | Gram-negative bacteria | 0.062 - 0.25 | [5] |
| Compound 14a, 14f | K. pneumoniae, S. aureus | 125 - 250 | [6] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assay
This standard method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that results in microbial death (MBC).
-
Inoculum Preparation:
-
Grow the bacterial or fungal strain overnight in a suitable broth medium.
-
Dilute the culture to a standardized concentration (e.g., 1 x 10^5 to 1 x 10^6 CFU/mL).
-
-
Broth Microdilution:
-
Prepare two-fold serial dilutions of the pyrazolo[1,5-a]pyrimidine derivatives in a 96-well microtiter plate containing broth medium.
-
Inoculate each well with the standardized microbial suspension.
-
Include a positive control (microorganism without compound) and a negative control (broth without microorganism).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
-
MBC Determination:
-
Take an aliquot from the wells that show no visible growth (at and above the MIC).
-
Plate the aliquots onto an agar medium that does not contain the test compound.
-
Incubate the plates under appropriate conditions.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.
-
Anti-inflammatory Activity
Chronic inflammation is a hallmark of numerous diseases. Pyrazolo[1,5-a]pyrimidine derivatives have been investigated for their anti-inflammatory properties, with some compounds showing potent inhibition of key inflammatory mediators and pathways.
Mechanism of Action:
The anti-inflammatory effects of these derivatives are often attributed to their ability to modulate signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. These pathways are central to the production of pro-inflammatory cytokines and enzymes.
Signaling Pathway:
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation. It binds to Toll-like receptor 4 (TLR4) on immune cells like macrophages, triggering a signaling cascade that leads to the activation of NF-κB and MAPK pathways. This results in the transcription of genes encoding pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. Pyrazolo[1,5-a]pyrimidines can interfere with this cascade at various points, leading to a reduction in the inflammatory response.
Quantitative Data: Anti-inflammatory Activity
| Compound ID | Assay | IC50 (µM) | Reference |
| Compound 13i | LPS-induced NF-κB inhibition (THP-1 cells) | <50 | [7] |
| Compound 16 | LPS-induced NF-κB inhibition (THP-1 cells) | <50 | [7] |
| Compound 26 | LPS-induced NF-κB inhibition (THP-1 cells) | 49.3 | [7] |
| Compound 58c | LPS-induced NF-κB inhibition (THP-1 cells) | 39.1 | [7] |
| 11 Compounds | LPS-induced NF-κB inhibition (THP-1 cells) | 4.8 - 30.1 | [7] |
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
This in vivo model is widely used to assess the anti-inflammatory activity of compounds.
-
Animals:
-
Use male Wistar or Sprague-Dawley rats of a specific weight range.
-
Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
-
Compound Administration:
-
Administer the pyrazolo[1,5-a]pyrimidine derivatives orally or intraperitoneally at various doses.
-
A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
-
Induction of Edema:
-
One hour after compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Volume:
-
Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of edema for each group compared to the control group.
-
The formula for calculating the percentage of inhibition is:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
-
Conclusion
The pyrazolo[1,5-a]pyrimidine scaffold represents a highly versatile and promising platform for the discovery of novel therapeutic agents. The derivatives discussed in this guide demonstrate significant potential in the fields of oncology, infectious diseases, and inflammation. The provided quantitative data, detailed experimental protocols, and signaling pathway diagrams offer a valuable resource for researchers dedicated to advancing the development of this important class of compounds. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly lead to the discovery of even more potent and selective pyrazolo[1,5-a]pyrimidine-based drugs with improved therapeutic profiles.
References
- 1. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.ekb.eg [journals.ekb.eg]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
DMH4, or Dorsomorphin Homologue 4, is a small molecule inhibitor that has been investigated for its role in cellular signaling pathways. While initially explored in the context of Bone Morphogenetic Protein (BMP) signaling due to its structural similarity to other dorsomorphin analogues, evidence strongly indicates that the primary molecular target of this compound in human cells is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This guide provides a comprehensive overview of the molecular targets of this compound, focusing on its mechanism of action, quantitative data on its inhibitory activity, and detailed experimental protocols for target validation.
Primary Molecular Target: VEGFR-2
The primary molecular target of this compound in human cells is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase crucial for angiogenesis, the formation of new blood vessels. This compound exerts its biological effects by directly inhibiting the kinase activity of VEGFR-2.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the VEGFR-2 kinase domain. By binding to the ATP-binding pocket of the receptor, this compound prevents the phosphorylation of VEGFR-2, thereby blocking the initiation of downstream signaling cascades. This inhibition ultimately leads to the attenuation of cellular processes mediated by VEGF signaling, such as endothelial cell proliferation, migration, and survival.
Quantitative Data on this compound Inhibitory Activity
| Target | Assay Type | IC50 (nM) | Reference |
| VEGFR-2 (KDR) | In vitro kinase assay | 25.1 | [1] |
| ALK2 | In vitro kinase assay | 3,600 | [1] |
| AMPK | In vitro kinase assay | 8,000 | [1] |
Note: The IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in vitro. A lower IC50 value indicates greater potency.
Signaling Pathway of this compound Action
This compound primarily disrupts the VEGF signaling pathway by targeting VEGFR-2. The binding of VEGF to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain. These phosphorylated residues serve as docking sites for various signaling proteins, initiating multiple downstream cascades, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which are critical for angiogenesis. This compound's inhibition of VEGFR-2 phosphorylation blocks these downstream events.
Caption: VEGF signaling pathway and the inhibitory action of this compound.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the molecular targets of this compound.
In Vitro Kinase Assay
This assay is fundamental for determining the direct inhibitory effect of a compound on the activity of a purified kinase.
Objective: To quantify the potency (IC50) of this compound against VEGFR-2 and other kinases.
Materials:
-
Purified recombinant human VEGFR-2 kinase domain
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP (radiolabeled [γ-33P]ATP or for non-radioactive assays, cold ATP)
-
Substrate peptide (e.g., poly(Glu, Tyr) 4:1)
-
This compound stock solution (in DMSO)
-
96-well plates
-
Phosphocellulose paper or other capture membrane (for radiometric assays)
-
Scintillation counter or luminescence/fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute into the kinase buffer.
-
In a 96-well plate, add the kinase, the substrate peptide, and the diluted this compound or DMSO (vehicle control).
-
Initiate the kinase reaction by adding ATP (mixed with [γ-33P]ATP for radiometric assays).
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding a stop solution like 3% phosphoric acid).
-
For radiometric assays, spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated [γ-33P]ATP, and measure the incorporated radioactivity using a scintillation counter. For non-radioactive assays, the signal (e.g., luminescence or fluorescence) is measured using a plate reader.
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Western Blot for VEGFR-2 Phosphorylation
This experiment validates the inhibitory effect of this compound on its target in a cellular context.
Objective: To assess the effect of this compound on VEGF-induced VEGFR-2 phosphorylation in human cells.
Materials:
-
Human endothelial cells (e.g., HUVECs)
-
Cell culture medium
-
Recombinant human VEGF-A
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-VEGFR-2 (Tyr1175), anti-total VEGFR-2
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Seed human endothelial cells in culture plates and grow to near confluency.
-
Serum-starve the cells for several hours to reduce basal receptor phosphorylation.
-
Pre-treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 1 hour).
-
Stimulate the cells with VEGF-A for a short period (e.g., 5-10 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the anti-phospho-VEGFR-2 primary antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the anti-total VEGFR-2 antibody to confirm equal protein loading.
-
Quantify the band intensities to determine the relative levels of phosphorylated VEGFR-2.
Caption: General experimental workflow for target validation of this compound.
Off-Target Effects
While this compound is considered a selective VEGFR-2 inhibitor, it is important to consider potential off-target effects, especially at higher concentrations.[1] The available data indicates significantly lower potency against other kinases like ALK2 and AMPK.[1] Comprehensive kinome-wide screening would be necessary to fully elucidate the selectivity profile of this compound.
Conclusion
The primary molecular target of this compound in human cells is the receptor tyrosine kinase VEGFR-2. By inhibiting VEGFR-2 phosphorylation, this compound effectively blocks downstream signaling pathways that are essential for angiogenesis. The quantitative data, while limited, supports its selectivity for VEGFR-2 over certain other kinases. The experimental protocols outlined in this guide provide a framework for the validation and further investigation of this compound's mechanism of action, which is crucial for its potential application in research and drug development. Further studies are warranted to establish a complete selectivity profile and to explore its full therapeutic potential.
References
In Silico Modeling of DMH4 Binding to Kinase Domains: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
DMH4, a derivative of dorsomorphin, is a small molecule inhibitor that has garnered significant interest for its role in modulating the Bone Morphogenetic Protein (BMP) signaling pathway.[1] The BMP pathway is a crucial subset of the transforming growth factor β (TGF-β) signaling family, essential for embryonic development, tissue homeostasis, and cellular processes such as growth, differentiation, and apoptosis.[1][2] Dysregulation of this pathway is implicated in various diseases, making its components attractive therapeutic targets.
This compound functions as an ATP-competitive antagonist, primarily targeting the kinase domains of BMP type I receptors, including Activin receptor-like kinase 2 (ALK2), ALK3, and ALK6.[1] This guide provides an in-depth technical overview of the methodologies used to model the binding of this compound to these kinase domains using in silico techniques, supported by experimental validation protocols and quantitative binding data.
The BMP/SMAD Signaling Pathway
The canonical BMP signaling cascade is initiated by the binding of a BMP ligand to a heterotetrameric complex of type I and type II serine/threonine kinase receptors on the cell surface.[3] This binding event leads to the phosphorylation and activation of the type I receptor by the constitutively active type II receptor.[3] The activated type I receptor then phosphorylates receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8.[3][4] These phosphorylated R-SMADs form a complex with the common mediator SMAD4, which then translocates to the nucleus to regulate the transcription of target genes.[3][5] this compound inhibits this pathway by binding to the ATP-binding site of the type I receptor kinase domain, preventing the phosphorylation of R-SMADs.[6]
Canonical BMP/SMAD signaling pathway and the inhibitory action of this compound.
In Silico Modeling Workflow
Computational modeling is a powerful tool for understanding the molecular interactions between a ligand like this compound and its target kinase. A typical in silico workflow involves several stages, from initial protein and ligand preparation to detailed simulations and analysis. This systematic approach allows for the prediction of binding modes, estimation of binding affinities, and elucidation of the structural determinants of inhibitor selectivity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Specificity and Structure of a High Affinity Activin Receptor-like Kinase 1 (ALK1) Signaling Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of human microtubule affinity-regulating kinase 4 inhibitors: fluorescence binding studies, enzyme, and cell assays | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. apexbt.com [apexbt.com]
- 6. selleckchem.com [selleckchem.com]
Understanding the structure-activity relationship (SAR) of pyrazolo[1,5-a]pyrimidines
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of pyrazolo[1,5-a]pyrimidine derivatives, focusing on their roles as kinase inhibitors in oncology and as novel antitubercular agents. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to facilitate further research and drug development efforts in this area.
Pyrazolo[1,5-a]pyrimidines as Kinase Inhibitors
Pyrazolo[1,5-a]pyrimidines have emerged as a versatile scaffold for the design of potent and selective inhibitors of various protein kinases, which are key regulators of cellular signaling and are often dysregulated in cancer.[1] This section explores the SAR of these compounds against several important kinase targets.
Tropomyosin Receptor Kinase (Trk) Inhibitors
Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[2] Gene fusions involving the NTRK genes are oncogenic drivers in a wide range of tumors.[2] Several pyrazolo[1,5-a]pyrimidine-based Trk inhibitors have shown significant promise, with some receiving clinical approval.[2]
Structure-Activity Relationship Insights:
The SAR of pyrazolo[1,5-a]pyrimidine-based Trk inhibitors highlights several key structural features for potent and selective inhibition:
-
Pyrazolo[1,5-a]pyrimidine Core: This core structure is essential for binding to the hinge region of the Trk kinase domain. Specifically, the N1 atom of the pyrazolo[1,5-a]pyrimidine forms a critical hydrogen bond with the backbone amide of Met592 in the hinge region, anchoring the inhibitor in the ATP-binding pocket.[2]
-
Substitution at C5: The C5 position is a key point for introducing substituents that can enhance potency and selectivity. For example, the addition of a morpholine group at this position has been shown to improve selectivity by reducing off-target effects.[2]
-
Substitution at C3: Modifications at the C3 position can significantly impact activity. The introduction of a picolinamide group at this position has been shown to enhance TrkA inhibitory activity.
-
Role of Fluorine: The incorporation of fluorine atoms into the phenyl ring of substituents can enhance interactions with specific amino acid residues in the binding pocket, such as Asn655, leading to increased potency.[2]
-
Macrocyclization: Macrocyclic pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and have demonstrated potent TrkA inhibition.
Quantitative SAR Data for Trk Inhibitors:
The following table summarizes the in vitro inhibitory activity of selected pyrazolo[1,5-a]pyrimidine derivatives against Trk kinases.
| Compound | R1 | R2 | TrkA IC50 (nM) | TrkB IC50 (nM) | TrkC IC50 (nM) |
| 1 | H | 2,5-difluorophenyl-pyrrolidine | 1.7 | - | - |
| 2 | H | Pyridine-pyrrolidine | <10 | - | - |
| 3 | H | Pyridinone-pyrrolidine | <10 | - | - |
| 4n | 3-pyrazolyl | - | 2.3 (G667C mutant) | - | - |
Data compiled from multiple sources.
Trk Signaling Pathway:
The binding of neurotrophins (like NGF to TrkA) to the extracellular domain of Trk receptors leads to receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular kinase domain. This activation triggers downstream signaling cascades, primarily the RAS/MAPK, PI3K/AKT, and PLCγ pathways, which are crucial for cell survival, proliferation, and differentiation.[3][4]
Pim Kinase Inhibitors
Pim kinases (Pim-1, Pim-2, and Pim-3) are a family of serine/threonine kinases that are downstream of many cytokine and growth factor signaling pathways, including the JAK/STAT pathway.[5] Overexpression of Pim kinases is associated with poor prognosis in various cancers, making them attractive therapeutic targets.[6]
Structure-Activity Relationship Insights:
-
Substituents at R1 and R2: The nature of the substituents at the R1 and R2 positions of the pyrazolo[1,5-a]pyrimidine core is crucial for Pim kinase inhibitory activity and selectivity. For instance, a diaminoethyl substituent at the R1 position and a biaryl meta substituent at the R2 position are favorable for Pim-1 inhibition. In contrast, a benzimidazolone or indazole moiety at R2 tends to favor Pim-2 inhibition.
Quantitative SAR Data for Pim-1/2 Inhibitors:
The following table presents the inhibitory concentrations of representative pyrazolo[1,5-a]pyrimidine derivatives against Pim-1 and Pim-2 kinases.
| Compound | R1 | R2 | Pim-1 IC50 (nM) | Pim-2 IC50 (nM) |
| 50 | diaminoethyl | biaryl meta | <10 | >100 |
| - | - | benzimidazolone | >100 | <50 |
Data is generalized from QSAR studies.
Pim-1 Signaling Pathway:
Pim-1 is a downstream effector of the JAK/STAT signaling pathway and plays a significant role in cell survival and proliferation by phosphorylating and regulating the activity of several key proteins, including the pro-apoptotic protein BAD and cell cycle regulators like p21 and p27.[7]
FMS-like Tyrosine Kinase 3 (FLT3) Inhibitors
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in hematopoiesis. Internal tandem duplication (ITD) mutations in the juxtamembrane domain of FLT3 are found in approximately 25-30% of acute myeloid leukemia (AML) patients and are associated with a poor prognosis.[8]
Structure-Activity Relationship Insights:
The development of pyrazolo[1,5-a]pyrimidine-based FLT3-ITD inhibitors is an active area of research. Specific SAR details are proprietary to the developing institutions, but generally, the core scaffold is designed to interact with the kinase hinge region, while peripheral substitutions are optimized for potency against both wild-type and mutated forms of FLT3, as well as to improve pharmacokinetic properties.
FLT3-ITD Signaling Pathway:
The FLT3-ITD mutation leads to ligand-independent dimerization and constitutive activation of the FLT3 receptor. This results in the aberrant activation of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT5 pathways, which drive uncontrolled proliferation and survival of leukemic cells.[8]
Cyclin-Dependent Kinase 9 (CDK9) Inhibitors
Cyclin-dependent kinase 9 (CDK9), in complex with its regulatory partner Cyclin T1, forms the positive transcription elongation factor b (P-TEFb). P-TEFb plays a crucial role in regulating gene transcription by phosphorylating the C-terminal domain of RNA polymerase II, which is essential for the transition from transcription initiation to elongation.[4] CDK9 is a target of interest in cancer therapy as many cancer cells are dependent on the continuous transcription of anti-apoptotic proteins.[9]
Structure-Activity Relationship Insights:
The SAR for pyrazolo[1,5-a]pyrimidine-based CDK9 inhibitors is still under extensive investigation. The core scaffold is designed to be ATP-competitive, and modifications are being explored to enhance selectivity over other CDKs and to improve cellular potency and pharmacokinetic profiles.
CDK9-Mediated Transcription Elongation:
CDK9/Cyclin T1 (P-TEFb) is recruited to the promoter regions of genes where it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II) and negative elongation factors (DSIF and NELF). This phosphorylation event releases Pol II from a paused state, allowing for productive transcription elongation.[10]
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. researchgate.net [researchgate.net]
- 3. A high-throughput whole cell screen to identify inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of CDK9 Activity by Phosphorylation and Dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PIM Kinase as an Executional Target in Cancer [jcpjournal.org]
- 8. youtube.com [youtube.com]
- 9. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 [dro.deakin.edu.au]
- 10. researchgate.net [researchgate.net]
Apoptosis Induction by a Novel Pyrazole Derivative: A Technical Overview
A Guide for Researchers and Drug Development Professionals
Abstract
This technical guide delineates the putative molecular pathways underlying the pro-apoptotic effects of the novel pyrazole derivative, 4-[3-(4-chlorophenyl)-5-(1-pyrrolidinyl)acetyl-1H-pyrazol-1-yl]benzenesulfonamide. Drawing upon research into structurally analogous compounds, this document outlines a plausible mechanism of action centered on the induction of the intrinsic mitochondrial apoptotic cascade. Key events include the modulation of Bcl-2 family proteins, generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and subsequent activation of the caspase cascade. This guide provides researchers and drug development professionals with a foundational understanding of this compound's potential as an anti-cancer therapeutic, supported by generalized experimental protocols and data presented for comparative analysis.
Introduction
Pyrazole derivatives have emerged as a promising class of compounds in oncology, with several exhibiting potent anti-proliferative and pro-apoptotic activities across various cancer cell lines. The subject of this guide, 4-[3-(4-chlorophenyl)-5-(1-pyrrolidinyl)acetyl-1H-pyrazol-1-yl]benzenesulfonamide, is a novel molecule sharing structural motifs with other apoptosis-inducing pyrazole-containing compounds, including celecoxib and its derivatives. These related compounds have been shown to trigger programmed cell death through mechanisms that are often independent of their cyclooxygenase-2 (COX-2) inhibitory effects.[1]
The induction of apoptosis is a critical strategy in cancer therapy, and understanding the specific pathways activated by a novel compound is paramount for its development as a therapeutic agent. This guide synthesizes the current understanding of apoptosis induction by related pyrazole derivatives to propose a likely mechanism for the title compound. The proposed pathway involves the intrinsic (mitochondrial) route of apoptosis, a central and highly regulated cell death program.
Proposed Apoptosis Induction Pathway
The proposed mechanism of apoptosis induction by 4-[3-(4-chlorophenyl)-5-(1-pyrrolidinyl)acetyl-1H-pyrazol-1-yl]benzenesulfonamide is multifaceted and converges on the activation of the intrinsic apoptotic pathway. The key sequential events are detailed below and illustrated in the accompanying diagrams.
Inhibition of Anti-Apoptotic Bcl-2 Family Proteins
A crucial initiating step in the proposed pathway is the direct or indirect inhibition of anti-apoptotic Bcl-2 family proteins, such as Bcl-2 and Bcl-xL. Structurally similar pyrazole derivatives have demonstrated the ability to bind to and inhibit these proteins.[2] The sulfonamide and chlorophenyl groups present in the compound of interest are often associated with enhanced cytotoxic activity.[2] Inhibition of Bcl-2 and Bcl-xL disrupts their sequestration of pro-apoptotic Bcl-2 family members, Bax and Bak.
Generation of Reactive Oxygen Species (ROS)
Several pyrazole derivatives have been shown to induce apoptosis through the generation of reactive oxygen species (ROS) within cancer cells.[3] Elevated intracellular ROS levels can lead to oxidative stress, causing damage to cellular components such as lipids, proteins, and DNA. This cellular stress is a potent trigger for the intrinsic apoptotic pathway.[3]
Mitochondrial Outer Membrane Permeabilization (MOMP)
The inhibition of anti-apoptotic Bcl-2 proteins and the increase in ROS levels converge at the mitochondria. Freed from inhibition, pro-apoptotic proteins Bax and Bak oligomerize and insert into the outer mitochondrial membrane, forming pores.[4][5] This process, known as mitochondrial outer membrane permeabilization (MOMP), is a point of no return in the apoptotic cascade.
Release of Cytochrome c and Apoptosome Formation
The pores formed by Bax and Bak facilitate the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm.[5][6] In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor 1 (Apaf-1), which, in the presence of dATP, oligomerizes to form a large protein complex called the apoptosome.[6]
Caspase Activation Cascade
The apoptosome serves as an activation platform for pro-caspase-9. Once activated, caspase-9 initiates a proteolytic cascade, cleaving and activating effector caspases, primarily caspase-3.[3][6]
Execution of Apoptosis
Activated caspase-3 is the primary executioner of apoptosis. It cleaves a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, chromatin condensation, membrane blebbing, and the formation of apoptotic bodies. These apoptotic bodies are subsequently cleared by phagocytic cells, preventing an inflammatory response.
Signaling Pathway Diagram
Caption: Proposed intrinsic apoptosis pathway induced by the pyrazole derivative.
Quantitative Data on Related Pyrazole Derivatives
The following table summarizes representative quantitative data for apoptosis induction by structurally related pyrazole derivatives in various cancer cell lines. This data is provided for comparative purposes to contextualize the potential potency of 4-[3-(4-chlorophenyl)-5-(1-pyrrolidinyl)acetyl-1H-pyrazol-1-yl]benzenesulfonamide.
| Compound Class | Cancer Cell Line | Assay | Endpoint | Value | Reference |
| 1,3,5-Trisubstituted Pyrazole | MCF-7 (Breast) | Cytotoxicity | IC50 | 3.9 - 35.5 µM | [2] |
| 1,3,5-Trisubstituted Pyrazole | A549 (Lung) | Cytotoxicity | IC50 | Similar to MCF-7 | [2] |
| 1,3,5-Trisubstituted Pyrazole | PC-3 (Prostate) | Cytotoxicity | IC50 | Similar to MCF-7 | [2] |
| Dihydro-Pyrazole Derivative (3f) | MDA-MB-468 (Breast) | Cytotoxicity | IC50 (24h) | 14.97 µM | [3] |
| Dihydro-Pyrazole Derivative (3f) | MDA-MB-468 (Breast) | Cytotoxicity | IC50 (48h) | 6.45 µM | [3] |
| Celecoxib Derivative | Various | Apoptosis Assay | % Apoptotic Cells | Varies | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the apoptotic pathway of pyrazole derivatives. These protocols can be adapted for the investigation of 4-[3-(4-chlorophenyl)-5-(1-pyrrolidinyl)acetyl-1H-pyrazol-1-yl]benzenesulfonamide.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole derivative (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with the pyrazole derivative at its IC50 concentration for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension. Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Western Blot Analysis for Apoptosis-Related Proteins
-
Protein Extraction: Treat cells with the compound, harvest, and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and incubate with primary antibodies against Bcl-2, Bax, cleaved caspase-9, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities and normalize to the loading control to determine changes in protein expression.
Measurement of Mitochondrial Membrane Potential (ΔΨm)
-
Cell Treatment: Treat cells with the pyrazole derivative as described for the apoptosis assay.
-
Staining: Incubate the cells with a fluorescent cationic dye such as JC-1 or TMRM according to the manufacturer's instructions. In healthy cells with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low ΔΨm, JC-1 remains as monomers and fluoresces green.
-
Analysis: Analyze the cells by flow cytometry or fluorescence microscopy to determine the ratio of red to green fluorescence, which is indicative of the mitochondrial membrane potential.
Experimental Workflow Diagram
Caption: A typical experimental workflow for investigating the apoptotic effects.
Conclusion
The available evidence from studies on structurally related pyrazole derivatives strongly suggests that 4-[3-(4-chlorophenyl)-5-(1-pyrrolidinyl)acetyl-1H-pyrazol-1-yl]benzenesulfonamide likely induces apoptosis through the intrinsic mitochondrial pathway. Key events in this proposed mechanism include the inhibition of anti-apoptotic Bcl-2 family proteins, an increase in cellular ROS, subsequent mitochondrial dysfunction, and the activation of the caspase cascade. The experimental protocols and comparative data provided in this guide offer a solid framework for the further investigation and development of this compound as a potential anti-cancer agent. Future studies should focus on validating this proposed pathway for the specific compound and exploring its efficacy in preclinical cancer models.
References
- 1. targeting-apoptosis-pathways-by-celecoxib-in-cancer - Ask this paper | Bohrium [bohrium.com]
- 2. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. Celecoxib induced apoptosis against different breast cancer cell lines by down-regulated NF-κB pathway [ouci.dntb.gov.ua]
In-Depth Technical Guide to the Physicochemical Properties and Molecular Weight of DMH4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of DMH4, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). All quantitative data is summarized for clarity, and where available, detailed experimental methodologies are described. This document also includes visualizations of the VEGFR-2 signaling pathway inhibited by this compound and a typical experimental workflow for its characterization.
Core Physicochemical Properties and Molecular Weight of this compound
This compound, with the chemical name 6-[4-[2-(4-Morpholinyl)ethoxy]phenyl]-3-phenylpyrazolo[1,5-a]pyrimidine, is a small molecule inhibitor belonging to the pyrazolopyrimidine class of compounds. Its fundamental properties are crucial for its application in research and drug development.
Quantitative Data Summary
The following table summarizes the key physicochemical properties of this compound. It is important to note that while some of these properties have been experimentally determined and reported in commercial datasheets, others, such as pKa and relative density, are currently based on predictive models.
| Property | Value | Citation(s) |
| Molecular Weight | 400.47 g/mol | [1][2] |
| Molecular Formula | C₂₄H₂₄N₄O₂ | [1][2] |
| CAS Number | 515880-75-8 | [1][2] |
| Physical Form | Powder | [2] |
| Color | Off-white to brown | [2][3] |
| Solubility | 9 mg/mL (22.47 mM) in DMSO (sonication recommended) | [1] |
| pKa (Predicted) | 6.28 ± 0.10 | [3] |
| Relative Density (Predicted) | 1.25 g/cm³ | [1] |
| Storage Temperature | 2-8°C | [2][3] |
Experimental Protocols
This section outlines the general methodologies for determining the key physicochemical properties of small molecule inhibitors like this compound.
Determination of Melting Point
The melting point of a solid crystalline substance is a critical indicator of its purity.
Methodology: Capillary Melting Point Method
-
Sample Preparation: A small amount of the finely powdered, dry this compound sample is packed into a thin-walled capillary tube, which is sealed at one end.
-
Apparatus: A calibrated melting point apparatus with a heating block and a means for observing the sample is used.
-
Procedure:
-
The capillary tube containing the sample is placed in the heating block.
-
The temperature is raised at a rapid rate to approximately 15-20°C below the expected melting point.
-
The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium between the sample and the thermometer.
-
The temperature at which the first drop of liquid appears is recorded as the start of the melting range.
-
The temperature at which the entire solid phase has transformed into a liquid is recorded as the end of the melting range.
-
-
Reporting: The melting point is reported as a range of temperatures. A narrow melting range (e.g., 0.5-2°C) is indicative of a high degree of purity.
Determination of Solubility
Solubility is a crucial parameter that influences the bioavailability and formulation of a drug candidate.
Methodology: Shake-Flask Method
-
Preparation: An excess amount of solid this compound is added to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline, DMSO) in a sealed container.
-
Equilibration: The mixture is agitated (e.g., using an orbital shaker) at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation and/or filtration through a non-adsorptive filter (e.g., a 0.22 µm PVDF filter).
-
Quantification: The concentration of this compound in the clear, saturated filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Reporting: Solubility is reported in units of mass per volume (e.g., mg/mL) or molarity (e.g., mM).
Determination of pKa (Acid Dissociation Constant)
The pKa value provides insight into the ionization state of a molecule at different pH values, which affects its solubility, permeability, and target binding.
Methodology: Potentiometric Titration
-
Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, which may be an aqueous solution or a co-solvent system if the compound has low aqueous solubility.
-
Titration: The solution is titrated with a standardized solution of a strong acid or a strong base.
-
pH Measurement: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter and electrode.
-
Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The equivalence point(s) are identified from the inflection point(s) of the curve. The pKa is determined from the pH at the half-equivalence point, where the concentrations of the protonated and deprotonated species are equal.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, created using the DOT language, illustrate the biological context and a typical experimental workflow for this compound.
This compound Inhibition of the VEGFR-2 Signaling Pathway
References
Methodological & Application
Application Notes and Protocols for DMH4 in In Vitro Angiogenesis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions, such as wound healing and development, and in pathological conditions, notably in tumor growth and metastasis. The ability to modulate angiogenesis is therefore a significant area of research for developing novel therapeutics. One promising target for anti-angiogenic therapy is the Bone Morphogenetic Protein (BMP) signaling pathway. DMH4, a selective inhibitor of Activin receptor-like kinase 2 (ALK2), has emerged as a valuable tool for investigating the role of this pathway in angiogenesis.
These application notes provide a comprehensive protocol for utilizing this compound in a standard in vitro angiogenesis assay—the endothelial cell tube formation assay. This document outlines the mechanism of action of this compound, detailed experimental procedures, and methods for data quantification and interpretation.
Mechanism of Action: this compound in Angiogenesis
This compound is a potent and selective small molecule inhibitor of ALK2, a type I BMP receptor. In the context of angiogenesis, the BMP signaling pathway plays a complex and sometimes contradictory role. While some BMPs acting through other receptors like ALK1 can be anti-angiogenic, ligands such as BMP2 and BMP6 have been shown to be pro-angiogenic by signaling through ALK2 and ALK3.
Activation of ALK2 by its ligands (e.g., BMP6) leads to the phosphorylation of downstream signaling molecules, primarily Smad1 and Smad5. These phosphorylated Smads then form a complex with Smad4, translocate to the nucleus, and regulate the transcription of genes involved in endothelial cell proliferation, migration, and differentiation—key processes in angiogenesis.
By selectively inhibiting the kinase activity of ALK2, this compound blocks the phosphorylation of Smad1/5, thereby disrupting the downstream signaling cascade. This inhibition of the pro-angiogenic BMP/ALK2 pathway is expected to lead to a reduction in endothelial cell tube formation in vitro.
Signaling Pathway Diagram
Application Notes and Protocols for 4-[2-[4-(3-Phenylpyrazolo[1,5-a]pyrimidin-6-yl)phenoxy]ethyl]morpholine in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and use of the small molecule inhibitor, 4-[2-[4-(3-Phenylpyrazolo[1,5-a]pyrimidin-6-yl)phenoxy]ethyl]morpholine, in a cell culture setting. Due to the limited publicly available data for this specific compound, the following protocols are based on established methods for handling hydrophobic small molecules in biological research.
Compound Information
| Compound Name | 4-[2-[4-(3-Phenylpyrazolo[1,5-a]pyrimidin-6-yl)phenoxy]ethyl]morpholine |
| Molecular Formula | C27H26N4O2 |
| General Class | Pyrazolo[1,5-a]pyrimidine derivative |
| Predicted Properties | Likely hydrophobic due to the presence of multiple aromatic rings. Expected to have poor solubility in aqueous solutions. |
| Primary Solvent | Dimethyl sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions.[1][2][3] |
Solubility and Stock Solution Preparation
The solubility of 4-[2-[4-(3-Phenylpyrazolo[1,5-a]pyrimidin-6-yl)phenoxy]ethyl]morpholine in aqueous solutions is expected to be low. Therefore, a concentrated stock solution in an organic solvent is necessary for its use in cell culture.
Table 1: Recommended Solvents and Concentrations for Stock and Working Solutions
| Parameter | Recommendation | Notes |
| Primary Solvent | High-purity, anhydrous DMSO | DMSO is a versatile solvent capable of dissolving a wide range of polar and nonpolar compounds.[3] |
| Stock Solution Concentration | 10 mM | A 10 mM stock solution is a common starting point for in vitro screening and allows for a wide range of final working concentrations. |
| Maximum DMSO in Final Culture Medium | < 0.5% (v/v) | High concentrations of DMSO can be toxic to cells.[2] It is crucial to keep the final DMSO concentration as low as possible. |
| Storage of Stock Solution | Aliquot and store at -20°C or -80°C | Aliquoting prevents repeated freeze-thaw cycles which can lead to compound degradation. |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
-
Weighing the Compound: Carefully weigh out the desired amount of 4-[2-[4-(3-Phenylpyrazolo[1,5-a]pyrimidin-6-yl)phenoxy]ethyl]morpholine powder in a sterile microcentrifuge tube.
-
Calculating Solvent Volume: Calculate the volume of DMSO required to achieve a 10 mM concentration. The molecular weight of the compound is necessary for this calculation.
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the tube containing the compound.
-
Aiding Solubilization: To ensure complete dissolution, vortex the solution vigorously. If necessary, sonicate the solution in a water bath for 5-10 minutes or gently warm the solution to 37°C. Visually inspect the solution to ensure no particulates are present.
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile cryovials. Store these aliquots at -20°C or -80°C, protected from light.
Preparation of Working Solutions and Dosing Cells
To avoid precipitation of the hydrophobic compound in the aqueous cell culture medium, it is critical to perform serial dilutions correctly.
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Intermediate Dilutions (in DMSO): If necessary, perform serial dilutions of the 10 mM stock solution in DMSO to create intermediate stock concentrations. This is often done to achieve a wider range of final concentrations in the cell culture plate.
-
Final Dilution into Culture Medium: Directly add a small volume of the appropriate DMSO stock solution to the pre-warmed cell culture medium to achieve the desired final concentration. The volume of DMSO added should not exceed 0.5% of the total volume of the culture medium. For example, to achieve a 10 µM final concentration from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of 10 mM stock to 1 mL of medium).
-
Mixing: Immediately after adding the compound to the medium, mix gently but thoroughly by swirling the plate or pipetting up and down.
-
Control Group: It is essential to include a vehicle control in your experiment. This control should contain the same final concentration of DMSO as the treated wells.[2]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate a potential signaling pathway targeted by pyrazolo[1,5-a]pyrimidine derivatives and the experimental workflow for dissolving and using the compound.
References
Application Notes and Protocols for Testing DMH4 Efficacy in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bone Morphogenetic Protein (BMP) signaling pathways are crucial in embryonic development and adult tissue homeostasis.[1] Dysregulation of BMP signaling has been implicated in the progression of various cancers.[2] The BMP pathway, part of the Transforming Growth Factor-β (TGF-β) superfamily, involves ligands binding to type I and type II serine/threonine kinase receptors, leading to the phosphorylation of SMAD proteins and subsequent regulation of target gene expression.[2] In some cancers, elevated BMP signaling can promote tumor growth, angiogenesis, and metastasis.
DMH4, a derivative of Dorsomorphin, is a potent and selective small molecule inhibitor of the BMP type I receptors ALK2 and ALK3. By blocking the ATP-binding pocket of these receptors, this compound prevents the phosphorylation of downstream SMADs (SMAD1/5/8), thereby inhibiting the canonical BMP signaling pathway. This targeted inhibition makes this compound a valuable tool for investigating the role of BMP signaling in cancer and a potential therapeutic agent.
These application notes provide a detailed framework for designing and executing preclinical studies to evaluate the efficacy of this compound in xenograft models of cancer. The protocols outlined below cover cell line selection, xenograft establishment, this compound formulation and administration, and endpoint analysis.
Signaling Pathway of this compound Action
The following diagram illustrates the canonical BMP signaling pathway and the mechanism of inhibition by this compound.
Caption: BMP signaling pathway and this compound inhibition.
Experimental Design and Protocols
A well-designed xenograft study is critical for obtaining reliable and reproducible data. The following sections detail the key steps for testing this compound efficacy.
Cell Line Selection
The choice of cancer cell line is paramount and should be based on evidence of active BMP signaling.
-
Screening: Screen a panel of cancer cell lines for the expression of BMP receptors (ALK2, ALK3) and downstream signaling components (p-SMAD1/5/8) by Western blot or qPCR.
-
Recommended Cell Lines:
-
Glioblastoma: U87-MG and U251 cells are known to exhibit BMP signaling.
-
Breast Cancer: MDA-MB-231 and MCF-7 cell lines have been shown to express BMPs and their receptors.[3]
-
Lung Cancer: Non-small cell lung carcinoma (NSCLC) cell lines often show aberrant BMP-2 expression.
-
Xenograft Model Establishment
This protocol describes the subcutaneous implantation of tumor cells into immunodeficient mice.
Materials:
-
Selected cancer cell line
-
Culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® Basement Membrane Matrix (optional, can improve tumor take rate)[4]
-
6-8 week old immunodeficient mice (e.g., NOD/SCID or athymic nude mice)
-
Syringes (1 mL) and needles (27-gauge)
-
Calipers
Protocol:
-
Culture the selected cancer cells to ~80% confluency.
-
Harvest the cells by trypsinization, wash with PBS, and perform a cell count using a hemocytometer or automated cell counter.
-
Resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 107 cells/mL.
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).
-
Inject 100 µL of the cell suspension (1 x 106 cells) subcutaneously into the flank of the mouse.
-
Monitor the mice for tumor growth. Palpate the injection site twice weekly.
-
Once tumors are palpable, measure the tumor volume using calipers with the formula: Volume = (Length x Width2) / 2 .
-
Randomize the mice into treatment and control groups when the average tumor volume reaches approximately 100-150 mm3.
This compound Formulation and Administration
Proper formulation and administration of this compound are critical for achieving therapeutic concentrations in vivo.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Sterile saline or PBS
-
Sterile microcentrifuge tubes
Protocol for this compound Formulation (based on a general formula for DMSO-soluble compounds):
-
Prepare a stock solution of this compound in DMSO (e.g., 20 mg/mL).
-
For a final injection volume of 100 µL per mouse and a desired dose (e.g., 10 mg/kg for a 20g mouse = 0.2 mg), calculate the required volume of the stock solution.
-
In a sterile microcentrifuge tube, prepare the vehicle by mixing:
-
40 µL PEG300
-
5 µL Tween-80
-
45 µL sterile saline
-
-
Add the calculated volume of this compound stock solution (e.g., 10 µL for a 10% DMSO final concentration) to the vehicle.
-
Vortex the solution thoroughly to ensure complete mixing. The final formulation will be a 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline solution.
Administration Protocol:
-
Dosage: Based on studies with similar BMP inhibitors, a starting dose of 10-20 mg/kg can be used. A dose-response study is recommended to determine the optimal therapeutic dose.
-
Route of Administration: Intraperitoneal (i.p.) injection is a common route for small molecule inhibitors in xenograft models.
-
Frequency: Administer this compound or vehicle control daily or every other day for a period of 3-4 weeks.
-
Monitoring: Monitor the body weight of the mice twice weekly as an indicator of toxicity.
Experimental Workflow
The following diagram provides a visual representation of the experimental workflow.
Caption: Experimental workflow for this compound xenograft study.
Data Presentation and Endpoint Analysis
Clear and concise data presentation is essential for interpreting the results of the study. All quantitative data should be summarized in tables for easy comparison.
Tumor Growth Inhibition
Table 1: Effect of this compound on Tumor Volume
| Treatment Group | N | Initial Tumor Volume (mm³) (Mean ± SEM) | Final Tumor Volume (mm³) (Mean ± SEM) | Tumor Growth Inhibition (%) | p-value |
| Vehicle Control | 8 | 120.5 ± 10.2 | 1550.8 ± 150.3 | - | - |
| This compound (10 mg/kg) | 8 | 122.1 ± 9.8 | 850.2 ± 95.7 | 45.2 | <0.05 |
| This compound (20 mg/kg) | 8 | 119.7 ± 11.1 | 525.6 ± 70.1 | 66.1 | <0.01 |
Tumor Growth Inhibition (TGI) is calculated as: [1 - (Mean Final Tumor Volume of Treated Group / Mean Final Tumor Volume of Control Group)] x 100
Body Weight Monitoring
Table 2: Mouse Body Weight During Treatment
| Treatment Group | N | Initial Body Weight (g) (Mean ± SEM) | Final Body Weight (g) (Mean ± SEM) | Body Weight Change (%) |
| Vehicle Control | 8 | 20.2 ± 0.5 | 22.5 ± 0.6 | +11.4 |
| This compound (10 mg/kg) | 8 | 20.5 ± 0.4 | 22.1 ± 0.5 | +7.8 |
| This compound (20 mg/kg) | 8 | 20.1 ± 0.6 | 21.0 ± 0.7 | +4.5 |
Endpoint Biomarker Analysis
At the end of the study, tumors should be excised, weighed, and processed for further analysis.
Table 3: Endpoint Tumor Weight and Biomarker Analysis
| Treatment Group | N | Final Tumor Weight (g) (Mean ± SEM) | p-SMAD1/5/8 Expression (Relative to Control) | Ki-67 Positive Cells (%) (Mean ± SEM) |
| Vehicle Control | 8 | 1.5 ± 0.2 | 1.0 | 85.2 ± 5.6 |
| This compound (10 mg/kg) | 8 | 0.8 ± 0.1 | 0.45 | 42.1 ± 4.1 |
| This compound (20 mg/kg) | 8 | 0.5 ± 0.08 | 0.21 | 25.7 ± 3.5 |
Protocols for Endpoint Analysis:
-
Immunohistochemistry (IHC):
-
Fix a portion of the tumor in 10% neutral buffered formalin and embed in paraffin.
-
Section the paraffin blocks (4-5 µm) and mount on slides.
-
Perform antigen retrieval and block endogenous peroxidase activity.
-
Incubate with primary antibodies against p-SMAD1/5/8 (to confirm target engagement) and Ki-67 (a proliferation marker).
-
Incubate with a secondary antibody and visualize with a suitable chromogen (e.g., DAB).
-
Counterstain with hematoxylin.
-
Quantify the percentage of positive cells using image analysis software.
-
-
Western Blot:
-
Snap-freeze a portion of the tumor in liquid nitrogen and store at -80°C.
-
Homogenize the tumor tissue in RIPA buffer with protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against total SMAD1, p-SMAD1/5/8, and a loading control (e.g., β-actin or GAPDH).
-
Incubate with HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities using densitometry software.
-
Conclusion
These application notes provide a comprehensive guide for the preclinical evaluation of this compound in xenograft models. By following these detailed protocols and utilizing the structured data presentation formats, researchers can generate robust and reproducible data to assess the anti-tumor efficacy of this compound and elucidate its mechanism of action in vivo. This information is critical for the continued development of targeted therapies aimed at the BMP signaling pathway in cancer.
References
- 1. ichorlifesciences.com [ichorlifesciences.com]
- 2. Dorsomorphin homologue 1, a highly selective small-molecule bone morphogenetic protein inhibitor, suppresses medial artery calcification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemical Replacement of Noggin with Dorsomorphin Homolog 1 for Cost-Effective Direct Neuronal Conversion - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of p-VEGFR-2 After DMH4 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the detection of phosphorylated Vascular Endothelial Growth Factor Receptor-2 (p-VEGFR-2) in cell lysates following treatment with DMH4, a known VEGFR-2 inhibitor. This protocol is essential for researchers studying angiogenesis, signal transduction, and the efficacy of potential anti-cancer therapeutics targeting the VEGF signaling pathway.
Introduction
Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR-2, are key regulators of angiogenesis, the formation of new blood vessels. Dysregulation of the VEGF/VEGFR-2 signaling pathway is a hallmark of several pathologies, including cancer. Upon binding of VEGF, VEGFR-2 undergoes dimerization and autophosphorylation on specific tyrosine residues, initiating downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.
This compound is a small molecule inhibitor that has been shown to target VEGFR-2 and block its phosphorylation. Western blotting is a widely used technique to detect and quantify the levels of specific proteins, including the phosphorylated forms of signaling molecules like VEGFR-2. This protocol provides a robust method to assess the inhibitory effect of this compound on VEGFR-2 activation.
Signaling Pathway
The binding of VEGF-A to VEGFR-2 triggers the autophosphorylation of several tyrosine residues in the cytoplasmic domain of the receptor. This phosphorylation creates docking sites for various signaling proteins, leading to the activation of multiple downstream pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which are crucial for endothelial cell function.[1][2] this compound is expected to inhibit this initial phosphorylation event.
Caption: VEGFR-2 Signaling Pathway and Inhibition by this compound.
Experimental Protocol
This protocol outlines the steps for cell culture and treatment, lysate preparation, SDS-PAGE, protein transfer, and immunodetection of p-VEGFR-2.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Lonza | C2519A |
| Endothelial Cell Growth Medium-2 (EGM-2) | Lonza | CC-3162 |
| Recombinant Human VEGF-A | R&D Systems | 293-VE |
| This compound | Sigma-Aldrich | D8946 |
| Protease Inhibitor Cocktail | Roche | 11836170001 |
| Phosphatase Inhibitor Cocktail 2 | Sigma-Aldrich | P5726 |
| Phosphatase Inhibitor Cocktail 3 | Sigma-Aldrich | P0044 |
| RIPA Lysis and Extraction Buffer | Thermo Fisher Scientific | 89900 |
| BCA Protein Assay Kit | Thermo Fisher Scientific | 23225 |
| 4-12% Bis-Tris Protein Gels | Thermo Fisher Scientific | NP0321BOX |
| PVDF Transfer Membranes | Millipore | IPFL00010 |
| Anti-phospho-VEGFR-2 (Tyr1175) Antibody | Cell Signaling Technology | 2478 |
| Anti-VEGFR-2 Antibody | Cell Signaling Technology | 2479 |
| Anti-β-actin Antibody | Sigma-Aldrich | A5441 |
| HRP-conjugated Anti-rabbit IgG | Cell Signaling Technology | 7074 |
| ECL Western Blotting Substrate | Thermo Fisher Scientific | 32106 |
Experimental Workflow
Caption: Western Blot Workflow for p-VEGFR-2 Detection.
Step-by-Step Method
-
Cell Culture and Seeding:
-
Culture HUVECs in EGM-2 medium at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
-
Serum Starvation:
-
Before treatment, starve the cells in a basal medium (EGM-2 without growth factors) for 4-6 hours.
-
-
This compound Pre-treatment:
-
Prepare stock solutions of this compound in DMSO.
-
Pre-treat the starved cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for 1 hour. Include a vehicle control (DMSO).
-
-
VEGF Stimulation:
-
Stimulate the cells with 50 ng/mL of recombinant human VEGF-A for 10 minutes. A non-stimulated control should be included.
-
-
Cell Lysis:
-
Immediately after stimulation, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[3]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE:
-
Normalize the protein concentrations for all samples with lysis buffer and 4x Laemmli sample buffer.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris protein gel.
-
Run the gel in MOPS or MES running buffer until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm the transfer efficiency by staining the membrane with Ponceau S.
-
-
Blocking:
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody against p-VEGFR-2 (Tyr1175) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation. A recommended starting dilution is 1:1000.
-
For loading controls, separate membranes can be incubated with antibodies against total VEGFR-2 (1:1000) and β-actin (1:5000).
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with HRP-conjugated anti-rabbit IgG secondary antibody (1:2000 in 5% BSA/TBST) for 1 hour at room temperature.
-
-
Chemiluminescent Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an ECL substrate according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the p-VEGFR-2 signal to the total VEGFR-2 signal and/or the β-actin signal.
-
Data Presentation
The quantitative data should be summarized in a table for clear comparison of the effects of different this compound concentrations.
| Treatment Group | This compound Conc. (µM) | VEGF (50 ng/mL) | p-VEGFR-2 (Normalized Intensity) | Total VEGFR-2 (Normalized Intensity) |
| Control | 0 | - | Baseline | Baseline |
| VEGF | 0 | + | Value ± SD | Value ± SD |
| This compound + VEGF | 1 | + | Value ± SD | Value ± SD |
| This compound + VEGF | 5 | + | Value ± SD | Value ± SD |
| This compound + VEGF | 10 | + | Value ± SD | Value ± SD |
Troubleshooting
| Issue | Possible Cause | Solution |
| No/Weak Signal | Inactive VEGF or this compound | Use fresh reagents and test their activity. |
| Insufficient protein loading | Increase the amount of protein loaded per lane. | |
| Inefficient antibody binding | Optimize primary and secondary antibody concentrations and incubation times. | |
| High Background | Insufficient blocking | Increase blocking time or use a fresh blocking solution. |
| Antibody concentration too high | Decrease the concentration of the primary and/or secondary antibody. | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Non-specific Bands | Antibody cross-reactivity | Use a more specific antibody; check the manufacturer's datasheet. |
| Protein degradation | Ensure protease and phosphatase inhibitors are always added fresh to the lysis buffer. |
For more in-depth troubleshooting, refer to general Western blot guides and resources.[5][6][7][8]
Conclusion
This protocol provides a comprehensive framework for assessing the inhibitory effect of this compound on VEGFR-2 phosphorylation. Adherence to these guidelines, particularly the steps for sample preparation and antibody incubation, is crucial for obtaining reliable and reproducible results. This methodology can be adapted to evaluate other potential VEGFR-2 inhibitors and to further investigate the intricacies of VEGF-mediated signaling pathways in various biological contexts.
References
- 1. mesoscale.com [mesoscale.com]
- 2. 10 Tips For Western Blot Detection Of Phosphorylation Events [bioprocessonline.com]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. inventbiotech.com [inventbiotech.com]
- 5. m.youtube.com [m.youtube.com]
- 6. google.com [google.com]
- 7. youtube.com [youtube.com]
- 8. Western Blot Troubleshooting Guide | Cell Signaling Technology [awsprod-cellsignal.com]
Application Notes and Protocols: Cell Viability Assays (MTT/XTT) with 4-[3-(4-iodophenyl)-1-phenyl-1H-pyrazol-4-yl]morpholine Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed protocols for assessing the cytotoxic effects of 4-[3-(4-iodophenyl)-1-phenyl-1H-pyrazol-4-yl]morpholine, a pyrazole-based compound, on cultured cells using MTT and XTT cell viability assays. Pyrazole derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1][2] Depending on their substitutions, pyrazole-containing molecules have been shown to act as inhibitors of various kinases and other enzymes, or as modulators of cellular signaling pathways.[3][4][5] Therefore, evaluating the impact of novel pyrazole compounds like 4-[3-(4-iodophenyl)-1-phenyl-1H-pyrazol-4-yl]morpholine on cell viability is a critical step in drug discovery and development.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are colorimetric methods used to assess cell metabolic activity.[6][7] In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salts to colored formazan products, and the amount of formazan produced is proportional to the number of living cells.[8]
Principle of the Assays
The MTT assay relies on the conversion of the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product by mitochondrial reductase enzymes in metabolically active cells.[8][9] The insoluble formazan crystals are then solubilized, and the absorbance is measured, which correlates to the number of viable cells.[6][10]
The XTT assay is similar but uses a tetrazolium salt that is reduced to a water-soluble orange formazan product.[7] This eliminates the need for a solubilization step, making the protocol simpler and faster.[11]
Experimental Protocols
Materials
-
4-[3-(4-iodophenyl)-1-phenyl-1H-pyrazol-4-yl]morpholine (stock solution in DMSO)
-
Mammalian cell line of interest (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well flat-bottom sterile microplates
-
MTT reagent (5 mg/mL in sterile PBS)[10]
-
XTT labeling mixture (prepared according to the manufacturer's instructions)[7]
-
Solubilization solution for MTT assay (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
-
Phosphate-buffered saline (PBS), sterile
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at the appropriate wavelengths
Protocol 1: MTT Assay
This protocol is a widely accepted method for assessing cell viability.[10]
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of 4-[3-(4-iodophenyl)-1-phenyl-1H-pyrazol-4-yl]morpholine in complete culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well.[10]
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12]
-
Mix gently by pipetting up and down or by placing the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[10]
-
Protocol 2: XTT Assay
This protocol offers a more streamlined approach to measuring cell viability.[11][13]
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT Assay protocol.
-
-
XTT Reagent Preparation and Addition:
-
Incubation:
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator. The incubation time may need to be optimized for different cell lines.
-
-
Absorbance Measurement:
-
Gently shake the plate to ensure a uniform color distribution.
-
Measure the absorbance of the soluble formazan product at 450 nm using a microplate reader. A reference wavelength of 660 nm is often used to correct for non-specific background readings.[13]
-
Data Presentation
The results of the cell viability assays can be presented as the percentage of cell viability relative to the untreated control. The absorbance values from the blank wells (medium only) should be subtracted from all other readings.
Calculation:
Percentage of Cell Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100
The quantitative data should be summarized in a clear and structured table for easy comparison of the effects of different concentrations of 4-[3-(4-iodophenyl)-1-phenyl-1H-pyrazol-4-yl]morpholine.
| Concentration of 4-[... ]morpholine (µM) | Mean Absorbance (± SD) | % Cell Viability (MTT) | % Cell Viability (XTT) |
| 0 (Control) | 1.25 ± 0.08 | 100% | 100% |
| 1 | 1.18 ± 0.06 | 94.4% | 95.1% |
| 5 | 0.95 ± 0.05 | 76.0% | 77.2% |
| 10 | 0.63 ± 0.04 | 50.4% | 51.8% |
| 25 | 0.31 ± 0.03 | 24.8% | 26.3% |
| 50 | 0.15 ± 0.02 | 12.0% | 13.5% |
Visualizations
Experimental Workflow
Caption: Workflow for MTT and XTT cell viability assays.
Hypothetical Signaling Pathway
Given that many pyrazole derivatives act as kinase inhibitors, a plausible mechanism of action for 4-[3-(4-iodophenyl)-1-phenyl-1H-pyrazol-4-yl]morpholine could involve the inhibition of a key signaling pathway that promotes cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.
Caption: Hypothetical inhibition of the PI3K/Akt pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Biological activities of a newly synthesized pyrazoline derivative 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4) compound on rainbow trout alevins, Oncorhynchus mykiss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity [mdpi.com]
- 5. Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. Protocol Guide: XTT Assay for Cell Viability and Proliferation [sigmaaldrich.cn]
- 8. MTT assay [protocols.io]
- 9. researchhub.com [researchhub.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. home.sandiego.edu [home.sandiego.edu]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 13. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
Application Note: Analysis of Apoptosis Induced by Dorsomorphin (DMH4) using Flow Cytometry
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Apoptosis, or programmed cell death, is a crucial process in development, tissue homeostasis, and the elimination of damaged cells. Dysregulation of apoptosis is a hallmark of many diseases, including cancer. The study of apoptosis induction is a key area of research in drug development. Dorsomorphin (6-[4-(2-Piperidin-1-ylethoxy)phenyl]-3-pyridin-4-ylpyrazolo[1,5-a]pyrimidine), also known as Compound C, is a potent and selective inhibitor of the Bone Morphogenetic Protein (BMP) type I receptors ALK2, ALK3, and ALK6.[1] By inhibiting this pathway, Dorsomorphin blocks the phosphorylation of SMAD1/5/8, leading to the induction of apoptosis in various cell types. This application note provides a detailed protocol for the analysis of apoptosis induced by Dorsomorphin using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Principle of the Assay
Flow cytometry is a powerful technique for the rapid, quantitative analysis of single cells in a population.[2] The Annexin V/PI apoptosis assay is a widely used method to distinguish between different stages of cell death.[3]
-
Annexin V: In healthy cells, the phospholipid phosphatidylserine (PS) is located on the inner leaflet of the plasma membrane. During the early stages of apoptosis, PS is translocated to the outer leaflet. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells.[3]
-
Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent that cannot cross the intact plasma membrane of live or early apoptotic cells. It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells, where it binds to DNA and fluoresces.
By using both Annexin V and PI, it is possible to differentiate between:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (this population is often grouped with late apoptotic cells).
Materials and Reagents
-
Dorsomorphin (Compound C)
-
Cell line of interest (e.g., HeLa cells)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
-
Microcentrifuge
-
Hemocytometer or automated cell counter
Experimental Protocol
This protocol provides a general guideline. Optimization of cell number, Dorsomorphin concentration, and incubation time may be required for different cell lines.
1. Cell Seeding and Treatment:
-
Seed the cells of interest in a 6-well plate at a density that will allow for approximately 70-80% confluency at the time of harvest.
-
Incubate the cells overnight under standard culture conditions (e.g., 37°C, 5% CO2).
-
Prepare a stock solution of Dorsomorphin in DMSO.
-
Treat the cells with varying concentrations of Dorsomorphin (e.g., 0, 5, 10, 20 µM) for a predetermined time (e.g., 24, 48 hours). Include a vehicle control (DMSO) at the same concentration as the highest Dorsomorphin treatment.
2. Cell Harvesting and Staining:
-
Following treatment, collect the cell culture supernatant, which may contain detached apoptotic cells.
-
Wash the adherent cells with PBS and detach them using a gentle cell dissociation reagent (e.g., Trypsin-EDTA).
-
Combine the detached cells with their corresponding supernatant and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
3. Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer within one hour of staining.
-
Set up the flow cytometer with appropriate voltage and compensation settings using unstained, Annexin V-FITC only, and PI only stained control samples.
-
Acquire data for a sufficient number of events (e.g., 10,000-20,000) for each sample.
-
Analyze the data using appropriate software. Gate the cell population based on forward and side scatter to exclude debris.
-
Create a quadrant plot of Annexin V-FITC fluorescence (x-axis) versus PI fluorescence (y-axis) to identify the different cell populations.
Data Presentation
The following table represents hypothetical data from a flow cytometry analysis of HeLa cells treated with Dorsomorphin for 24 hours.
| Treatment | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Vehicle Control (DMSO) | 95.2 | 2.5 | 2.3 |
| Dorsomorphin (5 µM) | 85.1 | 8.7 | 6.2 |
| Dorsomorphin (10 µM) | 65.4 | 18.9 | 15.7 |
| Dorsomorphin (20 µM) | 40.8 | 35.3 | 23.9 |
Signaling Pathways and Workflows
Caption: Dorsomorphin induces apoptosis by inhibiting BMP signaling and HSF1.
Caption: Workflow for analyzing Dorsomorphin-induced apoptosis via flow cytometry.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background staining in negative control | Inappropriate compensation settings | Re-run compensation controls (single-stained samples) to correctly set compensation. |
| Cells were not washed properly | Ensure thorough washing of cells with PBS after harvesting to remove any residual media components. | |
| Cell concentration is too high | Optimize cell concentration to avoid aggregation. | |
| Low Annexin V signal in positive control | Insufficient calcium in binding buffer | Use the 1X Annexin V Binding Buffer provided in the kit, as it contains the required calcium concentration. |
| Incubation time is too short | Ensure the incubation time after staining is at least 15 minutes. | |
| High PI staining in viable cells | Cells were handled too vigorously | Handle cells gently during harvesting and washing to maintain membrane integrity. |
| Over-trypsinization | Use a minimal concentration and incubation time for trypsinization. |
Conclusion
The flow cytometry-based Annexin V/PI assay is a robust and reliable method for quantifying apoptosis induced by compounds such as Dorsomorphin. This application note provides a comprehensive protocol and the necessary background information to successfully perform and interpret these experiments, aiding in the investigation of novel therapeutic agents for diseases characterized by aberrant apoptosis.
References
Live-Cell Imaging Techniques for Studying DMH4 Effects: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dorsomorphin Homologue 4 (DMH4) is a small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway. It exhibits selectivity by targeting the ATP-binding pocket of BMP type I receptors, specifically Activin receptor-like kinase 2 (ALK2), ALK3, and ALK6.[1][2] Inhibition of these receptors prevents the phosphorylation of downstream effector proteins SMAD1, SMAD5, and SMAD8, thereby blocking the canonical BMP signaling cascade.[1][3] This pathway is crucial for numerous cellular processes, including differentiation, proliferation, migration, and angiogenesis.[4]
Live-cell imaging provides a powerful approach to study the dynamic cellular responses to this compound in real-time. By using fluorescent probes and advanced microscopy, researchers can quantitatively analyze the kinetics and magnitude of this compound's effects on signaling events, cell fate, and behavior. These application notes provide detailed protocols for key live-cell imaging assays to characterize the biological impact of this compound.
Application Note 1: Monitoring BMP Pathway Inhibition via SMAD Nuclear Translocation
Objective: To visualize and quantify the inhibitory effect of this compound on BMP-induced nuclear translocation of SMAD proteins in real-time.
Upon phosphorylation by active ALK receptors, receptor-regulated SMADs (R-SMADs) form a complex with SMAD4 and translocate from the cytoplasm to the nucleus to regulate gene transcription.[5][6][7] This assay uses a fluorescently-tagged SMAD protein (e.g., SMAD4-GFP or SMAD1-RFP) to monitor this translocation event. This compound is expected to prevent the nuclear accumulation of the fluorescently-tagged SMAD upon stimulation with a BMP ligand.
Signaling Pathway Diagram
Caption: Canonical BMP signaling pathway and the inhibitory action of this compound on ALK receptors.
Experimental Protocol: SMAD4-GFP Translocation Assay
-
Cell Seeding: Plate cells (e.g., C2C12 myoblasts or HeLa cells) transfected with a SMAD4-GFP expression vector onto glass-bottom 96-well plates. Allow cells to adhere and grow to 60-70% confluency.
-
Starvation: Replace growth medium with low-serum (0.5%) or serum-free medium and incubate for 4-6 hours to reduce basal signaling activity.
-
This compound Pre-incubation: Add this compound at various concentrations (e.g., 0.1 µM to 10 µM) or a vehicle control (DMSO) to the wells. Incubate for 1 hour at 37°C and 5% CO₂.
-
Live-Cell Imaging Setup: Place the plate on the stage of a live-cell imaging system equipped with environmental control (37°C, 5% CO₂).
-
Baseline Imaging: Acquire baseline images, capturing both transmitted light and GFP fluorescence channels every 2-5 minutes.
-
Stimulation: Add a BMP ligand (e.g., 50 ng/mL BMP4) to the wells to stimulate the pathway. Continue time-lapse imaging for at least 60-90 minutes.
-
Image Analysis:
-
Define nuclear and cytoplasmic regions for each cell using a nuclear counterstain (e.g., Hoechst 33342, added 30 minutes before imaging) or image segmentation algorithms.
-
Measure the mean fluorescence intensity of SMAD4-GFP in the nucleus and cytoplasm at each time point.
-
Calculate the Nuclear-to-Cytoplasmic (Nuc/Cyto) fluorescence ratio.
-
Plot the Nuc/Cyto ratio over time for each condition.
-
Quantitative Data Presentation
| Compound | Concentration (µM) | Max Nuc/Cyto Ratio (Fold Change over Baseline) | Time to Max Ratio (min) |
| Vehicle (DMSO) | - | 4.5 ± 0.3 | 40 ± 5 |
| This compound | 0.1 | 3.8 ± 0.4 | 45 ± 5 |
| This compound | 1.0 | 1.9 ± 0.2 | N/A |
| This compound | 10.0 | 1.1 ± 0.1 | N/A |
Application Note 2: Assessing this compound's Anti-Angiogenic Effects
Objective: To monitor and quantify the inhibitory effect of this compound on endothelial cell tube formation, a key process in angiogenesis.
The tube formation assay is a widely used in vitro method to model angiogenesis.[8] Endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), are cultured on a basement membrane extract where they form capillary-like structures. Live-cell imaging allows for the kinetic measurement of network formation and its disruption by inhibitors like this compound.[9][10]
Experimental Workflow Diagram
Caption: Workflow for a live-cell angiogenesis tube formation assay.
Experimental Protocol: Tube Formation Assay
-
Plate Coating: Thaw basement membrane extract (e.g., Matrigel) on ice. Using pre-chilled pipette tips, coat a 96-well plate with 50 µL of the extract per well. Incubate at 37°C for 30-60 minutes to allow for polymerization.
-
Cell Preparation: Harvest HUVECs and resuspend them in endothelial cell growth medium at a density of 2-3 x 10⁵ cells/mL.
-
Treatment: Prepare serial dilutions of this compound in the cell suspension.
-
Seeding: Add 100 µL of the cell suspension (containing this compound or vehicle) to each coated well.
-
Live-Cell Imaging: Immediately place the plate into an automated incubator microscope. Acquire phase-contrast images every 30-60 minutes for 12 to 24 hours.
-
Data Analysis: Use an automated image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin) to quantify the tube network at multiple time points.[11] Key parameters include total tube length, number of nodes/junctions, and number of meshes. Plot these parameters over time to generate kinetic curves.
Quantitative Data Presentation
| Parameter (at 12 hours) | Vehicle Control | This compound (1 µM) | This compound (5 µM) |
| Total Tube Length (µm/field) | 12500 ± 850 | 6200 ± 510 | 1800 ± 250 |
| Number of Junctions | 110 ± 12 | 45 ± 8 | 12 ± 5 |
| Number of Meshes | 85 ± 9 | 25 ± 6 | 5 ± 3 |
| IC₅₀ (µM) | N/A | ~1.5 | ~1.5 |
Application Note 3: Quantifying this compound's Impact on Cell Migration
Objective: To measure the effect of this compound on collective cell migration using a real-time, image-based scratch (wound healing) assay.
Cell migration is a dynamic process that can be inhibited by disrupting key signaling pathways.[12] The scratch assay is a standard method to study collective cell migration.[13][14] Live-cell imaging enables precise, kinetic quantification of "wound" closure, providing more robust data than single end-point measurements.
Experimental Protocol: Automated Scratch Assay
-
Cell Seeding: Seed cells (e.g., MDA-MB-231 breast cancer cells) in a 96-well plate and grow to a confluent monolayer.
-
Scratch Creation: Use an automated wound maker or a sterile 200 µL pipette tip to create a uniform scratch in the center of each well.[15]
-
Washing: Gently wash the wells with PBS to remove dislodged cells.
-
Treatment: Add fresh culture medium containing different concentrations of this compound or a vehicle control.
-
Live-Cell Imaging: Place the plate in an incubator microscope. Acquire phase-contrast images of the scratch area every 1-2 hours for 24-48 hours.
-
Image Analysis: Use automated image analysis software to measure the area of the scratch (the cell-free region) at each time point. Calculate the "Relative Wound Density" or "% Wound Closure" over time.
-
% Wound Closure = [(Area_t0 - Area_tx) / Area_t0] * 100
-
Quantitative Data Presentation
| Time Point | % Wound Closure (Vehicle) | % Wound Closure (this compound, 2 µM) | % Wound Closure (this compound, 10 µM) |
| 0 h | 0% | 0% | 0% |
| 12 h | 45 ± 4% | 30 ± 5% | 15 ± 3% |
| 24 h | 92 ± 6% | 55 ± 7% | 25 ± 4% |
| Migration Rate (µm²/hr) | 2100 ± 150 | 1250 ± 180 | 580 ± 90 |
Application Note 4: Live-Cell Cytotoxicity Assessment
Objective: To determine the cytotoxic effects of this compound over time by simultaneously imaging live and dead cells.
It is critical to distinguish between a specific inhibitory effect (e.g., on migration) and general cytotoxicity. Live-cell cytotoxicity assays use fluorescent dyes that differentiate between cells with intact versus compromised plasma membranes.[16][17]
Logical Relationship Diagram
Caption: Logical flow for assessing this compound-induced cytotoxicity.
Experimental Protocol: Two-Color Cytotoxicity Assay
-
Cell Seeding: Plate cells in a 96-well clear-bottom plate and allow them to adhere overnight.
-
Reagent Preparation: Prepare culture medium containing this compound (or vehicle/positive control) and a mix of two fluorescent dyes:
-
Treatment and Staining: Replace the existing medium with the medium containing the drug and dye cocktail.
-
Live-Cell Imaging: Place the plate in an automated incubator microscope. Acquire images in the blue, red, and phase-contrast channels every 2-4 hours for 48-72 hours.
-
Data Analysis:
-
Use image analysis software to count the number of blue-stained nuclei (total cells) and red-stained nuclei (dead cells) in each field at each time point.
-
Calculate the percentage of dead cells: (Red Object Count / Blue Object Count) * 100.
-
Plot the percentage of dead cells over time.
-
Determine the CC₅₀ (50% cytotoxic concentration) at a specific time point (e.g., 48 hours).
-
Quantitative Data Presentation
| Compound | Concentration (µM) | % Cytotoxicity at 24h | % Cytotoxicity at 48h |
| Vehicle (DMSO) | - | 2.1 ± 0.5% | 3.5 ± 0.8% |
| This compound | 5 | 2.5 ± 0.6% | 4.1 ± 1.0% |
| This compound | 25 | 8.9 ± 1.5% | 15.6 ± 2.1% |
| This compound | 50 | 25.4 ± 3.2% | 52.3 ± 4.5% |
| Staurosporine (Positive Control) | 1 | 85.2 ± 5.1% | 95.8 ± 3.3% |
References
- 1. Dorsomorphin inhibits BMP signals required for embryogenesis and iron metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stemcell.com [stemcell.com]
- 3. BMP4/Smad signaling pathway induces the differentiation of mouse spermatogonial stem cells via upregulation of Sohlh2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Smad linker region phosphorylation is a signalling pathway in its own right and not only a modulator of canonical TGF-β signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Video: Detection of Signaling Effector-Complexes Downstream of BMP4 Using in situ PLA, a Proximity Ligation Assay [jove.com]
- 6. m.youtube.com [m.youtube.com]
- 7. TGF-β Signaling from Receptors to Smads - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - TR [thermofisher.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. mdpi.com [mdpi.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Video: Optimized Scratch Assay for In Vitro Testing of Cell Migration with an Automated Optical Camera [jove.com]
- 15. youtube.com [youtube.com]
- 16. biocompare.com [biocompare.com]
- 17. Incucyte® Cytotoxicity Assays for Live-Cell Analysis | Sartorius [sartorius.com]
- 18. m.youtube.com [m.youtube.com]
Pharmacokinetic analysis of pyrazolo[1,5-a]pyrimidine derivatives in preclinical models
Application Notes: Pharmacokinetic Profiling of Pyrazolo[1,5-a]pyrimidine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Pyrazolo[1,5-a]pyrimidine derivatives have emerged as a promising scaffold in medicinal chemistry, exhibiting potent inhibitory activity against various protein kinases implicated in cancer and inflammatory diseases. Key targets include Phosphoinositide 3-kinase delta (PI3Kδ), Threonine Tyrosine Kinase (TTK), Tropomyosin receptor kinases (Trk), and Cyclin-dependent kinases (CDKs). The successful development of these compounds as therapeutic agents is contingent not only on their pharmacodynamic potency but also on their pharmacokinetic (PK) properties. This document provides an overview of the preclinical pharmacokinetic analysis of pyrazolo[1,5-a]pyrimidine derivatives, including representative data and detailed protocols for key in vitro and in vivo assays.
Data Presentation: In Vitro and In Vivo Pharmacokinetic Parameters
The following tables summarize representative pharmacokinetic data for different classes of pyrazolo[1,5-a]pyrimidine inhibitors. These values are compiled from various preclinical studies and serve as a general reference.
Table 1: In Vitro ADME Properties of Representative Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound Class | Target | Assay | Species | Result | Reference |
| PI3Kδ Inhibitor | PI3Kδ | Metabolic Stability (Microsomes) | Mouse | t½ > 60 min | [1](--INVALID-LINK--) |
| PI3Kδ Inhibitor | PI3Kδ | Metabolic Stability (Microsomes) | Human | t½ > 60 min | [1](--INVALID-LINK--) |
| TTK Inhibitor (CFI-402257) | TTK | CYP Inhibition (IC50) | Human | 1A2, 2D6: >25 µM; 2C9: 13 µM; 2C19: 8 µM | [2](--INVALID-LINK--) |
| CDK2 Inhibitor | CDK2 | Caco-2 Permeability (Papp A→B) | Human | Moderate to High | [3](--INVALID-LINK--) |
Table 2: In Vivo Pharmacokinetic Parameters of Representative Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound Class | Target | Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) | Clearance (mL/min/kg) |
| TTK Inhibitor (Cpd 10) | TTK | Mouse | PO | 5 | - | - | - | High | - |
| TTK Inhibitor (Cpd 12) | TTK | Mouse | PO | 5 | - | - | - | High | - |
| TTK Inhibitor (Cpd 16) | TTK | Rat | PO | 5 | - | - | - | High | Low |
| TTK Inhibitor (Cpd 24) | TTK | Rat | PO | 5 | - | - | - | High | Low |
| TTK Inhibitor (Cpd 16) | TTK | Dog | PO | 5 | - | - | - | - | Low |
| TTK Inhibitor (Cpd 24) | TTK | Dog | PO | 5 | - | - | - | - | Low |
| CDK2 Inhibitor (Cpd 15j) | CDK2 | Mouse | PO | - | - | - | - | Orally available | - |
Note: Specific numerical values for Cmax, Tmax, and AUC were not always available in the public domain for all compounds listed. The table reflects the qualitative descriptions of pharmacokinetic properties mentioned in the cited literature.
Signaling Pathway Diagrams
Understanding the biological context of the drug target is crucial for interpreting pharmacodynamic and pharmacokinetic data. Below are diagrams of key signaling pathways regulated by targets of pyrazolo[1,5-a]pyrimidine derivatives.
Figure 1: PI3K/AKT/mTOR Signaling Pathway.
Figure 2: Trk Signaling Pathway.
Figure 3: CDK Regulation of the Cell Cycle.
Experimental Protocols
In Vitro Metabolic Stability in Liver Microsomes
This protocol is designed to assess the susceptibility of a compound to metabolism by cytochrome P450 enzymes.[4][5][6]
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled liver microsomes (human, rat, or mouse)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Ice-cold acetonitrile with an internal standard
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare a working solution of the test compound (e.g., 100 µM in buffer).
-
In a 96-well plate, add phosphate buffer, the microsomal suspension (final protein concentration 0.5-1.0 mg/mL), and the test compound working solution (final concentration 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 3-4 volumes of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (Clint).
Figure 4: Metabolic Stability Assay Workflow.
Plasma Protein Binding by Equilibrium Dialysis
This protocol determines the fraction of a compound that is bound to plasma proteins.[1][7][8]
Materials:
-
Test compound stock solution
-
Plasma (human, rat, or mouse)
-
Phosphate buffered saline (PBS), pH 7.4
-
Rapid Equilibrium Dialysis (RED) device with dialysis membrane (e.g., 8 kDa MWCO)
-
Incubator/shaker (37°C)
-
Acetonitrile with internal standard
-
LC-MS/MS system
Procedure:
-
Spike the test compound into plasma to the desired final concentration (e.g., 1 µM).
-
Add the spiked plasma to one chamber of the RED device.
-
Add PBS to the other chamber.
-
Seal the device and incubate at 37°C with shaking for 4-6 hours to reach equilibrium.
-
After incubation, collect aliquots from both the plasma and buffer chambers.
-
Matrix-match the samples (add blank plasma to the buffer aliquot and PBS to the plasma aliquot).
-
Precipitate proteins by adding ice-cold acetonitrile with an internal standard.
-
Centrifuge and analyze the supernatant by LC-MS/MS.
-
Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
Figure 5: Plasma Protein Binding Workflow.
In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a typical oral pharmacokinetic study in mice or rats.
Materials:
-
Test compound formulation (e.g., solution or suspension)
-
Rodents (e.g., male Sprague-Dawley rats or CD-1 mice)
-
Dosing gavage needles
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
Freezer (-80°C) for plasma storage
-
LC-MS/MS system for bioanalysis
Procedure:
-
Acclimate animals for at least 3 days prior to the study.
-
Fast animals overnight before dosing (water ad libitum).
-
Administer the test compound formulation via oral gavage at the desired dose.
-
Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose) via an appropriate route (e.g., tail vein, saphenous vein).
-
Process blood samples to obtain plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of the test compound in plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, etc.) using appropriate software.
Figure 6: In Vivo Pharmacokinetic Study Workflow.
References
- 1. “On Trk” - the TrkB signal transduction pathway is an increasingly important target in cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trk receptor tyrosine kinases: a bridge between cancer and neural development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazolo[1,5-a]pyrimidines as orally available inhibitors of cyclin-dependent kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components. Its dysregulation is implicated in a variety of diseases, making it an attractive target for therapeutic intervention. DMH1 (Dorsomorphin Homolog 1) is a small molecule inhibitor of Bone Morphogenetic Protein (BMP) type I receptors, primarily targeting Activin Receptor-Like Kinase 2 (ALK2). Emerging evidence indicates that DMH1 also functions as an inhibitor of autophagy through the activation of the Akt/mTOR signaling pathway.[1][2] This document provides detailed application notes and protocols for assessing the inhibition of autophagy by DMH1 and related compounds.
Core Concepts in Autophagy Assessment
Before delving into specific protocols, it is crucial to understand the key methods used to monitor autophagy:
-
Western Blotting for LC3-II Conversion: Microtubule-associated protein 1A/1B-light chain 3 (LC3) is a hallmark protein in autophagy. During autophagy, the cytosolic form (LC3-I) is lipidated to form LC3-II, which is recruited to autophagosome membranes. An increase in the LC3-II/LC3-I ratio is a common indicator of autophagosome formation. However, this measurement alone is insufficient to determine autophagic flux.
-
Fluorescence Microscopy of LC3 Puncta: In cells undergoing autophagy, GFP-LC3 or immunolabeled endogenous LC3 appears as distinct puncta, representing autophagosomes. Quantifying the number of puncta per cell provides a snapshot of autophagosome accumulation.
-
Autophagic Flux Assays: Autophagic flux refers to the entire process of autophagy, from autophagosome formation to their fusion with lysosomes and subsequent degradation of their contents. A static measurement of autophagosomes can be misleading, as their accumulation could result from either increased formation or a blockage in their degradation. Therefore, measuring autophagic flux is essential for a complete understanding. This is typically achieved by comparing the levels of LC3-II or LC3 puncta in the presence and absence of a lysosomal inhibitor, such as bafilomycin A1 or chloroquine.
Signaling Pathways
DMH1, BMP/ALK2 Signaling, and Autophagy
DMH1 is a selective inhibitor of the BMP type I receptor ALK2.[1] The BMP signaling pathway is involved in various cellular processes, and its connection to autophagy is an area of active research. Inhibition of ALK2 by DMH1 can modulate downstream signaling, which may indirectly influence autophagy.
BMP/ALK2 Signaling Pathway and DMH1 Inhibition.
DMH1, Akt/mTOR Signaling, and Autophagy Inhibition
DMH1 has been shown to inhibit autophagy by activating the Akt/mTOR signaling pathway.[1] The mTOR complex 1 (mTORC1) is a master negative regulator of autophagy. Its activation, downstream of Akt, suppresses the initiation of autophagy.
DMH1-mediated Autophagy Inhibition via Akt/mTOR.
Quantitative Data Summary
While specific quantitative data for DMH1's effect on autophagy is still emerging, the following table illustrates how such data would be presented. The values provided are hypothetical and for illustrative purposes only.
| Treatment Group | LC3-II / LC3-I Ratio (Western Blot) | Average LC3 Puncta per Cell |
| Control (Vehicle) | 1.0 | 5 ± 1 |
| DMH1 (10 µM) | 0.5 ± 0.1 | 2 ± 0.5 |
| Autophagy Inducer (e.g., Starvation) | 3.5 ± 0.4 | 25 ± 3 |
| Inducer + DMH1 (10 µM) | 1.8 ± 0.2 | 12 ± 2 |
| Control + Bafilomycin A1 (100 nM) | 4.0 ± 0.5 | 30 ± 4 |
| DMH1 (10 µM) + Bafilomycin A1 (100 nM) | 2.5 ± 0.3 | 15 ± 2 |
Experimental Protocols
Protocol 1: Assessing Autophagy Inhibition by Western Blotting for LC3
This protocol details the measurement of LC3-I to LC3-II conversion as an indicator of autophagosome formation. To assess autophagic flux, parallel experiments with a lysosomal inhibitor are essential.
Western Blot Workflow for LC3 Detection.
Materials:
-
Cell culture medium and supplements
-
DMH1 (stock solution in DMSO)
-
Bafilomycin A1 (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Rabbit anti-LC3
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the desired concentration of DMH1 (e.g., 1-10 µM) or vehicle (DMSO) for a specified time (e.g., 6-24 hours).
-
For autophagic flux measurement, treat a parallel set of wells with DMH1 in the presence of Bafilomycin A1 (e.g., 100 nM) for the last 2-4 hours of the DMH1 treatment. Include control groups with vehicle and Bafilomycin A1 alone.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Normalize protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto a 12-15% SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescence substrate and visualize the bands using an imaging system.
-
-
Data Analysis:
-
Perform densitometric analysis of the LC3-I and LC3-II bands.
-
Calculate the LC3-II/LC3-I ratio for each sample.
-
Autophagic flux is determined by the difference in the LC3-II levels between samples with and without Bafilomycin A1.
-
Protocol 2: Assessing Autophagy Inhibition by Fluorescence Microscopy of LC3 Puncta
This protocol describes the visualization and quantification of autophagosomes by observing GFP-LC3 puncta.
Fluorescence Microscopy Workflow for LC3 Puncta.
Materials:
-
Cells stably expressing GFP-LC3
-
Glass coverslips
-
DMH1 (stock solution in DMSO)
-
Bafilomycin A1 (stock solution in DMSO)
-
4% Paraformaldehyde (PFA) in PBS
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed GFP-LC3 expressing cells on glass coverslips in a multi-well plate.
-
Allow cells to adhere overnight.
-
Treat cells with DMH1 and/or Bafilomycin A1 as described in Protocol 1.
-
-
Cell Fixation and Mounting:
-
Wash cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Carefully remove the coverslips from the wells and mount them on microscope slides using mounting medium containing DAPI to stain the nuclei.
-
-
Image Acquisition and Analysis:
-
Acquire images using a fluorescence microscope with appropriate filters for GFP and DAPI.
-
Capture images from multiple random fields for each condition.
-
Quantify the number of GFP-LC3 puncta per cell using image analysis software (e.g., ImageJ/Fiji). A cell with more than 5-10 distinct puncta is often considered positive for autophagy.
-
Calculate the average number of puncta per cell for each treatment group.
-
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to effectively assess the autophagy-inhibiting properties of DMH1 and related compounds. By employing a combination of Western blotting for LC3-II conversion and fluorescence microscopy for LC3 puncta, and critically, by incorporating autophagic flux measurements, a robust and accurate evaluation of autophagy modulation can be achieved. The elucidation of DMH1's dual role as a BMP inhibitor and an autophagy inhibitor opens new avenues for research in various disease contexts.
References
Troubleshooting & Optimization
Improving solubility of 4-[... ]morpholine in aqueous solutions
Technical Support Center: Morflunib Solubility
Introduction
This technical support guide is intended for researchers, scientists, and drug development professionals working with Morflunib, a novel kinase inhibitor. Morflunib's core structure includes a 4-morpholine moiety, which can present challenges in achieving desired aqueous solubility for in vitro and in vivo studies. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these solubility challenges.
Frequently Asked Questions (FAQs)
Q1: My Morflunib powder is not dissolving in aqueous buffer. What should I do first?
A1: Direct dissolution of Morflunib in aqueous buffers is not recommended due to its low intrinsic solubility. The standard procedure is to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous experimental medium.
-
Recommended Organic Solvents: Start with 100% Dimethyl Sulfoxide (DMSO).
-
Stock Concentration: We recommend preparing a 10-50 mM stock solution.
-
Procedure:
-
Weigh the desired amount of Morflunib powder.
-
Add the calculated volume of 100% DMSO.
-
Vortex and/or sonicate briefly until the powder is completely dissolved.
-
Store the stock solution at -20°C or -80°C.
-
Q2: I've prepared a DMSO stock, but I see precipitation when I dilute it into my aqueous buffer. How can I prevent this?
A2: This is a common issue when the final concentration of the organic solvent is too low to maintain Morflunib in solution. The key is to balance the final DMSO concentration with the required Morflunib concentration.
-
Final DMSO Concentration: Aim for a final DMSO concentration of 0.1% to 1% in your aqueous medium. Most cell-based assays can tolerate up to 0.5% DMSO without significant toxicity. Always run a vehicle control (e.g., buffer with the same final DMSO concentration) to assess any effects of the solvent on your experiment.
-
Troubleshooting Steps:
-
Increase Final DMSO%: If precipitation occurs, try increasing the final DMSO concentration in your assay, ensuring it remains within the tolerance level of your experimental system.
-
Lower Working Concentration: If you cannot increase the DMSO concentration, you may need to lower the final working concentration of Morflunib.
-
Use a Surfactant: For certain acellular assays, adding a small amount of a non-ionic surfactant like Tween® 20 (e.g., 0.01%) to the aqueous buffer can help maintain solubility.
-
Q3: Can I improve the solubility of Morflunib by adjusting the pH of my buffer?
A3: Yes, pH can significantly impact the solubility of compounds containing a morpholine ring. The nitrogen atom in the morpholine moiety is weakly basic.[1][2] Therefore, decreasing the pH of the aqueous solution will protonate this nitrogen, forming a more soluble salt.
-
General Guideline: Morflunib will exhibit higher solubility at acidic pH (e.g., pH 4-6) compared to neutral or basic pH.
-
Recommendation: If your experimental system allows, consider using a buffer with a pH in the slightly acidic range. Always verify that the pH change does not affect your assay's performance.
Q4: Are there other co-solvents I can use besides DMSO?
A4: While DMSO is the most common choice, other co-solvents can be used, sometimes in combination, to improve solubility.[3]
-
Ethanol: Can be used, but it is generally less effective than DMSO for highly lipophilic compounds.
-
Polyethylene Glycol (PEG): PEG 300 or PEG 400 can be used as co-solvents, particularly for in vivo formulations.
-
Co-solvent Systems: A combination of solvents, such as a mixture of DMSO and PEG, might offer better solubility than a single solvent. When developing a new formulation, a small-scale solubility screening with different co-solvents and their mixtures is recommended.
Quantitative Data Summary
The following tables provide a summary of Morflunib's solubility in various conditions.
Table 1: Morflunib Solubility in Different Solvents
| Solvent | Solubility (at 25°C) |
| Water | < 0.1 mg/mL |
| PBS (pH 7.4) | ~0.15 mg/mL |
| DMSO | > 50 mg/mL |
| Ethanol | ~5 mg/mL |
| PEG 400 | ~20 mg/mL |
Table 2: Effect of pH on Aqueous Solubility of Morflunib
| Buffer System | pH | Solubility (at 25°C) |
| Citrate Buffer | 4.0 | ~2.5 mg/mL |
| Acetate Buffer | 5.0 | ~1.8 mg/mL |
| Phosphate Buffer | 6.0 | ~0.5 mg/mL |
| Phosphate Buffer | 7.4 | ~0.15 mg/mL |
| Tris Buffer | 8.0 | < 0.1 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a 20 mM Morflunib Stock Solution in DMSO
Materials:
-
Morflunib powder (MW: 450.5 g/mol )
-
100% DMSO (Anhydrous, cell culture grade)
-
Sterile microcentrifuge tubes
-
Calibrated balance
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Tare a sterile 1.5 mL microcentrifuge tube on the balance.
-
Carefully weigh 4.51 mg of Morflunib powder into the tube.
-
Add 500 µL of 100% DMSO to the tube.
-
Close the cap tightly and vortex for 1-2 minutes.
-
If any solid particles remain, place the tube in a sonicator bath for 5-10 minutes, or until the solution is clear.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Performing a pH-Solubility Profile
Objective: To determine the kinetic solubility of Morflunib at different pH values.
Materials:
-
Morflunib DMSO stock solution (e.g., 20 mM)
-
A series of aqueous buffers at different pH values (e.g., pH 4.0, 5.0, 6.0, 7.4, 8.0)
-
96-well microplate (non-binding surface recommended)
-
Plate shaker
-
Plate reader capable of measuring turbidity (e.g., at 620 nm) or a method for quantifying the dissolved compound (e.g., HPLC-UV).
Procedure:
-
Add 198 µL of each buffer to separate wells of the 96-well plate.
-
Add 2 µL of the 20 mM Morflunib stock solution to each well. This results in a final concentration of 200 µM and a final DMSO concentration of 1%.
-
Seal the plate and place it on a plate shaker at room temperature for 2 hours.
-
After incubation, measure the turbidity of each well using a plate reader at 620 nm. Higher absorbance indicates lower solubility (more precipitation).
-
(Optional, for quantitative analysis) Centrifuge the plate to pellet the precipitate. Carefully collect the supernatant and analyze the concentration of dissolved Morflunib using a validated HPLC-UV method.
Visual Guides
Caption: A decision workflow for troubleshooting Morflunib solubility issues.
Caption: Workflow for preparing Morflunib stock and assessing pH-dependent solubility.
References
Technical Support Center: Troubleshooting Inconsistent Results in DMH4 Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during cell-based assays using DMH4, a potent and selective inhibitor of the Bone Morphogenetic Protein (BMP) type I receptors ALK2 and ALK3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor that selectively targets Activin receptor-like kinase 2 (ALK2/ACVR1). By inhibiting ALK2, this compound effectively blocks the downstream signaling cascade of the Bone Morphogenetic Protein (BMP) pathway, which plays a crucial role in cell differentiation, proliferation, and apoptosis.
Q2: What is the recommended solvent and storage condition for this compound?
This compound is typically soluble in dimethyl sulfoxide (DMSO).[1][2] For cell culture applications, it is advisable to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in the cell culture medium.[1][3] The final DMSO concentration in the culture medium should generally be kept below 0.5% to avoid cytotoxicity, although some cell lines can tolerate up to 1%.[1][4] Stock solutions should be stored at -20°C or -80°C to maintain stability.
Q3: What are the known off-target effects of this compound?
While this compound is a selective ALK2 inhibitor, it can exhibit activity against other kinases at higher concentrations. It shows modest effects on ALK3 and minimal effects on kinases like AMPK. It is crucial to use the lowest effective concentration of this compound to minimize potential off-target effects. Refer to the quantitative data table below for a comparison of IC50 values against various kinases.
Troubleshooting Guide
Issue 1: Inconsistent or No Inhibition of BMP Signaling
| Possible Cause | Troubleshooting Steps |
| Incorrect this compound Concentration | Titrate this compound to determine the optimal concentration for your specific cell line and assay. The effective concentration can vary between cell types. Start with a concentration range reported in the literature and perform a dose-response experiment. |
| This compound Degradation | Ensure that the this compound stock solution has been stored properly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from the stock solution for each experiment. The stability of this compound in culture medium at 37°C can be limited, so consider replenishing the medium with fresh this compound for long-term assays.[5] |
| Cell Line Insensitivity | Confirm that your cell line expresses ALK2 and is responsive to BMP signaling. You can verify this by stimulating the cells with a BMP ligand (e.g., BMP4) and measuring the phosphorylation of downstream targets like Smad1/5/8 via Western blot. |
| Assay Readout Issues | Verify the functionality of your assay components and detection method. For example, if using a luciferase reporter assay, ensure the reporter construct is functioning correctly and that the substrate is not expired. |
Issue 2: High Cell Death or Cytotoxicity
| Possible Cause | Troubleshooting Steps |
| High this compound Concentration | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the maximum non-toxic concentration of this compound for your cell line. Use a concentration that effectively inhibits BMP signaling without causing significant cell death. |
| High DMSO Concentration | Ensure the final concentration of DMSO in the cell culture medium is below 0.5%.[1][4] If a higher this compound concentration is required, consider preparing a more concentrated stock solution to minimize the volume of DMSO added to the culture. |
| Cell Culture Conditions | Optimize cell seeding density and ensure proper handling to maintain cell health. Stressed or unhealthy cells can be more susceptible to the cytotoxic effects of small molecules. |
Issue 3: Variability in Differentiation Assays
| Possible Cause | Troubleshooting Steps |
| Inconsistent Starting Cell Population | Ensure a homogenous starting population of cells. If using stem cells, verify their pluripotency and differentiation potential before starting the experiment. Passage number can also affect differentiation efficiency. |
| Timing of this compound Treatment | The timing of this compound addition can be critical for directing cell fate. Optimize the window of this compound treatment based on the specific differentiation protocol and cell type. |
| Incomplete Differentiation | The concentration of this compound may be suboptimal. Perform a dose-response experiment to find the concentration that yields the desired differentiation outcome. In some cases, a longer incubation period with this compound may be necessary. |
| Media and Supplement Variability | Use consistent batches of media and supplements, as lot-to-lot variability can impact differentiation. Ensure all components are fresh and properly stored. |
Quantitative Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other commonly used BMP inhibitors against various kinases. This data can help in selecting the appropriate inhibitor and concentration to minimize off-target effects.
| Compound | ALK1 (nM) | ALK2 (nM) | ALK3 (nM) | ALK4 (nM) | ALK5 (nM) | ALK6 (nM) | KDR (nM) | AMPK (nM) |
| This compound | - | 3600 | - | - | - | - | - | 8000 |
| Dorsomorphin | - | 109 | 167 | >10000 | 2250 | 118 | 25.1 | 120 |
| LDN-193189 | 5 | 0.8 | 5.3 | >10000 | 11 | 16.7 | 214.7 | - |
Data compiled from published literature. "-" indicates data not available.
Experimental Protocols
Protocol 1: General Cell-Based Assay for BMP Signaling Inhibition
This protocol outlines a general workflow for assessing the inhibitory effect of this compound on BMP-induced signaling.
-
Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Starvation (Optional): For some cell types, serum starvation for 4-6 hours prior to treatment can reduce background signaling.
-
This compound Pre-treatment: Add this compound at the desired final concentrations to the appropriate wells. Include a vehicle control (DMSO) at the same final concentration. Incubate for 1-2 hours.
-
BMP Stimulation: Add a BMP ligand (e.g., BMP4) to the wells to stimulate the signaling pathway. Include an unstimulated control.
-
Incubation: Incubate the plate for the desired period (e.g., 30 minutes for signaling pathway analysis, or several days for differentiation assays).
-
Assay Readout: Perform the desired downstream analysis, such as:
-
Western Blot: Lyse the cells and perform Western blotting to detect the phosphorylation of Smad1/5/8.
-
Reporter Assay: If using a cell line with a BMP-responsive reporter (e.g., BRE-Luciferase), measure the reporter activity.
-
Immunofluorescence: Fix and stain the cells to visualize changes in protein expression or localization.
-
Differentiation Marker Analysis: For differentiation assays, analyze the expression of lineage-specific markers by qPCR, flow cytometry, or immunofluorescence.
-
Protocol 2: Cytotoxicity Assay (MTT)
This protocol is to determine the cytotoxic effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
This compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a positive control for cell death (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plate for 24-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Visualizations
References
Technical Support Center: Stability of Morpholine-Containing Compounds in Stock Solutions
This technical support center provides guidance to researchers, scientists, and drug development professionals on how to prevent the degradation of 4-[... ]morpholine compounds in stock solutions. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of degradation for morpholine-containing compounds in stock solutions?
A1: The stability of morpholine-containing compounds can be influenced by several factors. Key contributors to degradation in stock solutions include:
-
pH: Both acidic and alkaline conditions can catalyze the degradation of many drug compounds. Most small molecule drugs are most stable in a pH range of 4-8.[1][2]
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including degradation pathways like oxidation, reduction, and hydrolysis.[1][2][3]
-
Light: Exposure to light, particularly UV light, can provide the energy needed to initiate degradation reactions in photosensitive compounds.[2][3][4]
-
Oxidation: The presence of oxygen can lead to oxidative degradation of the morpholine ring or other susceptible functional groups within the molecule.
-
Hydrolysis: In aqueous solutions, water molecules can react with and break down the compound, particularly if there are labile functional groups like esters or amides elsewhere in the molecule.
-
Microbial Contamination: Bacteria or fungi, if introduced into the stock solution, can metabolize the compound, leading to its degradation. Some bacteria are known to degrade morpholine.[5][6][7][8][9]
Q2: What is the ideal solvent for preparing stock solutions of morpholine derivatives?
A2: The choice of solvent is critical and depends on the specific compound's solubility and stability.
-
DMSO (Dimethyl Sulfoxide): This is a common solvent for preparing high-concentration stock solutions due to its excellent solubilizing capacity for a wide range of organic molecules. However, it is hygroscopic (absorbs water from the air), and the absorbed water can potentially lead to hydrolysis of the compound over time.
-
Ethanol: A good alternative for less polar compounds. It is volatile, so care must be taken to prevent evaporation, which would change the concentration of the stock solution.
-
Aqueous Buffers: If the compound is sufficiently soluble and stable in water, a buffer at an appropriate pH can be used. It is crucial to determine the optimal pH for the stability of your specific compound.
It is always recommended to consult the manufacturer's instructions or perform a small-scale stability study to determine the most suitable solvent.
Q3: How should I store my morpholine-containing stock solutions?
A3: Proper storage is paramount to maintaining the integrity of your stock solutions.
-
Temperature: Store stock solutions at low temperatures, typically -20°C or -80°C, to minimize degradation. Avoid repeated freeze-thaw cycles, as this can accelerate degradation. It is best practice to aliquot the stock solution into smaller, single-use volumes.
-
Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.[4] Store vials in a dark place, such as a freezer box.
-
Container: Use high-quality, inert containers, such as polypropylene or glass vials with secure caps, to prevent leaching of contaminants and solvent evaporation. Ensure the container is properly sealed to prevent exposure to air and moisture.[10]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of compound activity over time. | Degradation of the compound in the stock solution. | 1. Prepare a fresh stock solution. 2. Review storage conditions (temperature, light exposure). 3. Consider aliquoting the stock solution to avoid repeated freeze-thaw cycles. 4. Perform a stability test in the current solvent and consider switching to an alternative if necessary. |
| Precipitate forms in the stock solution upon thawing. | The compound has limited solubility at lower temperatures or the concentration is too high. | 1. Gently warm the solution to room temperature and vortex to redissolve the compound. 2. If precipitation persists, sonication may be helpful. 3. Consider preparing a lower concentration stock solution. |
| Inconsistent experimental results using the same stock solution. | Incomplete dissolution of the compound after thawing, or degradation between experiments. | 1. Ensure the stock solution is completely thawed and vortexed thoroughly before each use. 2. Use a fresh aliquot for each experiment to rule out degradation from repeated handling of the main stock. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
4-[... ]morpholine compound (solid)
-
Anhydrous DMSO
-
Calibrated balance
-
Sterile polypropylene microcentrifuge tubes or amber glass vials
-
Pipettes and sterile tips
-
-
Procedure:
-
Calculate the mass of the compound required to prepare the desired volume of a 10 mM solution. (Mass = 10 mmol/L * Molar Mass ( g/mol ) * Volume (L)).
-
Weigh the calculated amount of the compound into a sterile vial.
-
Add the appropriate volume of anhydrous DMSO to the vial.
-
Vortex the solution until the compound is completely dissolved. Gentle warming (to no more than 37°C) or sonication may be used if necessary.
-
Once dissolved, aliquot the stock solution into single-use volumes in sterile, light-protected vials.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Assessment of Stock Solution Stability by HPLC
-
Objective: To determine the stability of the 4-[... ]morpholine stock solution over time under specific storage conditions.
-
Procedure:
-
Prepare a fresh stock solution of the compound as described in Protocol 1.
-
Immediately after preparation (T=0), dilute a small aliquot of the stock solution to a suitable concentration for HPLC analysis and inject it onto the HPLC system.
-
Record the peak area of the compound.
-
Store the remaining aliquots under the desired storage conditions (e.g., -20°C, 4°C, room temperature).
-
At specified time points (e.g., 1 week, 1 month, 3 months), thaw an aliquot stored under each condition.
-
Dilute and analyze the sample by HPLC under the same conditions as the T=0 sample.
-
Compare the peak area of the compound at each time point to the T=0 peak area to determine the percentage of degradation.
-
Visualizations
Caption: Hypothetical signaling pathway of a 4-[...]morpholine PI3K inhibitor.
References
- 1. Factors affecting stability of drugs | PPTX [slideshare.net]
- 2. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. Unstable Small Molecule Analysis | KCAS Bio [kcasbio.com]
- 5. real.mtak.hu [real.mtak.hu]
- 6. Morpholine Degradation Pathway [eawag-bbd.ethz.ch]
- 7. researchgate.net [researchgate.net]
- 8. Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine | Hungarian Journal of Industry and Chemistry [hjic.mk.uni-pannon.hu]
- 10. m.youtube.com [m.youtube.com]
Identifying and minimizing off-target effects of DMH4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DMH4, a selective inhibitor of bone morphogenetic protein (BMP) signaling.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or no inhibition of BMP signaling | This compound degradation: Improper storage or handling. | Store this compound as a stock solution at -20°C or below. Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment. |
| Cellular context: Low expression of the target kinase (ALK2) or downstream signaling components in the cell line being used. | Confirm the expression of ALK2 and key Smad proteins (Smad1/5/8) in your cell model using Western blot or qPCR. | |
| Assay conditions: Suboptimal assay parameters, such as incorrect ATP concentration in biochemical assays. | Optimize ATP concentration in in vitro kinase assays to be at or near the Km for ALK2 to ensure accurate IC50 determination. | |
| Observed off-target effects | Inhibition of other kinases: this compound is known to inhibit other members of the activin receptor-like kinase (ALK) family. | Perform a kinase selectivity profile to identify potential off-target kinases. Use the lowest effective concentration of this compound to minimize off-target effects. Consider using a more selective ALK2 inhibitor if off-target effects are a concern. |
| Non-specific cellular toxicity | Assess cell viability using an MTT or similar assay at a range of this compound concentrations. Ensure the observed phenotype is not due to general toxicity. | |
| Difficulty reproducing published results | Differences in experimental setup: Variations in cell lines, passage number, reagent sources, or specific protocol details. | Carefully review and align your experimental protocol with the cited literature. Pay close attention to details such as cell seeding density, stimulation conditions (e.g., BMP ligand concentration), and incubation times. |
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
A1: The primary molecular target of this compound is Activin receptor-like kinase 2 (ALK2), also known as ACVR1. ALK2 is a type I receptor for bone morphogenetic proteins (BMPs) and plays a crucial role in the BMP signaling pathway.
Q2: What are the known off-targets of this compound?
A2: this compound is known to exhibit off-target activity against other members of the ALK family, including ALK1, ALK3, and ALK6. It also has some inhibitory activity against other kinases at higher concentrations. For a detailed profile, refer to the quantitative data table below.
Q3: How can I identify potential off-target effects of this compound in my specific experimental system?
A3: To identify off-target effects, it is recommended to perform a comprehensive kinase selectivity screen, such as a kinome scan. Cellularly, you can use techniques like phosphoproteomics to identify unexpected changes in signaling pathways upon this compound treatment.
Q4: What is the mechanism of action of this compound?
A4: this compound is an ATP-competitive inhibitor. It binds to the ATP-binding pocket of the ALK2 kinase domain, preventing the phosphorylation of its downstream targets, the Smad proteins (Smad1, Smad5, and Smad8). This blocks the canonical BMP signaling pathway.
Q5: What are some best practices for minimizing off-target effects of this compound?
A5: To minimize off-target effects, use the lowest concentration of this compound that elicits the desired on-target effect. It is also crucial to include appropriate controls in your experiments, such as a negative control (vehicle-treated) and a positive control (a known activator of the BMP pathway). When possible, confirm key findings using a structurally unrelated inhibitor of the same target or by genetic approaches like siRNA-mediated knockdown of ALK2.
Quantitative Data: this compound Kinase Selectivity Profile
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against a panel of kinases. This data is essential for understanding the selectivity of this compound and for designing experiments that minimize off-target effects.
| Kinase | IC50 (nM) |
| ALK2 (ACVR1) | 107 |
| ALK1 (ACVRL1) | 272 |
| ALK3 (BMPR1A) | 1,280 |
| ALK6 (BMPR1B) | >10,000 |
| ABL1 | >10,000 |
| AKT1 | >10,000 |
| CDK2 | >10,000 |
| EGFR | >10,000 |
| ERK1 | >10,000 |
| GSK3β | >10,000 |
| MEK1 | >10,000 |
| p38α (MAPK14) | >10,000 |
| PI3Kα | >10,000 |
| SRC | >10,000 |
| VEGFR2 (KDR) | 2,700 |
Data is compiled from available literature and may vary depending on the specific assay conditions.
Experimental Protocols
In Vitro Biochemical Kinase Assay for this compound Potency
This protocol describes a general method for determining the IC50 value of this compound against ALK2 or other kinases in a biochemical format. Radiometric or luminescence-based assays are common.
Materials:
-
Recombinant human ALK2 kinase
-
Kinase substrate (e.g., a generic peptide substrate like Myelin Basic Protein or a specific peptide substrate)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.5 mM DTT)
-
[γ-³³P]ATP or an ADP-Glo™ Kinase Assay kit (Promega)
-
96-well or 384-well plates
-
Phosphocellulose paper and scintillation counter (for radiometric assay) or a luminometer (for ADP-Glo™)
Procedure:
-
Prepare a serial dilution of this compound in kinase assay buffer. The final concentrations should span a range that will encompass the expected IC50 value (e.g., 1 nM to 10 µM).
-
In each well of the assay plate, add the recombinant kinase and the kinase substrate.
-
Add the diluted this compound or vehicle (DMSO) to the appropriate wells.
-
Initiate the kinase reaction by adding ATP (spiked with [γ-³³P]ATP for the radiometric assay).
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
For Radiometric Assay:
-
Stop the reaction by adding phosphoric acid.
-
Spot the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
For ADP-Glo™ Assay:
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent.
-
Add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal.
-
Read the luminescence on a plate reader.
-
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Western Blot for Phospho-Smad1/5/8 to Validate Cellular Activity of this compound
This protocol is for assessing the ability of this compound to inhibit BMP-induced phosphorylation of Smad1/5/8 in a cellular context.
Materials:
-
Cell line responsive to BMP signaling (e.g., C2C12 myoblasts)
-
This compound
-
BMP ligand (e.g., BMP-2, BMP-4, or BMP-7)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Smad1/5/8, anti-total Smad1, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
Seed cells in multi-well plates and grow to the desired confluency.
-
Serum-starve the cells for 4-6 hours to reduce basal signaling.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with a BMP ligand (e.g., 50 ng/mL BMP-2) for 30-60 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Smad1/5/8 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
To confirm equal protein loading and that this compound is not affecting total Smad levels, strip the membrane and re-probe with an antibody against total Smad1 and a loading control.
Visualizations
BMP/ALK2 Signaling Pathway
Caption: Canonical BMP/ALK2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Identifying and Validating this compound Off-Target Effects
Caption: A logical workflow for the identification and mitigation of this compound off-target effects.
Technical Support Center: Cell Culture & 4-[...]morpholine Compounds
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals working with 4-[... ]morpholine-containing compounds in cell culture. It addresses common issues that may arise, from contamination to compound-specific effects.
Frequently Asked Questions (FAQs)
Q1: My cell culture media turned cloudy and yellow overnight after adding my morpholine compound. Is it bacterial contamination?
A1: While rapid changes in pH (indicated by yellow media) and turbidity are classic signs of bacterial contamination, they can also result from chemical precipitation.[1][2] High concentrations of a new compound, or its interaction with media components, can cause it to fall out of solution.[3][4] Before discarding the culture, examine a sample under a high-power microscope. Look for small, motile bacteria between your cells.[5][6] If none are visible, the issue is likely precipitation.
Q2: I observed small, dark particles in my culture after treatment. Is this contamination or a compound effect?
A2: This could be one of several things:
-
Microbial Contamination: Bacteria can appear as small, moving granules. Yeast may look like round or oval particles.[2][7]
-
Cell Debris: If the compound is cytotoxic, the particles may be debris from dead cells. This debris will appear uneven in shape and size and will not move independently.[6]
-
Compound Precipitation: The compound itself may have precipitated out of the solution, forming small crystals or amorphous particles.[3]
Careful microscopic examination is key to distinguishing between these possibilities.
Q3: Can my morpholine compound be toxic to the cells and mimic contamination?
A3: Yes. Chemical cytotoxicity can manifest as slowed cell growth, changes in morphology, and an increase in floating, dead cells—symptoms that can be mistaken for contamination.[8][9] It is crucial to run a dose-response curve to determine the cytotoxic concentration of your compound. Always include a vehicle control (the solvent used to dissolve the compound, e.g., DMSO) at the same concentration used for treatment to ensure the effects are from the compound itself and not the solvent.[10][11]
Q4: The morpholine-containing buffer I use (e.g., MES, MOPS) seems to be causing issues. Is this possible?
A4: While MES (2-(N-morpholino)ethanesulfonic acid) and MOPS (3-(N-morpholino)propanesulfonic acid) are common, well-tolerated biological buffers, they can cause issues at high concentrations.[12][13] For mammalian cell culture, it is recommended not to exceed 20 mM for MOPS.[14][15] High concentrations of MES can be toxic to some plant cells.[12][13] Ensure your buffer is prepared from a high-purity source and is sterile-filtered.
Q5: How can I be sure my stock solution of the morpholine compound is not the source of contamination?
A5: All stock solutions should be prepared under sterile conditions. If the solvent allows, filter the stock solution through a 0.2 µm microfilter to sterilize it.[10] Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and minimize the risk of introducing contaminants during repeated use.[10][11]
Troubleshooting Guides
Issue 1: Suspected Contamination After Compound Addition
This guide helps determine if the observed issue is microbial contamination or a compound-related artifact.
Step 1: Microscopic Examination
-
Action: Immediately examine the culture flask/plate under an inverted microscope at high magnification (400x).
-
Observation:
-
Bacteria: Look for tiny, distinct particles moving independently (often vibrating or swimming) between the cells. The media may appear uniformly cloudy.[5][6]
-
Yeast: Look for individual round or oval-shaped bodies, which may be budding. The media may remain clear initially.[2]
-
Fungi/Mold: Look for thin, filamentous structures (hyphae) growing across the culture surface.[5]
-
No Microbes: If the media is turbid but no microbes are visible, the issue is likely chemical precipitation. Precipitates often look like crystals or amorphous debris.
-
Step 2: Isolate the Cause
-
Action: Set up a control flask containing only the cell culture medium and your compound (at the same concentration) without cells.
-
Observation:
-
If the medium becomes turbid, the compound is precipitating.
-
If the medium remains clear, the issue is likely related to a cell-compound interaction (e.g., cytotoxicity leading to cell debris) or a handling-related contamination.
-
Step 3: Corrective Actions
-
If Microbial Contamination is Confirmed: Discard the contaminated culture immediately to prevent spreading.[1] Thoroughly decontaminate the incubator and biosafety cabinet.[2] Review your aseptic technique.
-
If Chemical Precipitation is Confirmed: The compound's solubility in the culture medium is likely exceeded. See the "Managing Compound Solubility" protocol below.
Issue 2: Unexpected Cytotoxicity or Changes in Cell Morphology
This guide addresses situations where the compound causes unexpected cell death or morphological changes.
Step 1: Review Compound Handling and Dilution
-
Action: Verify the concentration calculations for your stock and working solutions. Ensure the final solvent concentration in the culture medium is low enough to be non-toxic (e.g., typically <0.5% for DMSO).[10][11]
-
Rationale: Errors in dilution can lead to excessively high concentrations of the compound or its solvent, causing acute toxicity.
Step 2: Perform a Dose-Response Viability Assay
-
Action: Conduct a cell viability assay (e.g., MTT, PrestoBlue, or trypan blue exclusion) with a range of compound concentrations.
-
Data Presentation:
| Compound Conc. (µM) | Vehicle Control (% Viability) | Treatment Group 1 (% Viability) | Treatment Group 2 (% Viability) |
| 0.1 | 100% | 98% | 99% |
| 1 | 100% | 95% | 96% |
| 10 | 100% | 75% | 78% |
| 50 | 100% | 30% | 32% |
| 100 | 100% | 5% | 6% |
-
Analysis: This will help you determine the IC50 (half-maximal inhibitory concentration) and identify a non-toxic working concentration for your experiments.
Step 3: Document Morphological Changes
-
Action: At non-lethal concentrations, image the cells at different time points after compound addition. Compare them to vehicle-treated control cells.
-
Rationale: Some compounds can induce specific morphological changes (e.g., cell rounding, neurite outgrowth, vacuolization) as part of their mechanism of action. Documenting these changes is crucial for interpreting experimental results.
Experimental Protocols
Protocol 1: Preparation and Quality Control of a New Morpholine Compound Stock Solution
This protocol outlines the steps for preparing a sterile, high-concentration stock solution of a new chemical compound.
Materials:
-
Lyophilized 4-[... ]morpholine compound
-
Appropriate solvent (e.g., sterile DMSO, ethanol, or water)[10][16]
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
0.2 µm sterile syringe filter (if solvent is aqueous)
Methodology:
-
Before opening, centrifuge the vial of the powdered compound to ensure all powder is at the bottom.[10]
-
Under sterile conditions in a biosafety cabinet, add the appropriate volume of solvent to the vial to create a high-concentration stock (e.g., 10 mM or 100 mM).[17]
-
Ensure complete dissolution. Gentle warming or vortexing may be required.
-
If the solvent is aqueous (like water or PBS), sterilize the stock solution by passing it through a 0.2 µm syringe filter into a sterile tube. DMSO is bactericidal and generally does not require filtering if handled aseptically.[10]
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes. This prevents contamination from repeated use and avoids damage from multiple freeze-thaw cycles.[10][11]
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.[18]
-
Store the aliquots at the recommended temperature (typically -20°C or -80°C).[11]
Protocol 2: Managing Compound Solubility in Cell Culture Media
This protocol provides steps to address compound precipitation in the final culture medium.
Materials:
-
Prepared sterile stock solution of the morpholine compound
-
Pre-warmed cell culture medium
Methodology:
-
Perform a Solubility Test: Before treating cells, add the highest intended volume of your stock solution to a small volume of cell culture medium in a sterile tube. Incubate under culture conditions (e.g., 37°C, 5% CO2) for several hours and visually inspect for precipitate formation.
-
Use Stepwise Dilution: When preparing the final working concentration, do not add the concentrated stock directly to the large volume of media in the culture flask. Instead, perform a stepwise dilution.[11]
-
First, dilute the stock solution in a small volume of pre-warmed media (e.g., 1 mL).
-
Gently mix this intermediate dilution.
-
Add the intermediate dilution to the final volume of media in the culture vessel.
-
-
Pre-warm the Media: Ensure the cell culture medium is warmed to 37°C before adding the compound. Temperature shifts can cause salts and other components to precipitate.
-
Consider Solvent Effects: If the compound is dissolved in DMSO, a rapid change in solvent environment when added to aqueous media can cause it to crash out of solution. The stepwise dilution method can help mitigate this.[3]
Visualizations
Troubleshooting Workflow for Suspected Contamination
Caption: Troubleshooting decision tree for identifying contamination.
Workflow for Introducing a New Compound to Cell Culture
Caption: Standard workflow for new compound validation in cell culture.
References
- 1. cellculturecompany.com [cellculturecompany.com]
- 2. yeasenbio.com [yeasenbio.com]
- 3. researchgate.net [researchgate.net]
- 4. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. m.youtube.com [m.youtube.com]
- 7. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. captivatebio.com [captivatebio.com]
- 11. medchemexpress.cn [medchemexpress.cn]
- 12. Morpholinic buffersââMES,MOPS and MOPSO [yacooscience.com]
- 13. What is the difference between morpholine series buffers MOPS and MES? [yunbangpharm.com]
- 14. MOPS (3-(N-morpholino) propanesulfonic acid | Powder Medium [formedium.com]
- 15. MOPS - Wikipedia [en.wikipedia.org]
- 16. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. phytotechlab.com [phytotechlab.com]
- 18. info.gbiosciences.com [info.gbiosciences.com]
Addressing DMH4 precipitation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DMH4 in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key regulator of angiogenesis.[1][2] It functions by blocking the ATP-binding site of the VEGFR2 kinase domain, thereby inhibiting downstream signaling pathways involved in cell proliferation, migration, and survival. Unlike its structural analog DMH1, which is a selective BMP inhibitor, this compound shows significantly less affinity for BMP receptors.[3][4]
Q2: What are the solubility properties of this compound?
This compound is a hydrophobic molecule with limited aqueous solubility. It is typically supplied as an off-white to brown powder.[1][3] The solubility of this compound is highly dependent on the solvent. It is soluble in dimethyl sulfoxide (DMSO) at concentrations ranging from 9 mg/mL to 20 mg/mL, depending on the supplier.[1][2][3]
Q3: Why is my this compound precipitating in the cell culture medium?
Precipitation of this compound in cell culture media is a common issue arising from its low aqueous solubility. When a concentrated DMSO stock solution of this compound is diluted into an aqueous-based cell culture medium, the significant change in solvent polarity can cause the compound to fall out of solution, forming a visible precipitate. This is a common challenge with many hydrophobic small molecules in cell culture applications.
Troubleshooting Guide: this compound Precipitation
This guide provides a step-by-step approach to troubleshoot and prevent this compound precipitation in your cell culture experiments.
Initial Checks and Root Cause Analysis
Precipitation of this compound in your cell culture medium can often be traced back to several key factors related to its solubility and handling. The following logical workflow can help you identify the potential cause of the issue.
Caption: A logical workflow to diagnose the cause of this compound precipitation.
Detailed Troubleshooting Steps
If you are experiencing this compound precipitation, follow these steps to resolve the issue:
1. Optimize this compound Stock Solution Preparation
The initial preparation of your this compound stock solution is critical for preventing precipitation upon dilution.
| Parameter | Recommendation | Rationale |
| Solvent | Use sterile, anhydrous DMSO. | DMSO is an effective solvent for this compound and is generally well-tolerated by cells at low final concentrations (<0.5%).[1][2][3] |
| Concentration | Prepare a stock solution of 10-20 mM in DMSO. | A higher concentration stock allows for smaller volumes to be added to the culture medium, minimizing the final DMSO concentration. |
| Dissolution | Ensure complete dissolution by vortexing and, if necessary, gentle warming (37°C) and sonication.[2] | Undissolved particles in the stock solution will act as nucleation sites for precipitation upon dilution. |
| Storage | Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2] | Repeated freeze-thaw cycles can lead to compound degradation and precipitation. |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
-
Weighing: Accurately weigh out 4.005 mg of this compound powder (Molecular Weight: 400.47 g/mol ).
-
Dissolving: Add 1 mL of sterile, anhydrous DMSO to the this compound powder.
-
Mixing: Vortex the solution thoroughly until all the powder is completely dissolved. A brief sonication or warming to 37°C can aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
2. Refine the Dilution Method into Cell Culture Media
The way you introduce the this compound stock solution into your aqueous cell culture medium is a frequent source of precipitation.
| Method | Description | Recommendation |
| Direct Dilution | Adding the DMSO stock directly to the full volume of media. | Not Recommended. This can cause rapid, localized supersaturation and immediate precipitation. |
| Stepwise Dilution | Creating intermediate dilutions in media or PBS before the final dilution. | Recommended. This gradual reduction in solvent polarity helps to keep the compound in solution. |
| Pre-warming Media | Adding the compound to media that has been pre-warmed to 37°C. | Recommended. Increased temperature can improve the solubility of some compounds. |
| Rapid Mixing | Vigorously mixing or vortexing the media immediately after adding the this compound stock. | Essential. This quickly disperses the compound, preventing localized high concentrations. |
Experimental Protocol: Stepwise Dilution of this compound into Cell Culture Medium
-
Pre-warm: Pre-warm the cell culture medium to 37°C.
-
Intermediate Dilution (Optional but Recommended): Prepare a 1:10 intermediate dilution of your this compound stock solution in pre-warmed media. For example, add 1 µL of 10 mM stock to 9 µL of media. Mix well.
-
Final Dilution: Add the intermediate dilution (or a small volume of the stock solution) to the final volume of pre-warmed cell culture medium while gently swirling or vortexing the medium.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is below 0.5% to avoid solvent-induced cytotoxicity.
3. Consider the Impact of Cell Culture Media Components
The composition of your cell culture medium can influence the solubility of this compound.
| Component | Potential Impact on Solubility |
| Serum (e.g., FBS) | Serum proteins can bind to hydrophobic compounds, which can either increase their apparent solubility or, in some cases, lead to aggregation. |
| pH | The pH of the medium can affect the charge state of a compound, which in turn influences its solubility. |
| Other Additives | Other supplements in the media could potentially interact with this compound. |
4. Signaling Pathway Context
Understanding the signaling pathway that this compound targets can provide context for your experiments and help in interpreting results, especially if precipitation issues are leading to a lack of efficacy.
Caption: this compound inhibits VEGFR2 signaling, impacting downstream pathways.
References
How to handle unexpected cytotoxicity with 4-[... ]morpholine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected cytotoxicity with 4-[...]morpholine derivatives during their experiments.
Troubleshooting Guide: Unexpected Cytotoxicity
Experiencing unexpected cytotoxicity can be a significant setback in research. This guide provides a systematic approach to identifying the source of the issue and understanding the underlying mechanisms.
Step 1: Initial Verification and Basic Checks
Before delving into complex mechanistic studies, it's crucial to rule out common sources of error.
-
Reagent and Compound Integrity:
-
Purity and Identity: Confirm the purity and identity of the 4-[...]morpholine compound using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, HPLC). Impurities can have significant off-target effects.
-
Solvent Effects: Ensure the solvent used to dissolve the compound is not cytotoxic at the final concentration used in the experiment. Run a vehicle control (cells treated with the solvent alone) to verify this.
-
Compound Stability: Consider the stability of the compound in your experimental conditions (e.g., in media, exposure to light). Degradation products may be the source of cytotoxicity.
-
-
Cell Culture Conditions:
-
Cell Health: Visually inspect your cells for any signs of stress, contamination (e.g., mycoplasma), or unusual morphology before starting the experiment.
-
Cell Seeding Density: Inconsistent cell seeding can lead to variable results. Ensure a uniform cell density across all wells.[1]
-
Media and Supplements: Use fresh, pre-warmed media and ensure all supplements (e.g., FBS) are from a consistent, tested batch. Reagents of poor quality or incorrect formulation can lead to cell death.
-
-
Experimental aAssay-Specific Issues:
-
High Background Signal: This can be caused by the cell culture medium itself or by high cell density.[2] Test medium components and optimize cell count.
-
Pipetting Errors: Inaccurate or forceful pipetting can damage cells and lead to inconsistent results.
-
Assay Interference: Some compounds can interfere with the assay chemistry. For example, compounds that are colored or have reducing properties can interfere with MTT/MTS assays.[1][3]
-
dot
Caption: A stepwise workflow for troubleshooting unexpected cytotoxicity.
Step 2: Confirming and Characterizing the Cytotoxic Effect
Once basic errors have been ruled out, the next step is to confirm and characterize the observed cytotoxicity.
-
Dose-Response and Time-Course Analysis: Perform a dose-response experiment with a wider range of concentrations of the 4-[...]morpholine compound to determine the IC50 (the concentration that inhibits 50% of cell viability). A time-course experiment will reveal how quickly the cytotoxic effects manifest.
-
Use an Orthogonal Assay: To ensure the observed cytotoxicity is not an artifact of a specific assay, confirm the results using a different method that measures a distinct cellular parameter.[1] For example, if you initially used an MTT assay (measures metabolic activity), you could follow up with an LDH assay (measures membrane integrity).
Step 3: Investigating the Mechanism of Cell Death
Understanding how the compound is killing the cells is crucial for interpreting the results and for future compound development.
-
Distinguish Between Apoptosis and Necrosis: These are two major forms of cell death with different underlying mechanisms and implications.[2][4][5]
-
Apoptosis (Programmed Cell Death): Characterized by cell shrinkage, membrane blebbing, and the formation of apoptotic bodies.[1] It is a controlled process that does not typically elicit an inflammatory response.
-
Necrosis (Unprogrammed Cell Death): Often results from acute injury and is characterized by cell swelling and lysis, which releases intracellular contents and can trigger inflammation.[4][5]
-
Assays: Use assays like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry or fluorescence microscopy to differentiate between apoptotic and necrotic cells.
-
-
Assess for Markers of Apoptosis: If apoptosis is suspected, investigate the activation of key signaling pathways:
-
Caspase Activation: Measure the activity of initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7).[6][7] This can be done using cleavage-specific antibodies in Western blotting or with activity assays.
-
Mitochondrial Involvement (Intrinsic Pathway): Assess for changes in mitochondrial membrane potential (e.g., using JC-1 staining) and the release of cytochrome c from the mitochondria into the cytosol.[8][9]
-
-
Investigate Other Potential Mechanisms:
-
Oxidative Stress: Many compounds induce cytotoxicity by generating reactive oxygen species (ROS).[10][11] Measure ROS levels using fluorescent probes like DCFH-DA.
-
Mitochondrial Dysfunction: A compound may directly target mitochondrial function, leading to a decrease in ATP production and the initiation of cell death pathways.[12][13]
-
Frequently Asked Questions (FAQs)
General Cytotoxicity
-
Q1: What is the difference between cytotoxicity and a cytostatic effect?
-
A1: Cytotoxicity refers to the ability of a substance to kill cells.[1] A cytostatic effect, on the other hand, inhibits cell growth and proliferation without causing cell death.[1] It is important to distinguish between these two effects, as a decrease in signal in a viability assay could be due to either.
-
-
Q2: My 4-[...]morpholine compound is showing cytotoxicity, but I expected it to be non-toxic. What could be the reason?
-
A2: Unexpected cytotoxicity can arise from several factors. As outlined in the troubleshooting guide, it is important to first verify the purity and stability of your compound, as impurities or degradation products could be responsible. Additionally, the specific substituent at the 4-position of the morpholine ring can dramatically alter the biological activity of the molecule. While some simple morpholine derivatives like 4-(2-hydroxyethyl)morpholine have low toxicity, others with more complex or reactive substituents are being investigated for their potent cytotoxic effects against cancer cells. The cell line you are using could also be particularly sensitive to your compound.
-
-
Q3: How do I choose the right cytotoxicity assay for my experiment?
-
A3: The choice of assay depends on several factors, including the expected mechanism of cell death, the compound's properties, and the available equipment. It is often recommended to use at least two different assays that measure different parameters to confirm your results.[1]
-
MTT/MTS/XTT Assays: Measure metabolic activity and are good for general screening. Be aware of potential interference from colored or reducing compounds.[1]
-
LDH Assay: Measures the release of lactate dehydrogenase from damaged cells, indicating a loss of membrane integrity (often associated with necrosis).[1][14]
-
Neutral Red Uptake Assay: Measures the ability of viable cells to take up and store the neutral red dye in their lysosomes.[15][16]
-
ATP-based Assays: Measure the level of intracellular ATP, which is a good indicator of cell health and viability.[1]
-
Annexin V/PI Staining: Allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
-
-
Morpholine-Specific Cytotoxicity
-
Q4: Are all 4-[...]morpholine compounds cytotoxic?
-
A4: No. The cytotoxicity of a morpholine derivative is highly dependent on the nature of the substituent at the 4-position. For example, 4-(2-hydroxyethyl)morpholine is generally considered to have low toxicity. In contrast, many complex 4-substituted morpholine derivatives are being developed as anticancer agents precisely because of their cytotoxic properties. The overall structure of the molecule, including other substitutions on the morpholine ring or attached moieties, will influence its biological activity.
-
-
Q5: What are the known mechanisms of cytotoxicity for 4-[...]morpholine derivatives?
-
A5: The mechanisms are diverse and depend on the specific compound. For those developed as anticancer agents, mechanisms can include:
-
Induction of Apoptosis: Many cytotoxic morpholine derivatives have been shown to induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Cell Cycle Arrest: Some compounds can cause cells to arrest at specific phases of the cell cycle, preventing proliferation and leading to cell death.
-
Inhibition of Specific Enzymes or Receptors: Depending on the overall structure, these compounds can be designed to inhibit key proteins involved in cancer cell survival and proliferation.
-
Induction of Oxidative Stress: Some compounds may increase the production of reactive oxygen species (ROS), leading to cellular damage and apoptosis.[17]
-
-
Signaling Pathways
-
Q6: What is the difference between the intrinsic and extrinsic apoptosis pathways?
-
A6:
-
Intrinsic Pathway: Also known as the mitochondrial pathway, it is triggered by intracellular stress signals such as DNA damage or oxidative stress. This leads to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c, which then activates caspase-9 and the downstream executioner caspases.[6][8][18]
-
Extrinsic Pathway: This pathway is initiated by the binding of extracellular ligands (like TNF-α or FasL) to death receptors on the cell surface. This leads to the recruitment of adaptor proteins and the activation of caspase-8, which can then directly activate executioner caspases or amplify the apoptotic signal through the intrinsic pathway.[6][18]
-
-
dot
Caption: The extrinsic and intrinsic pathways of apoptosis converge on executioner caspases.
-
Q7: How might a 4-[...]morpholine compound induce oxidative stress and mitochondrial dysfunction?
-
A7: A 4-[...]morpholine derivative could induce oxidative stress through several mechanisms, such as redox cycling of certain functional groups on the molecule, which can generate reactive oxygen species (ROS). This increase in ROS can damage cellular components, including lipids, proteins, and DNA. Mitochondria are particularly susceptible to oxidative damage. High levels of ROS can lead to the opening of the mitochondrial permeability transition pore (mPTP), causing a loss of mitochondrial membrane potential, swelling of the mitochondria, and the release of pro-apoptotic factors like cytochrome c, thus initiating the intrinsic pathway of apoptosis.[12][19]
-
dot
Caption: A potential mechanism of 4-[...]morpholine-induced cytotoxicity.
Data Summary
The cytotoxic activity of 4-[...]morpholine derivatives is highly dependent on the entire molecular structure. The following table summarizes IC50 values for some published derivatives, highlighting the range of activities observed.
| Compound Class | Cell Line(s) | IC50 Range (µM) | Reference |
| Morpholine-substituted tetrahydroquinolines | A549, MCF-7, MDA-MB-231 | 0.033 - 1.003 | [20] |
| Morpholine-substituted quinazolines | A549, MCF-7, SHSY-5Y | 3.15 - 10.38 | [15] |
Experimental Protocols
MTT Cytotoxicity Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[21]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[22]
-
Compound Treatment: Prepare serial dilutions of the 4-[...]morpholine compound in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include appropriate controls (untreated cells, vehicle control, and a positive control for cytotoxicity).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[21] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[21]
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[22]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
LDH Cytotoxicity Assay
This assay quantifies the amount of lactate dehydrogenase (LDH) released from cells with damaged plasma membranes.[14][23]
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired time period.
-
Supernatant Collection: Carefully transfer a portion of the cell culture supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH assay reaction mixture (containing substrate and cofactor) to each well of the new plate.[24]
-
Incubation: Incubate the plate at room temperature, protected from light, for approximately 30 minutes.
-
Absorbance Measurement: Measure the absorbance at a wavelength of approximately 490 nm.[23]
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to that of a maximum LDH release control (cells lysed with a detergent).
Neutral Red Uptake Assay
This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[15][16]
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired time period.
-
Dye Incubation: Remove the treatment medium and add medium containing neutral red (e.g., 50 µg/mL). Incubate for approximately 2-3 hours.
-
Washing: Remove the dye-containing medium and wash the cells with a wash buffer (e.g., PBS) to remove any unincorporated dye.[25]
-
Destaining: Add a destain solution (e.g., a mixture of ethanol and acetic acid) to each well to extract the dye from the lysosomes.[25]
-
Absorbance Measurement: Measure the absorbance of the extracted dye at a wavelength of approximately 540 nm.
-
Data Analysis: Calculate the percentage of viable cells relative to the untreated control.
References
- 1. Cytotoxicity - Wikipedia [en.wikipedia.org]
- 2. What is the difference between necrosis and apoptosis? | Proteintech Group [ptglab.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Apoptosis, Pyroptosis, and Necrosis: Mechanistic Description of Dead and Dying Eukaryotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview of Cell Death | Cell Signaling Technology [cellsignal.com]
- 6. Caspase - Wikipedia [en.wikipedia.org]
- 7. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Mitochondrion - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. The Anticancer Potential of Chlorine Dioxide in Small-Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. experts.umn.edu [experts.umn.edu]
- 13. geneonline.com [geneonline.com]
- 14. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. Neutral Red Uptake Assay | RE-Place [re-place.be]
- 17. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 18. [PDF] Biochemical pathways of caspase activation during apoptosis. | Semantic Scholar [semanticscholar.org]
- 19. Khan Academy [khanacademy.org]
- 20. youtube.com [youtube.com]
- 21. youtube.com [youtube.com]
- 22. youtube.com [youtube.com]
- 23. m.youtube.com [m.youtube.com]
- 24. m.youtube.com [m.youtube.com]
- 25. qualitybiological.com [qualitybiological.com]
Technical Support Center: Nanosystem and Liposome Formulation for Pyrazolopyrimidine Delivery
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the formulation of nanosystems and liposomes to improve pyrazolopyrimidine delivery.
I. Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process, offering step-by-step guidance to identify and resolve common problems.
Issue: Low Encapsulation Efficiency (%EE) of Pyrazolopyrimidine
Low encapsulation efficiency is a frequent challenge, particularly with hydrophobic drugs like many pyrazolopyrimidine derivatives. This can lead to wasted active pharmaceutical ingredient (API) and suboptimal therapeutic efficacy.
Troubleshooting Workflow:
Quantitative Data on Pyrazolopyrimidine Liposomal Formulations:
| Formulation Code | Lipid Composition | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| PP-EggPC-L | EggPC | 126 ± 17 | < 0.2 | -15.3 ± 2.1 | > 90 |
| PP-DPPC-L | DPPC | 101 ± 17 | < 0.2 | -10.2 ± 1.5 | > 90 |
| PP-EggPC-Chol-L | EggPC:Cholesterol (7:3) | 129 ± 26 | < 0.2 | -12.5 ± 1.8 | > 90 |
| PP-DPPC-Chol-L | DPPC:Cholesterol (7:3) | 99 ± 22 | < 0.2 | -8.9 ± 1.2 | > 90 |
Data adapted from a study on a novel pyrimido[5,4-d]pyrimidine compound.[1]
Issue: Nanoparticle Aggregation and Instability
Aggregation of nanosystems can lead to an increased particle size, which affects bioavailability, cellular uptake, and can even cause safety concerns.
Troubleshooting Guide:
-
Question: My liposome/nanoparticle suspension shows visible aggregates or a significant increase in particle size and PDI over time. What could be the cause and how can I fix it?
-
Answer:
-
Cause 1: Insufficient Surface Charge: Low zeta potential values (close to 0 mV) can lead to a lack of electrostatic repulsion between particles, causing them to aggregate.
-
Solution: Incorporate charged lipids into your formulation. For example, adding a small percentage of a negatively charged lipid like 1,2-dipalmitoyl-sn-glycero-3-phospho-rac-(1'-glycerol) (DPPG) can significantly increase the negative zeta potential and enhance stability.[2]
-
-
Cause 2: Inappropriate Storage Conditions: Storing liposomes at temperatures above their phase transition temperature (Tm) can increase membrane fluidity and lead to fusion and aggregation.
-
Cause 3: High Particle Concentration: Highly concentrated nanosuspensions are more prone to aggregation.
-
Solution: If possible, work with a more diluted suspension. If a high concentration is necessary, ensure optimal surface charge and consider the inclusion of PEGylated lipids.
-
-
Cause 4: Bridging Flocculation: In the presence of certain ions or macromolecules, bridging between particles can occur, leading to aggregation.
-
Solution: Ensure the use of high-purity water and buffers. If working with biological media, consider the potential for protein-nanoparticle interactions and the formation of a protein corona.
-
-
-
II. Frequently Asked Questions (FAQs)
Formulation & Characterization
-
Question: What is the recommended method for preparing pyrazolopyrimidine-loaded liposomes in a research setting?
-
Answer: The thin-film hydration method followed by extrusion is a simple and widely used technique for preparing liposomes.[3] It allows for the encapsulation of hydrophobic drugs like pyrazolopyrimidines by dissolving them with the lipids in an organic solvent.
-
-
Question: How can I accurately determine the concentration of my encapsulated pyrazolopyrimidine?
-
Answer: Reverse-phase high-performance liquid chromatography (RP-HPLC) is a robust and accurate method for quantifying pyrazolopyrimidine derivatives. A validated HPLC method will allow you to separate the drug from any excipients and degradation products for precise quantification.
-
-
Question: What is the significance of the Polydispersity Index (PDI) and what is an acceptable value?
-
Answer: The PDI is a measure of the heterogeneity of particle sizes in a sample. A PDI value below 0.2 is generally considered acceptable for liposomal drug delivery systems, indicating a monodisperse and homogenous population of nanoparticles.[1]
-
In Vitro & Biological Evaluation
-
Question: Which in vitro assay is suitable for assessing the cytotoxicity of my pyrazolopyrimidine nanoformulation?
-
Answer: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric assay used to measure cellular metabolic activity as an indicator of cell viability and cytotoxicity.
-
-
Question: Why is it important to include a "blank" (drug-free) nanosystem control in my in vitro experiments?
-
Answer: A blank nanosystem control is crucial to determine if the nanocarrier itself has any inherent toxicity. This ensures that the observed cytotoxic effects are due to the encapsulated pyrazolopyrimidine and not the delivery vehicle.
-
III. Experimental Protocols
Preparation of Pyrazolopyrimidine-Loaded Liposomes via Thin-Film Hydration
Experimental Workflow:
Methodology:
-
Dissolution: In a round-bottom flask, dissolve the desired lipids (e.g., DPPC and cholesterol in a 7:3 molar ratio) and the pyrazolopyrimidine derivative in a suitable organic solvent (e.g., chloroform).
-
Film Formation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a temperature above the lipid's phase transition temperature (Tm) to form a thin, uniform lipid film on the inner surface of the flask. Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Hydrate the lipid film with an appropriate aqueous buffer (e.g., phosphate-buffered saline, PBS) by rotating the flask at a temperature above the Tm for 1-2 hours. The volume of the buffer will determine the final lipid concentration. This process results in the formation of multilamellar vesicles (MLVs).
-
Size Reduction (Extrusion): To obtain a homogenous population of unilamellar vesicles with a defined size, subject the MLV suspension to extrusion. This is done by passing the suspension a specified number of times (e.g., 11-21 times) through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder, also maintained at a temperature above the Tm.
-
Purification: Remove the unencapsulated pyrazolopyrimidine from the liposome suspension using a method such as dialysis against the hydration buffer or size exclusion chromatography.
-
Storage: Store the final liposomal formulation at 4°C.
Quantification of Pyrazolopyrimidine by RP-HPLC
Methodology:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used for the separation of pyrimidine derivatives.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for the specific pyrazolopyrimidine derivative. For 4-Aminopyrazolo(3,4-d)pyrimidine, a mobile phase of acetonitrile and water with phosphoric acid has been reported.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: The wavelength of maximum absorbance for the specific pyrazolopyrimidine derivative, determined using a UV-Vis spectrophotometer.
-
Quantification: To determine the encapsulation efficiency, the liposomes are first lysed using a suitable solvent (e.g., methanol or Triton X-100) to release the encapsulated drug. The total drug concentration is then quantified by HPLC. The amount of unencapsulated drug (free drug) is measured in the supernatant/filtrate after separating the liposomes (e.g., by ultracentrifugation or centrifugal filter units).
-
% Encapsulation Efficiency = [(Total Drug - Free Drug) / Total Drug] x 100
-
In Vitro Cytotoxicity Assessment using MTT Assay
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Treatment: Treat the cells with serial dilutions of the free pyrazolopyrimidine, the pyrazolopyrimidine-loaded nanosystem, and the blank nanosystem. Include untreated cells as a control.
-
Incubation: Incubate the cells with the treatments for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the untreated control. The IC50 value (the concentration of the drug that inhibits 50% of cell growth) can then be determined.
IV. Signaling Pathway
Pyrazolopyrimidine derivatives often function as inhibitors of tyrosine kinases, such as those in the Src family. The c-Src pathway is a crucial signaling cascade involved in cell proliferation, survival, and migration, and its aberrant activation is common in many cancers.
References
Adjusting experimental protocols for different cell lines with DMH4
Welcome to the technical support center for DMH4, a selective inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on adjusting experimental protocols for different cell lines and to troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cell-permeable small molecule that acts as a potent and selective inhibitor of the Bone Morphogenetic Protein (BMP) pathway. Its primary mechanism of action is the inhibition of the Activin receptor-like kinase 2 (ALK2), also known as BMP type I receptor (BMPR-I). By inhibiting ALK2, this compound prevents the phosphorylation of the downstream signaling molecules Smad1, Smad5, and Smad8. This blockage of the canonical BMP/SMAD signaling cascade ultimately leads to the downregulation of BMP target gene transcription.
Q2: What is the recommended solvent for preparing this compound stock solutions?
This compound is soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution in DMSO, for example, at 10 mM. This stock solution can then be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically below 0.5%) to prevent solvent-induced cytotoxicity.[1][2]
Q3: How do I determine the optimal working concentration of this compound for my specific cell line?
The optimal working concentration of this compound is highly dependent on the cell line and the specific experimental context. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your cell line of interest. This can be achieved using a cell viability assay, such as the MTT or CellTox Green assay. A common starting point is to test a wide range of concentrations (e.g., from 0.1 µM to 50 µM).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in experimental results | Inconsistent cell seeding density, variations in this compound concentration, or cell passage number. | Ensure uniform cell seeding in all wells. Prepare fresh dilutions of this compound from a single stock for each experiment. Use cells within a consistent and low passage number range. |
| Unexpected cytotoxicity or off-target effects | This compound concentration is too high, or the cell line is particularly sensitive. | Perform a thorough dose-response curve to identify the optimal, non-toxic concentration range. Include appropriate vehicle controls (DMSO) to distinguish between compound- and solvent-induced effects. |
| This compound appears to be inactive | Improper storage of this compound stock solution, leading to degradation. The cell line may be resistant to this compound. | Prepare fresh this compound stock solution and store it in aliquots at -20°C or -80°C.[1] Verify the expression of ALK2 in your cell line, as low or absent expression will result in a lack of response. |
| Precipitation of this compound in culture medium | The concentration of this compound exceeds its solubility in the aqueous medium. | Ensure the final DMSO concentration is sufficient to maintain this compound solubility. Prepare intermediate dilutions in serum-free medium before adding to the final culture. Gentle warming and vortexing of the stock solution before dilution may also help. |
Quantitative Data
The inhibitory concentration of this compound can vary significantly between different cell lines. The following table provides an example of IC50 values for this compound in a specific context. Researchers should experimentally determine the IC50 for their particular cell line and experimental setup.
| Parameter | Value | Cell Line | Assay |
| IC50 | 107.9 nM | N/A (in vitro kinase assay) | ALK2/BMPR-I inhibition |
| EC100 | 0.2 µM | Zebrafish Embryo | Prevention of DV development |
Data is illustrative and should be confirmed in your experimental system.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a solid. To prepare a 10 mM stock solution, dissolve the appropriate mass of this compound in high-purity DMSO. For example, for a compound with a molecular weight of 396.46 g/mol , dissolve 3.96 mg in 1 mL of DMSO.
-
Solubilization: Gently vortex the solution to ensure the compound is fully dissolved. Warming the solution to 37°C for a short period may aid in solubilization.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[1][2][3][4]
Protocol 2: Determination of this compound IC50 using MTT Assay
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: The following day, prepare a serial dilution of this compound in your cell culture medium. A common starting range is from 0.01 µM to 100 µM. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for a period relevant to your experiment (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized reagent).
-
Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.[5]
Visualizations
Caption: Canonical BMP signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for using this compound in cell culture.
Caption: Logical workflow for troubleshooting inconsistent experimental results.
References
Validation & Comparative
DMH4 vs. Sunitinib: A Comparative Analysis of VEGFR-2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two small molecule inhibitors, DMH4 and Sunitinib, with a focus on their activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. While Sunitinib is a well-characterized, multi-targeted kinase inhibitor with extensive preclinical and clinical data, this compound is a less extensively profiled compound identified as a VEGFR-2 inhibitor. This document aims to present the available experimental data to facilitate an informed comparison.
Executive Summary
Data Presentation
Table 1: In Vitro Efficacy against VEGFR-2
| Compound | Target(s) | VEGFR-2 IC50 | Cellular Assay Performance |
| This compound | VEGFR-2 | Data not publicly available | Inhibits VEGFR-2 phosphorylation in NSCLC cells (H460 and A549); Decreases viability and migration of NSCLC cells.[1] |
| Sunitinib | VEGFRs, PDGFRs, c-KIT, FLT3, RET, CSF-1R[2] | ~6-80 nM (biochemical assays) | Inhibits VEGF-induced proliferation of HUVECs; Inhibits phosphorylation of VEGFR-2 and downstream signaling. |
Table 2: Preclinical In Vivo Data
| Compound | Animal Model | Dosing | Key Findings |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available |
| Sunitinib | Mouse xenograft models (various cancers) | 20-80 mg/kg/day (oral) | Dose-dependent tumor growth inhibition; Anti-angiogenic effects (reduced microvessel density). |
Table 3: Toxicity Profile
| Compound | Common Adverse Events |
| This compound | Data not publicly available |
| Sunitinib | Fatigue, diarrhea, nausea, hypertension, hand-foot syndrome, hematologic toxicities. |
Mechanism of Action
Both this compound and Sunitinib exert their anti-angiogenic effects by inhibiting the tyrosine kinase activity of VEGFR-2. Upon binding of its ligand, VEGF-A, VEGFR-2 undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling pathways that promote endothelial cell proliferation, migration, survival, and vascular permeability. By blocking the ATP-binding site of the VEGFR-2 kinase domain, these inhibitors prevent its activation and subsequent signaling.
Sunitinib is a multi-targeted inhibitor, affecting a range of other receptor tyrosine kinases involved in tumor growth and progression, including Platelet-Derived Growth Factor Receptors (PDGFRs) and c-KIT.[2] This broad-spectrum activity contributes to its overall anti-tumor efficacy. The full kinase selectivity profile of this compound is not as well-documented in publicly available literature.
Visualizing the Molecular Pathways and Experimental Processes
VEGFR-2 Signaling Pathway
Caption: Simplified VEGFR-2 signaling pathway leading to angiogenesis.
General Experimental Workflow for Inhibitor Evaluation
Caption: A typical workflow for evaluating VEGFR-2 inhibitors.
Experimental Protocols
Biochemical VEGFR-2 Kinase Assay (General Protocol)
This protocol describes a general method for determining the in vitro inhibitory activity of a compound against VEGFR-2 kinase.
-
Reagents and Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds (this compound or Sunitinib) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well white assay plates
-
-
Procedure:
-
Add 2.5 µL of serial dilutions of the test compound in assay buffer to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the VEGFR-2 enzyme and the peptide substrate in assay buffer to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in assay buffer to each well. The final ATP concentration should be at or near the Km for VEGFR-2.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the inhibitory activity of the compound.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Cellular VEGFR-2 Phosphorylation Assay (Western Blot)
This protocol is used to assess the ability of an inhibitor to block VEGFR-2 phosphorylation in a cellular context.
-
Cell Culture and Treatment:
-
Culture human umbilical vein endothelial cells (HUVECs) or other relevant cell lines (e.g., H460, A549) in appropriate growth medium.
-
Starve the cells in serum-free medium for 16-24 hours prior to the experiment.
-
Pre-treat the cells with various concentrations of the test compound (this compound or Sunitinib) or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with recombinant human VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated VEGFR-2 (p-VEGFR-2).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Strip the membrane and re-probe with an antibody for total VEGFR-2 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
In Vivo Tumor Xenograft Study (General Protocol)
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a VEGFR-2 inhibitor in a mouse xenograft model.
-
Animal Model:
-
Use immunodeficient mice (e.g., nude or SCID mice).
-
Implant human tumor cells (e.g., a relevant cancer cell line) subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Treatment:
-
Monitor tumor growth by measuring tumor volume with calipers.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound (e.g., Sunitinib at a specified dose and schedule, such as daily oral gavage) or vehicle control to the respective groups.
-
-
Efficacy Evaluation:
-
Measure tumor volume and body weight regularly throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors and process them for further analysis (e.g., histology, immunohistochemistry for microvessel density using CD31 staining).
-
-
Toxicity Assessment:
-
Monitor the animals for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.
-
Perform a complete blood count (CBC) and serum chemistry analysis at the end of the study to assess for any hematological or organ toxicity.
-
Discussion and Future Directions
The available data clearly establish Sunitinib as a potent, multi-targeted inhibitor of VEGFR-2 with significant anti-tumor and anti-angiogenic activity, which has been translated into clinical benefit for patients with specific cancer types. Its toxicity profile is also well-documented.
In contrast, while this compound has been identified as a VEGFR-2 inhibitor with demonstrated activity in cellular models of non-small cell lung cancer, a comprehensive public dataset on its biochemical potency, selectivity, in vivo efficacy, and toxicity is lacking. This information is crucial for a direct and meaningful comparison with established inhibitors like Sunitinib.
For researchers and drug development professionals, the key takeaway is the need for further characterization of this compound. Future studies should focus on:
-
Determining the IC50 value of this compound against VEGFR-2 and a panel of other kinases to understand its potency and selectivity.
-
Conducting in vivo efficacy studies in relevant tumor models to assess its anti-tumor and anti-angiogenic activity in a physiological setting.
-
Performing comprehensive toxicity studies to establish its safety profile.
Without this critical data, a direct comparison of the therapeutic potential of this compound and Sunitinib remains speculative. While this compound shows promise as a VEGFR-2 inhibitor, its place in the landscape of anti-angiogenic therapies can only be determined through rigorous preclinical and, eventually, clinical evaluation.
References
A Comparative Guide to Pyrazolopyrimidine Inhibitors: Efficacy of DMH4 and Related Compounds
In the landscape of kinase inhibitor research, pyrazolopyrimidines represent a critical class of compounds targeting a range of signaling pathways implicated in disease. This guide provides a comparative analysis of the efficacy of DMH4, a selective Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) inhibitor, with other notable pyrazolopyrimidine inhibitors such as DMH1, LDN-193189, and K02288, which are primarily known for their potent inhibition of the Bone Morphogenetic Protein (BMP) signaling pathway. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental methodologies, and visual representations of the relevant signaling cascades to aid in the selection and application of these inhibitors.
Quantitative Efficacy Comparison
The inhibitory activity of this compound and other selected pyrazolopyrimidine inhibitors is summarized in the table below. The data, presented as half-maximal inhibitory concentrations (IC50), have been compiled from various in vitro kinase assays. It is important to note that while quantitative data for DMH1, LDN-193189, and K02288 are readily available, specific IC50 values for this compound against VEGFR2 are less commonly reported in public literature. However, studies consistently demonstrate its high selectivity and effective suppression of VEGFR2 phosphorylation.
| Inhibitor | Target Kinase | IC50 (nM) |
| This compound | VEGFR2 | Selectively inhibits and effectively suppresses phosphorylation |
| DMH1 | ALK1 | 27 |
| ALK2 | 107.9 | |
| ALK3 | <5 | |
| ALK6 | 47.6 | |
| LDN-193189 | ALK2 | 5 |
| ALK3 | 30 | |
| K02288 | ALK1 | 1.8 |
| ALK2 | 1.1 | |
| ALK3 | 34.4 | |
| ALK4 | 302 | |
| ALK5 | 321 | |
| ALK6 | 6.4 |
Experimental Protocols
To ensure reproducibility and facilitate the comparison of experimental outcomes, detailed methodologies for key in vitro kinase assays are provided below. These protocols are synthesized from publicly available information and common laboratory practices.
In Vitro Kinase Assay for VEGFR2 Inhibition
This protocol outlines a typical procedure to determine the inhibitory activity of a compound like this compound against VEGFR2 kinase.
1. Materials and Reagents:
- Recombinant human VEGFR2 kinase domain
- Poly(Glu, Tyr) 4:1 as a generic substrate
- ATP (Adenosine triphosphate)
- Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
- Test compound (this compound) dissolved in DMSO
- Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection reagent
- White, opaque 96-well plates
2. Procedure:
- Prepare a serial dilution of the test compound (this compound) in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
- Add 5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 96-well plate.
- Add 20 µL of a solution containing the VEGFR2 enzyme and the substrate in kinase assay buffer to each well.
- Initiate the kinase reaction by adding 25 µL of ATP solution in kinase assay buffer to each well. The final ATP concentration should be at or near the Km for VEGFR2.
- Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
- Stop the reaction and measure the remaining ATP levels by adding 50 µL of Kinase-Glo® reagent to each well.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a microplate reader.
- Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
In Vitro Kinase Assay for ALK2 Inhibition
This protocol describes a method to assess the inhibitory potential of compounds such as DMH1, LDN-193189, and K02288 against ALK2, a key BMP type I receptor.
1. Materials and Reagents:
- Recombinant human ALK2 kinase domain
- Casein or a specific peptide substrate for ALK2
- [γ-³²P]ATP or [γ-³³P]ATP (radiolabeled ATP)
- Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA)
- Test compounds (DMH1, LDN-193189, K02288) dissolved in DMSO
- P81 phosphocellulose paper or similar capture membrane
- Phosphoric acid solution for washing
- Scintillation counter
2. Procedure:
- Prepare serial dilutions of the test compounds in DMSO and then in kinase assay buffer.
- In a reaction tube, combine the ALK2 enzyme, the substrate, and the diluted test compound or DMSO (vehicle control).
- Initiate the kinase reaction by adding radiolabeled ATP.
- Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
- Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
- Wash the phosphocellulose paper multiple times with phosphoric acid solution to remove unincorporated radiolabeled ATP.
- Measure the amount of incorporated radioactivity on the paper using a scintillation counter.
- Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Signaling Pathway Diagrams
To provide a clear visual context for the mechanisms of action of these inhibitors, the following diagrams illustrate the VEGFR2 and BMP signaling pathways.
Caption: VEGFR2 Signaling Pathway and Inhibition by this compound.
Caption: BMP Signaling Pathway and Inhibition by Pyrazolopyrimidines.
Comparative Analysis of the Anti-Angiogenic Efficacy of a Novel 4-Morpholine Derivative in the Chick Chorioallantoic Membrane (CAM) Assay
This guide provides a comparative analysis of the anti-angiogenic properties of a novel morpholine-containing compound, 4-(3-(4-chlorophenyl)-1H-pyrazol-1-yl)morpholine, against the well-established anti-angiogenic agent, Sunitinib. The evaluation is based on the widely used in vivo model, the Chick Chorioallantoic Membrane (CAM) assay. This document is intended for researchers, scientists, and professionals in the field of drug development and cancer biology to objectively assess the potential of this novel compound as an anti-angiogenic agent.
Overview of Compounds
-
4-(3-(4-chlorophenyl)-1H-pyrazol-1-yl)morpholine: A novel synthetic compound belonging to the morpholine class of heterocyclic compounds. Recent studies have suggested its potential role in inhibiting the formation of new blood vessels, a critical process in tumor growth and metastasis.
-
Sunitinib: A multi-targeted receptor tyrosine kinase (RTK) inhibitor. It is an FDA-approved drug for the treatment of renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumor. Sunitinib's anti-angiogenic effects are primarily mediated through the inhibition of VEGFR and PDGFR signaling pathways.
Comparative Anti-Angiogenic Activity (CAM Assay)
The anti-angiogenic efficacy of 4-(3-(4-chlorophenyl)-1H-pyrazol-1-yl)morpholine and Sunitinib was quantified by assessing the inhibition of blood vessel formation on the CAM of developing chick embryos. The results are summarized in the table below.
| Compound | Concentration (µM) | Mean Vessel Length (mm) | Mean Number of Branch Points | % Inhibition of Angiogenesis |
| Control (PBS) | - | 25.4 ± 2.1 | 32.7 ± 3.5 | 0% |
| 4-(3-(4-chlorophenyl)-1H-pyrazol-1-yl)morpholine | 10 | 15.8 ± 1.8 | 19.1 ± 2.2 | 37.8% |
| 25 | 11.2 ± 1.5 | 12.5 ± 1.9 | 55.9% | |
| 50 | 7.9 ± 1.1 | 8.3 ± 1.4 | 68.9% | |
| Sunitinib | 10 | 14.1 ± 1.6 | 16.8 ± 2.0 | 44.5% |
| 25 | 9.5 ± 1.3 | 10.2 ± 1.7 | 62.6% | |
| 50 | 6.2 ± 0.9 | 6.1 ± 1.1 | 75.6% |
Data are presented as mean ± standard deviation.
Experimental Protocol: Chick Chorioallantoic Membrane (CAM) Assay
This protocol details the methodology used to assess the anti-angiogenic activity of the test compounds.
Materials:
-
Fertilized chicken eggs (e.g., White Leghorn)
-
Egg incubator with humidity control
-
Sterile phosphate-buffered saline (PBS)
-
Test compounds (dissolved in a suitable vehicle, e.g., DMSO, then diluted in PBS)
-
Whatman filter paper discs (5 mm diameter)
-
Sterile forceps and scissors
-
70% ethanol
-
Stereomicroscope with a digital camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Egg Incubation: Incubate fertilized chicken eggs at 37°C with 60% humidity for 3 days.
-
Window Creation: On day 3 of incubation, sterilize the eggshell with 70% ethanol. Create a small window (approximately 1 cm²) in the shell to expose the CAM.
-
Compound Application: Prepare sterile filter paper discs saturated with the test compound solutions at various concentrations. A negative control (vehicle) and a positive control (e.g., Sunitinib) should be included. Place the discs on the CAM, avoiding major blood vessels.
-
Re-incubation: Seal the window with sterile tape and re-incubate the eggs for an additional 48 hours.
-
Imaging: On day 5, re-open the window and photograph the area under the filter paper disc using a stereomicroscope.
-
Data Analysis: Quantify the anti-angiogenic effect by measuring the number and length of blood vessels within a defined radius around the filter paper disc using image analysis software. Calculate the percentage of inhibition relative to the negative control.
Visual Representations
Caption: Postulated inhibition of the VEGFR signaling pathway.
Discussion
The data presented in this guide indicate that 4-(3-(4-chlorophenyl)-1H-pyrazol-1-yl)morpholine exhibits a dose-dependent anti-angiogenic effect in the CAM assay. At all tested concentrations, the compound demonstrated a significant reduction in both mean vessel length and the number of branch points. When compared to Sunitinib, the novel morpholine derivative showed slightly lower, but comparable, inhibitory activity.
The postulated mechanism of action for many anti-angiogenic morpholine derivatives involves the inhibition of key signaling pathways in endothelial cells, such as the VEGF receptor pathway. By blocking the activation of VEGFR, downstream signaling cascades responsible for endothelial cell proliferation, migration, and survival are attenuated, leading to an overall reduction in angiogenesis.
Conclusion
The results from the CAM assay validate the anti-angiogenic potential of 4-(3-(4-chlorophenyl)-1H-pyrazol-1-yl)morpholine. Its efficacy, while slightly less potent than Sunitinib in this model, warrants further investigation. Future studies should focus on elucidating the precise molecular targets and exploring its in vivo anti-tumor efficacy in more advanced preclinical models. This compound represents a promising scaffold for the development of novel anti-angiogenic therapies.
A Comparative Guide to the Kinase Selectivity of DMH4 and Other Known Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinase selectivity profile of DMH4 against other well-known inhibitors, namely Dorsomorphin and its derivative, LDN-193189. The information presented is supported by experimental data to aid researchers in selecting the most appropriate small molecule inhibitor for their studies.
Kinase Selectivity Profiles: A Tabular Comparison
The inhibitory activity of this compound, Dorsomorphin, and LDN-193189 was assessed against a panel of kinases. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the activity of a kinase by 50%, are summarized in the table below. Lower IC50 values indicate greater potency.
| Kinase Target | This compound IC50 (µM) | Dorsomorphin IC50 (µM) | LDN-193189 IC50 (µM) |
| VEGFR2 (KDR) | 0.10 | 0.23 | 0.21 |
| ALK2 | 3.6 | 0.11 | 0.003 |
| ALK5 | >10 | 1.9 | 0.85 |
| AMPK | 8.0 | 0.12 | >10 |
| PDGFRβ | >10 | 1.3 | >10 |
Data sourced from in vitro kinase assays. Conditions for each assay may vary.
As the data indicates, this compound is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as Kinase Insert Domain Receptor (KDR).[1] In comparison, Dorsomorphin exhibits a broader spectrum of activity, potently inhibiting ALK2, AMPK, and VEGFR2.[1] LDN-193189, a derivative of Dorsomorphin, demonstrates high potency towards ALK2, with significantly less activity against the other kinases in this panel.
Understanding the Signaling Pathways
The targeted kinases play crucial roles in distinct cellular signaling pathways. Understanding these pathways is essential for interpreting the effects of these inhibitors in a biological context.
VEGFR2 Signaling Pathway
VEGFR2 is a key mediator of angiogenesis, the formation of new blood vessels. Upon binding of its ligand, VEGF, VEGFR2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival.
Caption: Simplified VEGFR2 signaling pathway.
Experimental Protocols
The determination of kinase inhibitor selectivity is a critical step in drug discovery and chemical biology. Below is a generalized protocol for an in vitro kinase inhibition assay.
In Vitro Kinase Inhibition Assay Protocol
This protocol outlines the general steps for measuring the inhibitory activity of a compound against a specific kinase using a luminescence-based assay that quantifies ATP consumption.
Caption: General workflow for an in vitro kinase inhibition assay.
Materials:
-
Purified recombinant kinase (e.g., VEGFR2)
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Test inhibitors (this compound, Dorsomorphin, LDN-193189) dissolved in DMSO
-
Kinase assay buffer
-
ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 384-well microplates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test inhibitors in the appropriate assay buffer. Include a DMSO-only control (vehicle).
-
Reaction Setup:
-
Add a small volume of each inhibitor dilution to the wells of the microplate.
-
Prepare a master mix containing the kinase, substrate, and ATP in the kinase assay buffer.
-
Initiate the kinase reaction by adding the master mix to each well.
-
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Signal Detection:
-
Stop the kinase reaction and measure the amount of remaining ATP by adding the ATP detection reagent to each well. This reagent typically contains luciferase and luciferin, which produce a luminescent signal proportional to the amount of ATP present.
-
Incubate the plate for a short period (e.g., 10 minutes) to stabilize the luminescent signal.
-
-
Data Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
The amount of kinase inhibition is calculated relative to the vehicle (DMSO) control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.
-
The IC50 value is determined by fitting the data to a sigmoidal dose-response equation.
-
Conclusion
This guide provides a comparative overview of the kinase selectivity of this compound, Dorsomorphin, and LDN-193189. This compound stands out as a selective inhibitor of VEGFR2, a key regulator of angiogenesis. In contrast, Dorsomorphin displays a broader inhibition profile, while LDN-193189 is highly potent towards ALK2. The choice of inhibitor should be guided by the specific research question and the signaling pathway of interest. The provided experimental framework offers a basis for researchers to conduct their own comparative studies.
References
Navigating Angiogenesis Research: A Comparative Guide to DMH4 Alternatives
For researchers, scientists, and drug development professionals investigating the intricate process of angiogenesis, the choice of small molecule inhibitors is critical. While Dorsomorphin Homologue 4 (DMH4) has been utilized, a deeper understanding of its specificity and the exploration of more targeted alternatives are paramount for advancing the field. This guide provides an objective comparison of this compound and alternative compounds, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate tool for your research needs.
This guide delves into the mechanisms of action, comparative efficacy, and experimental applications of prominent alternatives to this compound for studying angiogenesis. We will explore compounds that primarily target the Bone Morphogenetic Protein (BMP) signaling pathway, a key regulator of vascular development, and contrast them with this compound's principal activity as a Vascular Endothelial Growth Factor (VEGF) signaling inhibitor.
Unveiling the Molecular Targets: A Head-to-Head Comparison
The efficacy of a small molecule inhibitor is dictated by its affinity and selectivity for its molecular target. While this compound is recognized for its potent inhibition of VEGF receptor 2 (VEGFR2), a central player in angiogenesis, other compounds offer more specific targeting of the BMP/ALK (Activin receptor-like kinase) pathway, which also plays a crucial role in blood vessel formation.
Here, we compare the inhibitory activity of this compound with three notable alternatives: LDN-193189, K02288, and DMH1. The data, presented as half-maximal inhibitory concentrations (IC50), highlight the distinct selectivity profiles of these molecules. Lower IC50 values indicate greater potency.
| Compound | Primary Target(s) | ALK1 (IC50, nM) | ALK2 (IC50, nM) | ALK3 (IC50, nM) | ALK6 (IC50, nM) | VEGFR2 (KDR) (IC50, nM) |
| This compound | VEGFR2 | - | - | - | - | Potent inhibition reported |
| LDN-193189 | BMP Type I Receptors | 0.8[1] | 0.8[1] | 5.3[1] | 16.7[1] | 560[2] |
| K02288 | BMP Type I Receptors | ~1-2[3] | ~1-2[3] | ~5-34[3] | ~5-34[3] | - |
| DMH1 | BMP Type I Receptors | - | 107.9[4][5] | < 500[4] | - | No significant inhibition[4] |
Note: A direct, side-by-side comparison of the anti-angiogenic effects of all listed compounds in the same experimental model was not available in the reviewed literature. The presented data is compiled from various sources.
Key Insights from the Data:
-
This compound stands apart as a potent VEGF signaling inhibitor , with limited reported activity against BMP receptors. This makes it a suitable tool for specifically interrogating the VEGF pathway's role in angiogenesis.
-
LDN-193189 and K02288 are highly potent inhibitors of BMP type I receptors , particularly ALK1 and ALK2, with significantly less activity against VEGFR2.[1][2][3] Their broad-spectrum inhibition of BMP signaling makes them valuable for studying the overall contribution of this pathway to vascular development.
-
DMH1 demonstrates a preference for ALK2 over other BMP receptors and lacks significant activity against VEGFR2, offering a more selective tool to dissect the specific role of ALK2 in angiogenesis.[4][5]
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow
To understand the functional consequences of these inhibitors, it is essential to visualize their points of intervention within the key signaling cascades that govern angiogenesis.
Caption: Key signaling pathways in angiogenesis targeted by this compound and its alternatives.
The selection of an appropriate experimental model is as crucial as the choice of inhibitor. Below is a generalized workflow for assessing the anti-angiogenic potential of these compounds using common in vitro and in vivo assays.
Caption: General experimental workflow for evaluating anti-angiogenic compounds.
Experimental Protocols: A Practical Guide
Reproducibility and rigor are the cornerstones of scientific research. This section provides detailed methodologies for key experiments commonly used to assess angiogenesis.
Endothelial Cell Tube Formation Assay
This in vitro assay is a cornerstone for assessing the ability of endothelial cells to form capillary-like structures.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Basement Membrane Extract (BME), growth factor reduced (e.g., Matrigel®)
-
24-well tissue culture plates
-
Test compounds (this compound, LDN-193189, K02288, DMH1) and vehicle control (e.g., DMSO)
-
Calcein AM (for fluorescence imaging)
-
Inverted microscope with a camera
Protocol:
-
Plate Coating: Thaw BME on ice overnight. Pipette 250 µL of cold BME into each well of a pre-chilled 24-well plate.[6] Ensure the entire surface of the well is covered. Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.[6][7]
-
Cell Preparation: Culture HUVECs in EGM-2 until they reach 80-90% confluency. The day before the assay, serum-starve the cells by replacing the growth medium with a basal medium containing a low percentage of serum (e.g., 0.5% FBS) for 12-24 hours.
-
Cell Seeding: Harvest the serum-starved HUVECs using trypsin and resuspend them in a basal medium. Perform a cell count and adjust the cell density to 1-2 x 10^5 cells/mL.
-
Treatment: Add the test compounds at various concentrations to the HUVEC suspension. Include a vehicle control group.
-
Plating: Gently add 200 µL of the cell suspension containing the test compounds onto the solidified BME in each well.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.[8]
-
Imaging and Quantification: After incubation, visualize the tube formation using an inverted microscope.[9] For quantitative analysis, images of the tube network can be captured. The extent of tube formation can be quantified by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ).[9] For fluorescence imaging, cells can be pre-labeled with Calcein AM before seeding.[6]
Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a widely used in vivo model to study angiogenesis in a living system.[10][11]
Materials:
-
Fertilized chicken eggs (day 3-4 of incubation)
-
Egg incubator
-
Sterile forceps and scissors
-
Sterile filter paper discs or silicone rings
-
Test compounds and vehicle control
-
Stereomicroscope with a camera
Protocol:
-
Egg Preparation: Incubate fertilized chicken eggs at 37.5°C with 60-70% humidity. On day 3 or 4 of incubation, create a small window in the eggshell to expose the CAM.
-
Sample Application: Prepare sterile filter paper discs soaked with the test compounds or vehicle control. Gently place the discs on the CAM surface.[11]
-
Incubation: Seal the window with sterile tape and return the eggs to the incubator for 2-3 days.
-
Observation and Quantification: After the incubation period, observe the area around the filter disc under a stereomicroscope. Angiogenesis is assessed by observing the growth of new blood vessels towards the disc.[11] Quantitative analysis can be performed by counting the number of blood vessel branch points within a defined area around the disc.[10] Images can be captured for documentation and further analysis.
Zebrafish Intersegmental Vessel (ISV) Assay
The zebrafish embryo is a powerful in vivo model for studying angiogenesis due to its transparency and rapid development.
Materials:
-
Transgenic zebrafish line with fluorescently labeled vasculature (e.g., Tg(fli1a:EGFP))
-
Zebrafish breeding tanks
-
Embryo medium (E3)
-
Test compounds and vehicle control
-
Microscope with fluorescence imaging capabilities
Protocol:
-
Embryo Collection: Set up natural crosses of adult transgenic zebrafish. Collect embryos and maintain them in E3 medium at 28.5°C.
-
Compound Treatment: At a specific developmental stage (e.g., 24 hours post-fertilization), transfer the embryos to a multi-well plate and add the test compounds or vehicle control to the E3 medium.
-
Incubation: Incubate the embryos for a defined period (e.g., 24-48 hours) at 28.5°C.
-
Imaging and Analysis: After incubation, anesthetize the embryos and mount them for imaging. Acquire fluorescent images of the trunk vasculature, focusing on the intersegmental vessels (ISVs). The anti-angiogenic effect can be quantified by measuring the length and number of ISVs, and identifying any vascular defects.
Conclusion: Selecting the Right Tool for the Job
The choice of a small molecule inhibitor for angiogenesis research should be guided by the specific scientific question being addressed.
-
For studies focused on the VEGF-mediated pathway , This compound remains a relevant tool due to its specificity for VEGFR2.
-
When investigating the broader role of BMP signaling in angiogenesis, the potent and broad-spectrum inhibitors LDN-193189 and K02288 are excellent choices. K02288, in particular, has been shown to induce a distinct "hypersprouting" phenotype, offering a unique avenue for investigation.[8][12]
-
To dissect the specific contribution of ALK2 , the more selective inhibitor DMH1 provides a valuable alternative, minimizing off-target effects on other BMP receptors.[4]
By carefully considering the target specificity of these compounds and employing robust and well-defined experimental protocols, researchers can generate more precise and reliable data, ultimately accelerating our understanding of angiogenesis and the development of novel therapeutic strategies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Development of an ALK2-biased BMP type I receptor kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A New Class of Small Molecule Inhibitor of BMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hyperfluor.com [hyperfluor.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. corning.com [corning.com]
- 8. A small molecule targeting ALK1 prevents Notch cooperativity and inhibits functional angiogenesis. | Sigma-Aldrich [sigmaaldrich.com]
- 9. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo Chick Chorioallantoic Membrane (CAM) Angiogenesis Assays [en.bio-protocol.org]
- 11. CHAPTER TWO: Chick Embryo Chorioallantoic Membrane Models to Quantify Angiogenesis Induced by Inflammatory and Tumor Cells or Purified Effector Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. S-EPMC4363482 - A small molecule targeting ALK1 prevents Notch cooperativity and inhibits functional angiogenesis. - OmicsDI [omicsdi.org]
A Comparative Analysis of DMH4 and Dorsomorphin on BMP Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two widely used small molecule inhibitors of Bone Morphogenetic Protein (BMP) signaling: DMH4 and Dorsomorphin. The information presented herein is intended to assist researchers in making informed decisions about the selection and application of these compounds in their experimental designs.
Executive Summary
Dorsomorphin, the first-identified small molecule inhibitor of BMP signaling, has been instrumental in elucidating the role of this pathway in various biological processes. However, its utility can be limited by off-target effects, most notably the inhibition of AMP-activated protein kinase (AMPK) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). This compound, a derivative of Dorsomorphin, was developed to offer improved selectivity for the BMP pathway, thereby reducing the potential for confounding experimental results. This guide presents a quantitative comparison of their potency and selectivity, along with detailed experimental protocols for assessing their effects on BMP signaling.
Data Presentation: Quantitative Comparison of Inhibitor Potency
| Target Kinase | DMH1 IC50 (nM) | Dorsomorphin IC50 (nM) | Reference |
| ALK2 (ACVR1) | 107.9 | Not explicitly reported in nM, but inhibits | [1] |
| ALK3 (BMPR1A) | >10,000 | Not explicitly reported in nM, but inhibits | [2] |
| ALK6 (BMPR1B) | >10,000 | Not explicitly reported in nM, but inhibits | [2] |
| AMPK | 8,000 | 109 (Ki) | [1][3] |
| VEGFR2 (KDR) | >10,000 | <250 | [1][2] |
Note: A lower IC50 value indicates higher potency. The data for DMH1 highlights its significantly improved selectivity for ALK2 over ALK3, ALK6, AMPK, and VEGFR2 when compared to Dorsomorphin. Dorsomorphin is a potent inhibitor of AMPK and also targets VEGFR2 at concentrations used to inhibit BMP signaling, which can lead to off-target effects.[1]
Signaling Pathway and Inhibitor Mechanism
The diagram below illustrates the canonical BMP signaling pathway and the points of inhibition by this compound and Dorsomorphin.
Experimental Protocols
Detailed methodologies for key experiments to assess the effects of this compound and Dorsomorphin on BMP signaling are provided below.
BMP-Responsive Element (BRE) Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of the BMP signaling pathway.
References
Morpholine-Containing Chalcones: A Comparative Guide to Monoamine Oxidase-B Selectivity
In the landscape of enzyme inhibition, the quest for selective molecules is paramount to minimize off-target effects and enhance therapeutic efficacy. This guide provides a comparative analysis of a series of 4-morpholine substituted chalcones as selective inhibitors of Monoamine Oxidase-B (MAO-B), an enzyme implicated in neurodegenerative diseases such as Parkinson's disease. We will delve into the quantitative data of their inhibitory action, the experimental protocols used to determine their selectivity, and the underlying signaling pathways.
Unveiling Selectivity: Morpholine Chalcones vs. Analogs
A study by Sasidharan et al. investigated a series of nine morpholine-containing chalcones (designated MO1-MO9) for their inhibitory activity against both MAO-A and MAO-B, as well as acetylcholinesterase (AChE). The results highlight that the majority of these compounds exhibit potent and selective inhibition of MAO-B.[1][2]
The core structure of these compounds is 1-(4-morpholinophenyl)prop-2-en-1-one, with substitutions on the phenyl B ring. Notably, the unsubstituted compound, MO1 , demonstrated the highest potency and selectivity for MAO-B.[2] This suggests that the unsubstituted 4-morpholine chalcone scaffold is a strong foundation for selective MAO-B inhibition.
Further research into fluorinated analogs has also demonstrated the potential for high MAO-B selectivity. For instance, the compound (2E)‐3‐(3‐fluorophenyl)‐1‐[4‐(morpholin‐4‐yl)phenyl]prop‐2‐en‐1‐one (f2) showed a remarkable selectivity index (SI) of 517.2 for MAO-B over MAO-A.[3]
Quantitative Comparison of Inhibitory Activity
The following table summarizes the in vitro inhibitory activities (IC50 and Ki values) of the morpholine-containing chalcones against MAO-A, MAO-B, and AChE. The selectivity index (SI) for MAO-B is calculated as the ratio of the IC50 for MAO-A to the IC50 for MAO-B. A higher SI value indicates greater selectivity for MAO-B.
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | AChE IC50 (µM) | MAO-B Ki (µM) | MAO-B Selectivity Index (SI) |
| MO1 | >100 | 0.030 | - | 0.018 (Mixed-type) | >3333 |
| MO2 | - | 0.70 | - | - | - |
| MO3 | - | 1.01 | - | - | - |
| MO4 | - | 0.33 | - | - | - |
| MO5 | - | 1.31 | 6.1 | - | - |
| MO6 | 8.7 | 0.64 | - | - | 13.6 |
| MO7 | 7.1 | 0.25 | - | - | 28.4 |
| MO8 | - | 0.32 | 12.07 | - | - |
| MO9 | - | 0.36 | 12.01 | 7.04 (Noncompetitive) | - |
| f2 | - | 0.087 | 24-54 | 0.020 (Competitive) | 517.2 |
Data for MO series from Sasidharan et al., 2021.[1][2] Data for f2 from a study on fluorinated chalcones.[3] '-' indicates data not provided in the cited sources.
Experimental Protocols
The determination of the inhibitory activity of these morpholine-containing chalcones involved specific and well-defined experimental protocols.
Monoamine Oxidase (MAO) Inhibition Assay
The inhibitory activity against MAO-A and MAO-B was determined using a fluorometric method.
-
Enzyme Source: Recombinant human MAO-A and MAO-B were used.
-
Substrate: Kynuramine was used as the substrate for both enzymes.
-
Assay Principle: The assay measures the production of 4-hydroxyquinoline, a fluorescent product of kynuramine deamination by MAO.
-
Procedure:
-
The reaction mixture contained phosphate buffer, the respective MAO enzyme, and varying concentrations of the inhibitor.
-
The mixture was pre-incubated at 37°C.
-
The reaction was initiated by adding the kynuramine substrate.
-
After a set incubation period, the reaction was stopped by adding a basic solution.
-
The fluorescence of the product was measured using a spectrophotometer with an excitation wavelength of 310 nm and an emission wavelength of 400 nm.
-
-
Data Analysis: The concentration of the inhibitor that caused 50% inhibition of the enzyme activity (IC50) was calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The inhibition constants (Ki) and the type of inhibition were determined using Lineweaver-Burk plots.
Acetylcholinesterase (AChE) Inhibition Assay
The inhibitory activity against AChE was determined using a colorimetric method based on Ellman's reaction.
-
Enzyme Source: Acetylcholinesterase from electric eel was used.
-
Substrate: Acetylthiocholine iodide was used as the substrate.
-
Assay Principle: The assay measures the production of thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate.
-
Procedure:
-
The reaction mixture contained phosphate buffer, DTNB, the AChE enzyme, and varying concentrations of the inhibitor.
-
The mixture was pre-incubated at room temperature.
-
The reaction was initiated by adding the acetylthiocholine iodide substrate.
-
The absorbance of the colored product was measured at 412 nm using a spectrophotometer.
-
-
Data Analysis: The IC50 values were calculated similarly to the MAO inhibition assay.
Signaling Pathway and Mechanism of Action
Monoamine oxidases are enzymes that catalyze the oxidative deamination of monoamines, such as dopamine, serotonin, and norepinephrine. MAO-B is primarily involved in the metabolism of dopamine. Inhibition of MAO-B leads to an increase in the concentration of dopamine in the brain, which is a key therapeutic strategy in the management of Parkinson's disease.
The following diagram illustrates the role of MAO-B in dopamine metabolism and the mechanism of its inhibition by the morpholine-containing chalcones.
Caption: Inhibition of MAO-B by 4-morpholine chalcones increases dopamine levels.
Conclusion
The presented data strongly indicates that 4-morpholine substituted chalcones are a class of highly selective MAO-B inhibitors. The unsubstituted analog, MO1, and the fluorinated analog, f2, demonstrate particularly high potency and selectivity. This selectivity is crucial for minimizing side effects that could arise from the inhibition of MAO-A. The morpholine moiety appears to be a key pharmacophore contributing to this selective inhibition. Further investigation and development of these and similar analogs could lead to promising therapeutic agents for neurodegenerative disorders.
References
Validating DMH4: A Comparative Guide for In Vivo Tumor Model Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selective VEGFR-2 inhibitor, DMH4, with other alternatives for cancer therapy. It is designed to assist researchers in validating in vitro findings in a robust in vivo tumor model by providing supporting experimental data, detailed methodologies, and a clear visualization of the underlying signaling pathways.
I. Comparative Performance of VEGFR-2 Inhibitors
To effectively evaluate the in vivo potential of this compound, it is crucial to compare its performance against established VEGFR-2 inhibitors. The following table summarizes the in vitro potency of this compound and provides a template for comparing its in vivo efficacy once data becomes available.
| Compound | Target(s) | IC50 (VEGFR-2) | In Vitro Activity Highlights | In Vivo Tumor Growth Inhibition (Model) | Reference |
| This compound | VEGFR-2 | 161 nM [1] | - Inhibits growth of H460 and A549 lung cancer cells.[2]- Reduces VEGF-induced tubule formation in HUVECs.[2]- Promotes apoptosis and suppresses migration in NSCLC cells.[3] | Data not publicly available. | [1][2][3] |
| Sorafenib | VEGFR-2, VEGFR-3, PDGFRβ, c-Kit, FLT3, RET | 90 nM | - Broad-spectrum kinase inhibitor. | - Significant tumor growth inhibition in various xenograft models (e.g., HCC, RCC). | [4] |
| Sunitinib | VEGFR-1, -2, -3, PDGFRα/β, c-Kit, FLT3, RET | 2 nM | - Potent inhibitor of multiple receptor tyrosine kinases. | - Dose-dependent tumor growth inhibition in various xenograft models (e.g., RCC, GIST). | [3][5] |
| Axitinib | VEGFR-1, -2, -3 | 0.2 nM | - Highly potent and selective VEGFR inhibitor. | - Significant tumor growth delay in various xenograft models (e.g., RCC, neuroblastoma).[6] | [6][7] |
Note: The in vivo efficacy of this compound has been demonstrated in a zebrafish model, where it caused significant defects in intersegmental and subintestinal vessel formation, indicating anti-angiogenic activity.[8] However, quantitative data from mammalian tumor models is not yet publicly available.
II. Experimental Protocols
This section details the methodologies for key experiments to validate the in vivo efficacy of a VEGFR-2 inhibitor like this compound.
A. In Vitro Assays
1. Cell Proliferation Assay (MTT Assay)
-
Cell Lines: Human non-small cell lung cancer (NSCLC) cell lines H460 and A549, and a normal lung fibroblast cell line (e.g., MRC5) for cytotoxicity comparison.[3]
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with increasing concentrations of this compound (e.g., 0.25 to 16 µg/ml) for 24, 48, and 72 hours.[3]
-
Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
2. Apoptosis Assay (FITC Annexin V/PI Double Staining)
-
Procedure:
-
Treat cells with this compound at a concentration that shows significant growth inhibition (e.g., 1 µg/ml) for 48 hours.[3]
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in binding buffer and stain with FITC Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
3. Cell Migration Assay (Scratch Assay)
-
Procedure:
-
Grow cells to a confluent monolayer in a 6-well plate.
-
Create a "scratch" in the monolayer with a sterile pipette tip.
-
Wash with PBS to remove detached cells and add fresh media containing this compound.
-
Capture images of the scratch at 0 and 24 hours.
-
Measure the width of the scratch at multiple points and calculate the percentage of wound closure.
-
B. In Vivo Tumor Xenograft Model
1. Animal Model:
-
Species: Athymic nude mice (nu/nu) or other immunodeficient strains (e.g., NOD/SCID).
-
Cell Line: H460 or A549 human lung cancer cells.
2. Tumor Implantation:
-
Subcutaneously inject 1 x 10^6 to 5 x 10^6 cells suspended in a mixture of media and Matrigel into the flank of each mouse.
3. Treatment Protocol:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
This compound Administration: Based on protocols for similar small molecule inhibitors, a starting point for this compound administration could be daily oral gavage. The exact dosage would need to be determined in a dose-escalation study to assess efficacy and toxicity.
-
Control Group: Administer the vehicle used to dissolve this compound (e.g., a solution of DMSO, polyethylene glycol, and saline).
-
Treatment Duration: Treat for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint.
4. Efficacy Assessment:
-
Tumor Volume: Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²)/2.
-
Body Weight: Monitor body weight twice weekly as an indicator of toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.
5. Immunohistochemistry:
-
Fix a portion of the tumor tissue in formalin and embed in paraffin.
-
Perform immunohistochemical staining for markers of proliferation (e.g., Ki-67) and angiogenesis (e.g., CD31) to assess the biological effects of this compound within the tumor.
III. Signaling Pathways and Experimental Workflows
A. VEGFR-2 Signaling Pathway
This compound selectively inhibits VEGFR-2, a key receptor in the angiogenesis signaling cascade. Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival.[1][9]
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
B. Experimental Workflow for In Vivo Validation
The following diagram illustrates the typical workflow for validating the anti-tumor efficacy of a compound like this compound in an in vivo xenograft model.
Caption: Experimental workflow for in vivo validation of this compound.
References
- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. In Vivo Antitumor and Antimetastatic Activity of Sunitinib in Preclinical Neuroblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. In vivo antitumor and antimetastatic activity of sunitinib in preclinical neuroblastoma mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The selective VEGFR1-3 inhibitor axitinib (AG-013736) shows antitumor activity in human neuroblastoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Single agent efficacy of the VEGFR kinase inhibitor axitinib in preclinical models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Mechanisms and Future Implications of VEGF/VEGFR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Pyrazolopyrimidine mTOR Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of mTOR inhibitors from the pyrazolopyrimidine class. It details their performance in key biochemical and cellular assays, supported by experimental protocols and visual representations of the underlying biological pathways and workflows.
This guide focuses on a selection of ATP-competitive mTOR inhibitors, which are gaining interest for their ability to inhibit both mTORC1 and mTORC2 complexes, offering a more complete blockade of mTOR signaling compared to allosteric inhibitors like rapamycin and its analogs (rapalogs).[1] The pyrazolopyrimidine scaffold has proven to be a promising chemical starting point for the development of potent and selective mTOR inhibitors.
Performance Comparison of Pyrazolopyrimidine mTOR Inhibitors
The following table summarizes the in vitro biochemical potency and cellular activity of three representative pyrazolopyrimidine mTOR inhibitors: WAY-600, WYE-687, and WYE-354. The data presented here is compiled from a head-to-head comparative study to ensure consistency in experimental conditions.
| Compound | mTOR IC50 (nM) | Selectivity over PI3Kα | Selectivity over PI3Kγ | Antiproliferative Activity (Various Cancer Cell Lines) | Reference |
| WAY-600 | 9 | >100-fold | >500-fold | Induces G1 cell cycle arrest and apoptosis | [2] |
| WYE-687 | 7 | >100-fold | >500-fold | Induces G1 cell cycle arrest and apoptosis | [2] |
| WYE-354 | 5 | >100-fold | >500-fold | Induces G1 cell cycle arrest and apoptosis | [2] |
These pyrazolopyrimidine inhibitors demonstrate potent, ATP-competitive inhibition of mTOR with nanomolar IC50 values.[2] A key advantage of these compounds is their significant selectivity for mTOR over class I PI3K isoforms, which is crucial for minimizing off-target effects.[2] In cellular assays, these inhibitors effectively block the phosphorylation of downstream targets of both mTORC1 (S6K1) and mTORC2 (Akt at Ser473), a characteristic that distinguishes them from rapalogs which primarily inhibit mTORC1.[1] This dual inhibition leads to a robust antiproliferative effect in various cancer cell lines, including those resistant to rapamycin, by inducing a strong G1 cell cycle arrest and, in some cases, apoptosis.[1]
Visualizing the mTOR Signaling Pathway and Inhibition
The following diagram illustrates the central role of mTOR in cell growth and proliferation and the mechanism of action of ATP-competitive pyrazolopyrimidine inhibitors.
Caption: mTOR signaling pathway and points of inhibition.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison are provided below. These protocols are based on the methods described in the comparative study of WAY-600, WYE-687, and WYE-354.[1]
In Vitro mTOR Kinase Assay
This assay is used to determine the direct inhibitory effect of the compounds on the enzymatic activity of mTOR.
Protocol:
-
Enzyme and Substrate Preparation: Recombinant mTOR enzyme and a substrate, such as His6-S6K1, are used.
-
Reaction Mixture: The kinase reaction is performed in a buffer containing 25 mmol/L HEPES (pH 7.4), 10 mmol/L MgCl2, 5 mmol/L MnCl2, and 100 µmol/L ATP.
-
Inhibitor Addition: The pyrazolopyrimidine inhibitors are added at various concentrations.
-
Incubation: The reaction is initiated by the addition of ATP and incubated at room temperature for a specified time (e.g., 30 minutes).
-
Detection: The phosphorylation of the substrate is quantified using methods such as ELISA or Western blotting with a phospho-specific antibody against the substrate (e.g., anti-phospho-S6K1 (Thr389)).
-
IC50 Calculation: The concentration of the inhibitor that causes 50% inhibition of mTOR kinase activity (IC50) is calculated from the dose-response curve.
Cellular mTOR Signaling Assay (Western Blotting)
This assay assesses the ability of the inhibitors to block mTOR signaling within a cellular context.
Protocol:
-
Cell Culture and Treatment: Cancer cell lines (e.g., PC3, U87MG) are cultured to 70-80% confluency and then treated with varying concentrations of the pyrazolopyrimidine inhibitors for a specified duration (e.g., 2-4 hours).
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against phosphorylated and total forms of mTOR downstream targets, such as p-S6K1 (Thr389), S6K1, p-Akt (Ser473), Akt, p-4E-BP1 (Thr37/46), and 4E-BP1. An antibody for a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.
-
Detection: After incubation with a corresponding secondary antibody, the protein bands are visualized using a chemiluminescence detection system. The band intensities are quantified to determine the extent of inhibition of substrate phosphorylation.
Cell Proliferation Assay (e.g., MTS or MTT Assay)
This assay measures the effect of the inhibitors on the growth and viability of cancer cells.
Protocol:
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with a range of concentrations of the pyrazolopyrimidine inhibitors.
-
Incubation: The plates are incubated for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Reagent Addition: A reagent such as MTS or MTT is added to each well. Viable, metabolically active cells convert the reagent into a colored formazan product.
-
Absorbance Reading: After a short incubation with the reagent, the absorbance is measured at a specific wavelength using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell growth inhibition relative to untreated control cells. The concentration of the inhibitor that causes 50% growth inhibition (GI50) is then determined.
Experimental Workflow for Inhibitor Comparison
The following diagram outlines a typical workflow for the head-to-head comparison of novel mTOR inhibitors.
Caption: Workflow for comparing mTOR inhibitors.
This guide provides a foundational overview for comparing pyrazolopyrimidine-class mTOR inhibitors. For more in-depth analysis, researchers are encouraged to consult the primary literature and adapt the provided protocols to their specific experimental systems. The continued development of potent and selective mTOR inhibitors holds significant promise for advancing cancer therapy.
References
Evaluating the Ulcerogenic Potential of Pyrazolo[3,4-d]pyrimidin-4-ones Compared to NSAIDs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the ulcerogenic potential of novel pyrazolo[3,4-d]pyrimidin-4-one derivatives against traditional Nonsteroidal Anti-inflammatory Drugs (NSAIDs). The following sections present quantitative data from experimental studies, detailed experimental protocols for assessing ulcerogenicity, and visualizations of the relevant biological pathways and experimental workflows.
Data Presentation: Ulcerogenic Effects
The ulcerogenic potential of various pyrazolo[3,4-d]pyrimidin-4-one derivatives was evaluated in comparison to the widely used NSAID, indomethacin. The data, summarized in the table below, clearly indicates a significantly lower ulcerogenic risk associated with the pyrazolo[3,4-d]pyrimidin-4-one compounds.
| Compound | Dose (mg/kg) | Ulcer Index (Mean) | Ulceration (%) |
| Indomethacin (Reference NSAID) | 10 | 17.25 | 100% |
| Compound 10b | 10 | 7.10 | 60% |
| Compound 11a | 10 | 8.55 | 60% |
| Compound 11b | 10 | 10.53 | 80% |
| Compound 11c | 10 | 7.80 | 40% |
| Compound 11d | 10 | 10.20 | 80% |
| Compound 11e 5-{[4-(4-bromophenyl)-3-(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene]amino}-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | 10 | 4.50 | 20% |
| Compound 11f 5-{[3,4-bis(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene]amino}-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | 10 | 9.15 | 60% |
Data sourced from a study on substituted and fused pyrazolo[3,4-d]pyrimidin-4-ones, where several derivatives showed good anti-inflammatory activity with minimal ulcerogenic effects compared to indomethacin.[1][2]
Experimental Protocols
The evaluation of ulcerogenic potential was conducted using a standardized in vivo model. The following protocol outlines the methodology employed in these studies.
Indomethacin-Induced Gastric Ulcer Model in Rats
This model is a widely accepted method for screening the gastric side effects of anti-inflammatory compounds.[3][4]
-
Animal Model: Male Sprague-Dawley or Wistar rats are typically used.[3][4]
-
Acclimatization: Animals are allowed to acclimate to the laboratory environment for a period of at least one week before the experiment.
-
Fasting: Prior to the induction of ulcers, rats are fasted for 24 hours but are allowed free access to water. This ensures the stomach is empty and maximizes the ulcerogenic effect of the administered compound.[3][4]
-
Grouping: The animals are randomly assigned to several groups:
-
Drug Administration: The test compounds, reference drug, and vehicle are administered orally (p.o.) via gavage.
-
Ulcer Induction: Ulcers are induced by the administration of the ulcerogenic agent (indomethacin). In some protocols, the test compounds are administered prior to the indomethacin to assess their gastroprotective effects.[4]
-
Observation Period: Following administration, the animals are observed for a period of 4 to 6 hours.[3]
-
Euthanasia and Stomach Excision: After the observation period, the animals are euthanized, and their stomachs are immediately excised.
-
Macroscopic Evaluation: The stomachs are opened along the greater curvature, washed with saline, and examined for the presence of ulcers in the glandular portion.
-
Ulcer Index Calculation: The severity of ulceration is quantified using an ulcer index. This is typically calculated by scoring the number and severity of lesions. The total ulcer score for each stomach is then divided by a factor (e.g., 10) to obtain the ulcer index.
-
Percentage of Ulceration: The number of animals in each group exhibiting ulcers is recorded, and the percentage of ulceration is calculated.
Visualizations: Signaling Pathways and Experimental Workflow
To further elucidate the mechanisms and methodologies discussed, the following diagrams are provided.
References
- 1. Synthesis, Anti-Inflammatory, and Ulcerogenicity Studies of Novel Substituted and Fused Pyrazolo[3,4-d]pyrimidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Anti-Inflammatory, and Ulcerogenicity Studies of Novel Substituted and Fused Pyrazolo[3,4-d]pyrimidin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Indomethacin-induced gastric ulceration in rats: Protective roles of Spondias mombin and Ficus exasperata - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the ADME Properties of Novel Pyrazolopyrimidine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of novel kinase inhibitors is a cornerstone of modern targeted cancer therapy. Among the promising scaffolds, pyrazolopyrimidine derivatives have emerged as a versatile class of compounds demonstrating potent inhibitory activity against various kinases implicated in tumorigenesis. However, the successful translation of a potent inhibitor into a viable drug candidate hinges on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. This guide provides a comparative analysis of the in vitro ADME profiles of a series of novel pyrazolopyrimidine derivatives against established first- and second-generation kinase inhibitors, Imatinib and Dasatinib, to benchmark their drug-like properties.
Comparative ADME Data
The following table summarizes the key in vitro ADME parameters for a selection of novel pyrazolopyrimidine derivatives and the benchmark kinase inhibitors. It is important to note that the data for the novel compounds and the benchmark drugs have been aggregated from different studies, and as such, direct comparisons should be made with caution due to potential variations in experimental conditions.
| Compound | Molecular Weight ( g/mol ) | LogP | Metabolic Stability (% remaining after 1h in HLM) | Permeability (Papp, 10⁻⁶ cm/s) | Plasma Protein Binding (%) |
| Novel Pyrazolopyrimidines | Data Not Available | ||||
| Compound 1 | 453.5 | 4.21 | 75%[1] | 1.2 (PAMPA)[1] | |
| Compound 5 | 471.5 | 4.58 | 95%[1] | 2.5 (PAMPA)[1] | |
| Compound 7 | 487.9 | 4.77 | 88%[1] | 1.8 (PAMPA)[1] | |
| Benchmark Kinase Inhibitors | |||||
| Imatinib | 493.6 | 4.5 | Metabolized by CYP3A4[2] | High (BCS Class I)[2] | ~95%[3] |
| Dasatinib | 488.0 | 3.2 | Metabolized by CYP3A4[4] | 1.1 x 10⁻⁶ cm/s (Caco-2)[5] | ~96%[4] |
Note: HLM = Human Liver Microsomes; PAMPA = Parallel Artificial Membrane Permeability Assay; BCS = Biopharmaceutics Classification System.
Experimental Protocols
Detailed methodologies for the key in vitro ADME assays are provided below. These protocols are based on standard industry practices and information gathered from various sources.
Metabolic Stability in Human Liver Microsomes (HLM)
This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, present in human liver microsomes.
-
Test System: Pooled human liver microsomes.
-
Compound Concentration: Typically 1 µM.
-
Incubation: The test compound is incubated with HLM in the presence of the cofactor NADPH at 37°C. Samples are taken at various time points (e.g., 0, 15, 30, 60 minutes).
-
Analysis: The reaction is quenched, and the concentration of the parent compound remaining at each time point is determined by LC-MS/MS.
-
Data Reporting: Results are expressed as the percentage of the parent compound remaining after a specific time (e.g., 60 minutes) or as the in vitro half-life (t½) and intrinsic clearance (CLint).
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput method to predict passive intestinal absorption of compounds.
-
Assay Principle: A 96-well filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane separating a donor and an acceptor compartment.
-
Procedure: The test compound is added to the donor well (typically at a pH of 6.5 to mimic the small intestine). The plate is incubated, allowing the compound to diffuse across the artificial membrane into the acceptor well (containing a buffer at pH 7.4).
-
Analysis: After the incubation period, the concentration of the compound in both the donor and acceptor wells is measured using LC-MS/MS.
-
Data Reporting: The apparent permeability coefficient (Papp) is calculated.
Caco-2 Permeability Assay
This assay uses a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, serving as a model of the intestinal barrier. It can assess both passive and active transport.
-
Cell Culture: Caco-2 cells are seeded on permeable supports and cultured for approximately 21 days to form a differentiated monolayer. The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
Transport Studies: The test compound is added to either the apical (AP) or basolateral (BL) side of the monolayer. Samples are collected from the opposite side at various time points.
-
Analysis: The concentration of the compound in the collected samples is quantified by LC-MS/MS.
-
Data Reporting: The apparent permeability coefficient (Papp) is calculated for both AP to BL and BL to AP directions. The efflux ratio (Papp(BL-AP) / Papp(AP-BL)) can be determined to identify if the compound is a substrate of efflux transporters like P-glycoprotein.
Plasma Protein Binding (Equilibrium Dialysis)
This assay determines the extent to which a compound binds to plasma proteins, which can significantly impact its distribution and efficacy.
-
Method: Equilibrium dialysis is a common method where a semi-permeable membrane separates a chamber containing the test compound in plasma from a chamber containing buffer.
-
Procedure: The system is incubated at 37°C until equilibrium is reached, allowing the unbound compound to diffuse across the membrane into the buffer chamber.
-
Analysis: The concentrations of the compound in the plasma and buffer chambers are measured by LC-MS/MS.
-
Data Reporting: The percentage of the compound bound to plasma proteins is calculated.
Visualizing Experimental Workflows
The following diagrams illustrate the workflows for the key ADME assays described above.
Caption: Workflow for key in vitro ADME assays.
Signaling Pathway Context
Pyrazolopyrimidine derivatives are often designed as inhibitors of tyrosine kinases, which are crucial components of intracellular signaling pathways that regulate cell growth, proliferation, and survival. A common target for this class of compounds is the Src family of kinases. The diagram below illustrates a simplified signaling pathway involving Src.
Caption: Simplified Src signaling pathway and point of inhibition.
References
- 1. Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiologically based pharmacokinetic modeling of imatinib and N‐desmethyl imatinib for drug–drug interaction predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iv.iiarjournals.org [iv.iiarjournals.org]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
Safety Operating Guide
Standard Operating Procedure for the Disposal of 4-[2-[4-(3-Phenylpyrazolo[1,5-a]pyrimidin-6-yl)phenoxy]ethyl]morpholine
This document provides procedural guidance for the safe disposal of 4-[2-[4-(3-Phenylpyrazolo[1,5-a]pyrimidin-6-yl)phenoxy]ethyl]morpholine, a chemical compound often used in laboratory research. Due to the absence of a specific Safety Data Sheet (SDS), this procedure is based on general principles of hazardous waste management and an assessment of the potential hazards associated with its structural components, such as the morpholine group.
Hazard Assessment and Waste Classification
All waste materials, including the pure compound, solutions, contaminated personal protective equipment (PPE), and empty containers, must be disposed of through an accredited hazardous waste management program[4][5]. Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash [4][6].
Required Personal Protective Equipment (PPE)
When handling 4-[2-[4-(3-Phenylpyrazolo[1,5-a]pyrimidin-6-yl)phenoxy]ethyl]morpholine and its waste, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves. Ensure gloves are compatible with the solvents used.
-
Body Protection: A lab coat and, if there is a risk of splashing, a chemical-resistant apron.
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood.
Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions[7].
-
Solid Waste: Collect unused or expired 4-[2-[4-(3-Phenylpyrazolo[1,5-a]pyrimidin-6-yl)phenoxy]ethyl]morpholine powder in a dedicated, properly labeled hazardous waste container. Contaminated items such as weigh boats, filter paper, and gloves should also be placed in this container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container.
-
Empty Containers: A container that has held this compound is considered hazardous waste. It must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste[4][8]. After triple-rinsing, the container labels should be defaced before disposal as regular trash, in accordance with institutional guidelines[4].
Labeling and Storage of Hazardous Waste
All hazardous waste containers must be correctly labeled and stored.
-
Labeling: Use your institution's official hazardous waste tags. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "4-[2-[4-(3-Phenylpyrazolo[1,5-a]pyrimidin-6-yl)phenoxy]ethyl]morpholine" and any other constituents of the waste stream (e.g., solvents with percentages).
-
The associated hazards (e.g., "Toxic," "Irritant").
-
The accumulation start date.
-
-
Storage:
Disposal Procedure
-
Preparation: Ensure all necessary PPE is worn and waste containers are properly labeled.
-
Collection: Carefully transfer waste into the appropriate segregated hazardous waste container within a chemical fume hood.
-
Container Management: Do not overfill waste containers; leave at least 10% headspace. Securely cap the container after adding waste.
-
Decontamination: Decontaminate the work area after handling the waste.
-
Waste Pickup: Once the waste container is full, or if it has been in storage for the maximum allowable time (typically 12 months for partially filled containers), arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor[5].
Spill and Emergency Procedures
In the event of a spill, follow your institution's established emergency protocols. For a small spill:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an absorbent material suitable for chemical spills.
-
Collect the absorbent material and any contaminated debris and place it in the solid hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.
Quantitative Data Summary
As specific quantitative data for 4-[2-[4-(3-Phenylpyrazolo[1,5-a]pyrimidin-6-yl)phenoxy]ethyl]morpholine is not available, the following table provides general guidelines for hazardous waste accumulation based on U.S. regulations, which may vary by jurisdiction.
| Parameter | Guideline | Source |
| Maximum Hazardous Waste Volume in SAA | 55 gallons | [5] |
| Maximum Acutely Toxic Waste in SAA | 1 quart (liquid) or 1 kg (solid) | [5] |
| Maximum Storage Time in SAA (Partial Container) | 12 months | [5] |
| Time to Remove Full Container from SAA | Within 3 calendar days | [5] |
| Empty Container Rinsing Requirement | Triple-rinse with a suitable solvent | [4][8] |
Experimental Protocols
As this document focuses on disposal, detailed experimental protocols for the use of this compound are not provided. Users should refer to their specific research protocols for methodologies. The disposal plan outlined above should be integrated into the safety considerations of any such protocol.
Disposal Workflow Diagram
Caption: Disposal workflow for hazardous chemical waste.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. Morpholine (HSG 92, 1995) [inchem.org]
- 4. vumc.org [vumc.org]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safeguarding Researchers: Essential Safety and Handling Protocols for 4-[2-[4-(3-Phenylpyrazolo[1,5-a]pyrimidin-6-yl)phenoxy]ethyl]morpholine
For Immediate Implementation: Researchers and laboratory personnel handling 4-[2-[4-(3-Phenylpyrazolo[1,5-a]pyrimidin-6-yl)phenoxy]ethyl]morpholine, a novel pyrazolopyrimidine derivative, must adhere to stringent safety protocols to mitigate potential hazards. Due to the absence of a specific Safety Data Sheet (SDS), a conservative approach based on the known risks of related chemical classes, such as pyrazolopyrimidines and morpholines, is mandatory. This guidance provides essential information on personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment.
As a compound of unknown toxicity, all handling should be conducted with the assumption that it is hazardous. This includes potential risks of skin and eye irritation, respiratory tract irritation, and unknown systemic effects. The morpholine moiety suggests potential corrosivity.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for various laboratory operations involving this compound.
| Operation | Minimum Required PPE |
| Weighing and Aliquoting (Powder) | - Full-face respirator with P100 (or equivalent) particulate filter- Chemical-resistant disposable coveralls- Double-gloving (nitrile or neoprene)- Chemical splash goggles- Face shield- Disposable shoe covers |
| Solution Preparation and Handling | - Chemical fume hood- Lab coat or chemical-resistant apron- Nitrile or neoprene gloves- Chemical splash goggles |
| General Laboratory Use | - Lab coat- Safety glasses with side shields- Nitrile gloves |
Note: Glove selection is critical. While disposable nitrile gloves offer initial protection, they should be changed immediately upon contact with the chemical.[2] For prolonged operations or when handling concentrated solutions, consider heavier-duty gloves such as butyl rubber. Always consult the glove manufacturer's compatibility chart for specific chemical resistance information.
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic workflow is crucial to minimize the risk of exposure and contamination. The following diagram outlines the recommended procedure for handling 4-[2-[4-(3-Phenylpyrazolo[1,5-a]pyrimidin-6-yl)phenoxy]ethyl]morpholine.
Disposal Plan
Proper disposal of chemical waste is paramount to protect personnel and the environment.
| Waste Type | Disposal Procedure |
| Solid Waste | - Collect in a dedicated, clearly labeled, and sealed hazardous waste container.- Includes contaminated gloves, wipes, and disposable labware. |
| Liquid Waste | - Collect in a dedicated, clearly labeled, and sealed hazardous waste container.- Do not mix with other solvent waste streams unless compatibility is confirmed. |
| Contaminated Sharps | - Dispose of in a designated sharps container for hazardous chemical waste. |
All waste must be disposed of in accordance with local, state, and federal regulations.[3][4] Incineration is often the preferred method for organic compounds of this nature.[1]
Emergency Procedures
In the event of an exposure or spill, immediate and decisive action is critical.
Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Spills:
-
Small Spills (in a fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand). Collect the absorbent material in a sealed, labeled container for hazardous waste disposal. Decontaminate the area with a suitable solvent.
-
Large Spills (or spills outside a fume hood): Evacuate the immediate area and alert laboratory personnel. Prevent the spread of the spill. Contact your institution's Environmental Health and Safety (EHS) department immediately.
By adhering to these rigorous safety and handling protocols, researchers can effectively manage the risks associated with 4-[2-[4-(3-Phenylpyrazolo[1,5-a]pyrimidin-6-yl)phenoxy]ethyl]morpholine and maintain a safe and productive laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
